6-Chloro-2-fluoro-3-iodopyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-2-fluoro-3-iodopyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClFIN/c6-4-2-1-3(8)5(7)9-4/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKAVUIBZHFWOHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1I)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClFIN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Strategic Value of a Polysubstituted Pyridine Scaffold
An In-Depth Technical Guide to 6-Chloro-2-fluoro-3-iodopyridine: Synthesis, Properties, and Applications
In the landscape of modern drug discovery and synthetic chemistry, the pyridine scaffold remains a privileged heterocycle, integral to the structure of numerous natural products and FDA-approved pharmaceuticals.[1][2] Its unique electronic properties and metabolic stability make it a cornerstone of medicinal chemistry.[3][4][5] The strategic functionalization of the pyridine ring with multiple, distinct halogens creates a versatile building block with tunable reactivity and physicochemical properties. This compound (CAS 1187732-65-5) is a prime exemplar of such a scaffold. This guide provides an in-depth analysis of its properties, a robust examination of its reactivity, and a discussion of its application for researchers, scientists, and drug development professionals.
The molecule's utility is derived from the orthogonal reactivity of its three halogen substituents. The iodine at the C3 position serves as a highly reactive handle for transition-metal-catalyzed cross-coupling reactions. The chlorine at the C6 position offers a secondary site for coupling or nucleophilic substitution under more forcing conditions, while the fluorine at the C2 position, typically inert to cross-coupling, profoundly influences the electronic nature of the ring and can modulate drug-like properties such as lipophilicity and metabolic stability.[6][7] This differential reactivity allows for sequential, site-selective modifications, making it an invaluable tool for constructing complex molecular architectures.
Physicochemical and Spectroscopic Profile
Accurate characterization is the bedrock of reproducible science. While some experimental data for this compound is not publicly documented, its core properties and predicted spectral data provide a solid foundation for its use.
Core Physical Properties
The fundamental properties of this compound are summarized below. Researchers should experimentally verify parameters such as melting point and solubility upon receipt of the material.
| Property | Value | Source(s) |
| CAS Number | 1187732-65-5 | [8] |
| Molecular Formula | C₅H₂ClFIN | [8][9] |
| Molecular Weight | 257.43 g/mol | [8][9] |
| Monoisotopic Mass | 256.89044 Da | [10] |
| Appearance | Solid (predicted) | [9] |
| Melting Point | Not publicly reported | |
| Boiling Point | Not publicly reported | |
| Solubility | Not publicly reported | |
| MDL Number | MFCD12922962 | [8][9] |
| InChI Key | IKAVUIBZHFWOHF-UHFFFAOYSA-N | [9] |
Spectroscopic Signature for Structural Verification
Structural confirmation relies on a combination of spectroscopic techniques. Below is an expert analysis of the expected spectral features of this compound.
-
¹H NMR: The spectrum is expected to be simple, showing two signals corresponding to the two aromatic protons.
-
The proton at C4 (H-4) will be a doublet, coupled to the proton at C5. Its chemical shift will be downfield, influenced by the adjacent iodine and the ring nitrogen.
-
The proton at C5 (H-5) will also appear as a doublet, coupled to H-4. It will be influenced by the adjacent chlorine atom. Based on analogous structures like 2-chloro-3-fluoro-5-iodopyridine, these signals would likely appear in the δ 7.5-8.5 ppm range.[11]
-
-
¹³C NMR: Five distinct signals are expected for the pyridine ring carbons. The carbons attached to the electronegative halogens (C2, C3, C6) will show characteristic shifts and couplings. The C-F bond will result in a large one-bond coupling constant (¹JC-F), which is a definitive diagnostic feature. Data from similar compounds like 2-chloro-3-fluoro-5-iodo-4-methylpyridine can provide reference points for expected chemical shifts.[12]
-
¹⁹F NMR: A single resonance is expected for the fluorine atom at the C2 position. This signal will likely be a singlet or a small doublet if long-range coupling to H-4 is resolved.
The IR spectrum provides confirmation of the key functional groups and the aromatic system.[13]
-
~3100-3000 cm⁻¹: C-H stretching vibrations of the aromatic ring.[14][15]
-
~1600-1400 cm⁻¹: A series of sharp peaks corresponding to the C=C and C=N stretching vibrations characteristic of the pyridine ring.[14][15]
-
~1250-1000 cm⁻¹: A strong absorption corresponding to the C-F stretching vibration.
-
~800-600 cm⁻¹: Absorptions corresponding to C-Cl and C-I stretching vibrations, though these can be harder to assign definitively in the fingerprint region.
Mass spectrometry confirms the molecular weight and elemental composition.[13]
-
Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z ≈ 257.
-
Isotopic Pattern: A key diagnostic feature will be the M+2 peak at m/z ≈ 259, with an intensity approximately one-third of the molecular ion peak. This is the characteristic isotopic signature of a molecule containing a single chlorine atom (³⁵Cl:³⁷Cl ≈ 3:1).[16][17]
-
Fragmentation: Common fragmentation pathways would involve the loss of iodine (the weakest C-X bond) or chlorine atoms.
Synthesis and Purification
Representative Synthetic Workflow
The proposed synthesis begins with 2,6-dichloropyridine and proceeds through nitration, iodination, reduction, and a final Balz-Schiemann reaction to introduce the fluorine atom.
Caption: Proposed synthetic pathway for this compound.
Step-by-Step Representative Protocol
Disclaimer: This protocol is a representative example based on established chemical transformations and should be optimized and performed with all appropriate safety precautions by trained personnel.
Step 1: Nitration of 2,6-Dichloropyridine
-
To a stirred solution of fuming sulfuric acid (oleum), cool to 0°C in an ice-salt bath.
-
Slowly add 2,6-dichloropyridine, ensuring the temperature does not exceed 10°C.
-
Add fuming nitric acid dropwise over 30 minutes, maintaining the low temperature.
-
Allow the reaction to warm to room temperature and then heat to 80°C for 4-6 hours.
-
Rationale: The strongly acidic conditions are required to nitrate the electron-deficient pyridine ring. The nitro group is directed to the 3-position.
-
Cool the mixture and pour it carefully onto crushed ice.
-
Neutralize with a concentrated base (e.g., NaOH solution) and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer, concentrate, and purify by column chromatography to yield 2,6-dichloro-3-nitropyridine.
Step 2: Iodination of 2,6-Dichloro-3-nitropyridine
-
Dissolve 2,6-dichloro-3-nitropyridine in fuming sulfuric acid.
-
Add iodine powder portion-wise.
-
Heat the mixture to 100-110°C for 12-18 hours.
-
Rationale: This is an electrophilic iodination reaction, again requiring harsh conditions due to the deactivated ring system.
-
Cool the reaction and quench by pouring onto ice.
-
Decolorize with sodium thiosulfate solution.
-
Extract the product, dry, and purify to obtain 2,6-dichloro-3-nitro-5-iodopyridine.
Step 3: Reduction of the Nitro Group
-
Suspend 2,6-dichloro-3-nitro-5-iodopyridine in acetic acid or ethanol.
-
Add iron powder and heat the mixture to reflux for 2-4 hours.
-
Rationale: Iron in acidic medium is a classic and effective method for the reduction of aromatic nitro groups to amines.
-
Cool, filter through celite to remove iron salts, and neutralize the filtrate.
-
Extract the product, dry, and purify to yield 5-iodo-6-chloro-3-aminopyridine.
Step 4: Balz-Schiemann Fluorination
-
Dissolve 5-iodo-6-chloro-3-aminopyridine in a cold (0°C) aqueous solution of tetrafluoroboric acid (HBF₄).
-
Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium tetrafluoroborate salt, which often precipitates.
-
Rationale: This diazotization reaction converts the amine into a diazonium group, an excellent leaving group.
-
Filter the precipitated diazonium salt, wash with cold ether, and dry carefully.
-
Gently heat the dry salt until nitrogen evolution ceases (thermal decomposition).
-
Rationale: The heating of the diazonium tetrafluoroborate salt results in the substitution of the diazonium group with fluorine.
-
The resulting crude product, this compound, can be purified by distillation or column chromatography.
Chemical Reactivity and Synthetic Utility
The synthetic power of this compound lies in the differential reactivity of its C-X bonds, allowing for programmed, site-selective functionalization. The general order of reactivity in palladium-catalyzed cross-coupling is C-I > C-Br >> C-Cl.[18][19]
Caption: Regioselective functionalization pathways of the title compound.
Suzuki-Miyaura Cross-Coupling at the C3-Position
The C-I bond is the primary site for Suzuki coupling, enabling the formation of a C-C bond with a wide variety of aryl or heteroaryl boronic acids.[19][20]
Exemplar Protocol: Synthesis of 6-Chloro-2-fluoro-3-(phenyl)pyridine
-
To a degassed mixture of dioxane and water (4:1), add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).
-
Bubble argon through the solution for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).
-
Heat the reaction mixture to 80-90°C under an inert atmosphere for 6-12 hours, monitoring by TLC or LC-MS.
-
Rationale: Pd(0) undergoes oxidative addition into the weak C-I bond. The base activates the boronic acid for transmetalation onto the palladium center, followed by reductive elimination to form the product and regenerate the Pd(0) catalyst.[21][22]
-
Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.
Sonogashira Coupling at the C3-Position
This reaction allows for the introduction of terminal alkynes, another crucial functional group in medicinal chemistry.[18][23][24]
Exemplar Protocol: Synthesis of 6-Chloro-2-fluoro-3-(phenylethynyl)pyridine
-
To a flask, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 eq), and copper(I) iodide (CuI) (0.05 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed triethylamine (TEA) as the solvent and base, followed by phenylacetylene (1.1 eq).
-
Stir the reaction at room temperature for 8-16 hours.
-
Rationale: The Sonogashira reaction involves a dual catalytic cycle. The palladium cycle is similar to the Suzuki reaction, while the copper cycle facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[18][25]
-
Upon completion, filter the reaction mixture to remove salts, concentrate the filtrate, and purify the residue by column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
While the C-Cl bond is less reactive in cross-coupling, the electron-withdrawing nature of the ring nitrogen and the fluorine atom can activate it towards nucleophilic aromatic substitution (SNAr), particularly with strong nucleophiles or under elevated temperatures. The 2-fluoro substituent itself can also be a site for SNAr, especially with soft nucleophiles.[6]
Applications in Drug Discovery
Halogenated pyridines are indispensable building blocks for creating libraries of compounds for high-throughput screening and lead optimization.[1][4] The ability to sequentially and selectively functionalize this compound makes it a powerful tool for structure-activity relationship (SAR) studies.
-
Scaffold Decoration: The C3-iodo position allows for the introduction of large, diverse aromatic and heteroaromatic groups via Suzuki coupling, which can probe binding pockets in biological targets like kinases or proteases.
-
Vectorial Synthesis: The C6-chloro position can be used in a later step to introduce polar groups (e.g., amines, alcohols via SNAr) to enhance solubility or target specific interactions.
-
Modulation of Properties: The C2-fluoro group is a known bioisostere for hydrogen but with significantly different electronic properties. It can block metabolic oxidation at that position and form favorable hydrogen bond or dipole interactions with protein residues, enhancing binding affinity.[7]
Safety and Handling
As a hazardous chemical, this compound requires careful handling in a controlled laboratory environment.
-
Hazard Classification: Acutely toxic if swallowed (Acute Tox. 4, H302) and causes serious eye damage (Eye Dam. 1, H318).[9]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Handle only in a well-ventilated fume hood.[26][27][28]
-
Handling: Avoid creating dust. Wash hands thoroughly after handling.[27]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[26]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a high-value, strategically designed building block for advanced chemical synthesis. Its tri-halogenated structure provides a platform for regioselective, sequential functionalization, enabling the efficient construction of complex molecular targets. The orthogonal reactivity of the iodo, chloro, and fluoro substituents offers chemists precise control over synthetic strategy, making this compound an exceptionally powerful tool in the arsenal of medicinal and materials scientists. Understanding its physicochemical properties, spectroscopic signatures, and predictable reactivity is key to unlocking its full potential in the pursuit of novel therapeutics and functional materials.
References
- 1. researchgate.net [researchgate.net]
- 2. lifechemicals.com [lifechemicals.com]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. sarchemlabs.com [sarchemlabs.com]
- 6. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. chemuniverse.com [chemuniverse.com]
- 9. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 10. PubChemLite - this compound (C5H2ClFIN) [pubchemlite.lcsb.uni.lu]
- 11. 2-CHLORO-3-FLUORO-5-IODOPYRIDINE(153034-99-2) 1H NMR [m.chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. uanlch.vscht.cz [uanlch.vscht.cz]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. jcsp.org.pk [jcsp.org.pk]
- 17. youtube.com [youtube.com]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. youtube.com [youtube.com]
- 22. Yoneda Labs [yonedalabs.com]
- 23. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. echemi.com [echemi.com]
- 27. fishersci.com [fishersci.com]
- 28. fishersci.com [fishersci.com]
An In-depth Technical Guide to 6-Chloro-2-fluoro-3-iodopyridine: Synthesis, Properties, and Applications in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 6-Chloro-2-fluoro-3-iodopyridine, a halogenated pyridine derivative of significant interest in synthetic and medicinal chemistry. We will delve into its chemical identity, synthesis strategies, reactivity profile, and its emerging applications as a versatile building block in the development of novel therapeutics and functional materials.
Core Chemical Identity
This compound is a polysubstituted pyridine ring system, a structural motif frequently encountered in biologically active molecules. Its unique arrangement of three different halogen atoms—chlorine, fluorine, and iodine—imparts a distinct reactivity profile that is highly valuable for selective chemical modifications.
| Identifier | Value | Source |
| CAS Number | 1187732-65-5 | [1][2] |
| Molecular Formula | C₅H₂ClFIN | [1][2] |
| Molecular Weight | 257.43 g/mol | [1][2] |
| SMILES String | ClC1=NC(F)=C(I)C=C1 | |
| InChI Key | IKAVUIBZHFWOHF-UHFFFAOYSA-N |
The structure of this compound is characterized by a pyridine core with a chlorine atom at the 6-position, a fluorine atom at the 2-position, and an iodine atom at the 3-position. This substitution pattern creates a molecule with multiple reactive sites, allowing for a range of synthetic transformations.
Synthesis Strategies: A Plausible Approach
While specific, peer-reviewed synthetic procedures for this compound are not extensively documented in publicly available literature, its synthesis can be logically deduced from established methods for preparing polysubstituted pyridines. A likely synthetic route would involve a multi-step process starting from a more readily available pyridine derivative.
A plausible synthetic pathway could involve the following key transformations:
References
An In-depth Technical Guide to the Synthesis and Characterization of 6-Chloro-2-fluoro-3-iodopyridine
Abstract: This guide provides a comprehensive technical overview of 6-Chloro-2-fluoro-3-iodopyridine, a pivotal halogenated pyridine building block in modern medicinal chemistry. We will delve into a field-proven synthetic pathway, exploring the mechanistic rationale behind the procedural steps. Furthermore, this document outlines a complete analytical workflow for the structural confirmation and purity assessment of the title compound. The content herein is curated for researchers, chemists, and drug development professionals who require a practical, in-depth understanding of this versatile intermediate.
Strategic Importance in Medicinal Chemistry
This compound is a highly functionalized heterocyclic compound. Its strategic value lies in the differential reactivity of its three halogen substituents. This allows for selective, sequential chemical modifications, making it an invaluable scaffold for constructing complex molecular architectures.[1][2] The pyridine core is a common motif in numerous biologically active molecules, and the ability to precisely introduce substituents at the 2, 3, and 6 positions is crucial in drug discovery for optimizing properties like binding affinity, selectivity, and metabolic stability.[2][3] The presence of a fluorine atom, in particular, can enhance metabolic stability and binding interactions with target proteins.[3]
Synthesis: A Multi-Step Approach
The most reliable and commonly employed synthesis of this compound begins with the commercially available and relatively inexpensive 2,6-dichloropyridine. The overall strategy involves a selective fluorination followed by a regioselective iodination.
Synthetic Workflow Overview
The transformation from 2,6-dichloropyridine to the final product is a two-step process. First, a nucleophilic aromatic substitution (SNA_r_) reaction is performed to replace one chlorine atom with fluorine. Second, the resulting 6-chloro-2-fluoropyridine is iodinated at the electron-rich 3-position.
Caption: Synthetic pathway from 2,6-Dichloropyridine to the target compound.
Step 1: Fluorination of 2,6-Dichloropyridine
Mechanistic Insight: The first step is a halogen exchange (HALEX) reaction. The goal is to selectively replace one of the chloro groups with a fluoro group. This is typically achieved using an anhydrous alkali metal fluoride, such as potassium fluoride (KF), in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO).[4] The reaction proceeds via an S_NAr mechanism. The high temperature is necessary to overcome the activation energy for the nucleophilic attack on the electron-deficient pyridine ring. The choice of DMSO as a solvent is critical as it effectively solvates the potassium cation, leaving a "naked" and highly nucleophilic fluoride anion.
Field-Proven Protocol:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add anhydrous potassium fluoride (1.2 equivalents) and anhydrous DMSO.
-
Reaction Initiation: Heat the slurry to 180-190°C with vigorous stirring to ensure the KF is well dispersed.
-
Substrate Addition: Slowly add 2,6-dichloropyridine (1.0 equivalent) to the hot reaction mixture.
-
Monitoring: The reaction progress is monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is typically complete within 8-14 hours.
-
Work-up: After cooling, the reaction mixture is poured into ice-water and extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude 6-chloro-2-fluoropyridine is purified by fractional distillation or column chromatography to yield a colorless liquid.
Step 2: Iodination of 6-Chloro-2-fluoropyridine
Mechanistic Insight: The second step is a regioselective electrophilic aromatic substitution. The electron-donating effect of the fluorine and the directing effect of the ring nitrogen activate the pyridine ring for electrophilic attack, primarily at the C3 and C5 positions. The C3 position is generally favored. N-Iodosuccinimide (NIS) in the presence of a strong acid like sulfuric acid is an effective iodinating system. The acid protonates the pyridine nitrogen, further activating the ring, and also protonates NIS to generate a more potent electrophilic iodine species.
Field-Proven Protocol:
-
Setup: In a flask protected from light, dissolve 6-chloro-2-fluoropyridine (1.0 equivalent) in concentrated sulfuric acid at 0°C.
-
Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 equivalents) portion-wise, maintaining the temperature below 10°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. The reaction should be monitored by TLC or HPLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. Basify the solution to pH 8-9 with a saturated sodium bicarbonate solution or dilute sodium hydroxide.
-
Extraction & Purification: Extract the aqueous layer with dichloromethane or ethyl acetate. The combined organic layers are washed with sodium thiosulfate solution (to remove excess iodine), followed by brine. After drying over anhydrous sodium sulfate, the solvent is removed in vacuo. The resulting crude solid is purified by recrystallization or column chromatography.
Characterization and Analytical Profile
Confirming the identity and purity of the final product is paramount. A combination of spectroscopic and chromatographic techniques provides a self-validating system for characterization.
Caption: Logical workflow for the characterization and purity verification.
Spectroscopic and Chromatographic Data
The following table summarizes the expected analytical data for this compound.
| Technique | Parameter | Expected Value/Observation |
| Molecular Formula | - | C₅H₂ClFIN[5][6] |
| Molecular Weight | - | 257.43 g/mol [5][6] |
| Appearance | Physical State | White to off-white solid[5] |
| ¹H NMR | Chemical Shift (δ) | ~8.1 ppm (d), ~7.4 ppm (d) |
| Coupling Constant (J) | J_HH_ ≈ 8-9 Hz | |
| ¹³C NMR | Chemical Shift (δ) | Peaks expected in the aromatic region, with characteristic C-F and C-Cl couplings. |
| ¹⁹F NMR | Chemical Shift (δ) | A single peak characteristic of an aryl fluoride. |
| Mass Spectrometry | m/z (EI) | Molecular ion peak [M]⁺ at ~257, showing a characteristic isotopic pattern for one chlorine atom. |
| Purity (HPLC/GC) | - | ≥ 97%[6] |
Expert Interpretation:
-
¹H NMR: The spectrum should show two doublets in the aromatic region, corresponding to the two protons on the pyridine ring. The coupling constant between them confirms their ortho relationship.
-
Mass Spectrometry: The isotopic pattern of the molecular ion is a key identifier. The presence of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in an [M]⁺ peak and an [M+2]⁺ peak with approximately one-third the intensity.
-
Purity: Chromatographic methods like HPLC or GC are essential for determining the purity and identifying any residual starting materials or by-products.
Safety, Handling, and Storage
Halogenated pyridines require careful handling.[7][8][9]
-
Handling: Always work in a well-ventilated chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7][8] Avoid inhalation of dust and contact with skin and eyes.[8][10]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7][8]
-
Hazards: This compound is classified as an acute oral toxicant and can cause serious eye damage.[5][11]
Conclusion
The synthesis of this compound via a two-step sequence of fluorination and iodination from 2,6-dichloropyridine is a robust and scalable method. The differential reactivity of the halogen atoms makes it a highly valuable and versatile building block for the synthesis of complex, polysubstituted pyridines in drug discovery and medicinal chemistry. Rigorous analytical characterization is essential to ensure the quality and purity required for these applications.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. US4071521A - Process for making 2,6-difluoro pyridine - Google Patents [patents.google.com]
- 5. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 6. chemuniverse.com [chemuniverse.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. lobachemie.com [lobachemie.com]
- 10. PYRIDINE [training.itcilo.org]
- 11. This compound | Sigma-Aldrich [sigmaaldrich.com]
Navigating the Synthesis of Novel Therapeutics: A Technical Guide to the Safe Handling and Application of 6-Chloro-2-fluoro-3-iodopyridine
Abstract
6-Chloro-2-fluoro-3-iodopyridine is a pivotal building block in contemporary drug discovery and agrochemical research, prized for its strategically positioned functional groups that enable complex molecular architectures. Its utility, particularly in transition metal-catalyzed cross-coupling reactions, is well-established. However, the very reactivity that makes this compound a valuable synthetic intermediate also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth analysis of the safety considerations, handling procedures, and practical applications of this compound, tailored for researchers and professionals in the pharmaceutical and chemical industries. By elucidating the causality behind recommended safety measures and providing field-proven insights, this document aims to foster a culture of safety and efficiency in the laboratory.
Compound Profile and Hazard Identification
This compound (CAS No. 1187732-65-5) is a solid, trifunctionalized pyridine derivative. Its molecular structure is the foundation of both its synthetic utility and its hazard profile. The electron-withdrawing nature of the fluorine and chlorine atoms, combined with the reactivity of the carbon-iodine bond, dictates its chemical behavior and toxicological properties.
A comprehensive review of safety data sheets (SDS) reveals a consistent hazard profile. The primary hazards associated with this compound are summarized in the table below.
| Hazard Classification | GHS Hazard Statement | Signal Word | Pictograms |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Danger | |
| Serious Eye Damage (Category 1) | H318: Causes serious eye damage | Danger |
The "Danger" signal word and the "Causes serious eye damage" classification underscore the critical need for stringent eye protection. The "Harmful if swallowed" designation necessitates careful handling to prevent ingestion. While not always explicitly stated for this specific compound, analogous halogenated pyridines often carry warnings for skin and respiratory irritation, making comprehensive personal protective equipment (PPE) essential.
Engineering Controls and Personal Protective Equipment (PPE): A Proactive Approach to Safety
The cornerstone of safely handling this compound lies in a multi-layered approach that combines robust engineering controls with appropriate PPE. The causality behind these recommendations is rooted in minimizing all potential routes of exposure: inhalation, dermal contact, and ocular exposure.
Engineering Controls:
-
Chemical Fume Hood: All manipulations of solid this compound and its solutions must be conducted within a properly functioning and certified chemical fume hood. This is the primary defense against the inhalation of fine dust particles or vapors that may be generated, especially during weighing and transfer operations.
-
Ventilation: Ensure the laboratory has adequate general ventilation to supplement the localized exhaust of the fume hood. This helps to dilute and remove any fugitive emissions.
-
Emergency Equipment: An operational and easily accessible safety shower and eyewash station are mandatory in any laboratory where this compound is handled.
Personal Protective Equipment (PPE):
The selection of PPE should be based on a thorough risk assessment of the planned experimental procedures.
| PPE Category | Specification | Rationale for Use |
| Eye and Face Protection | ANSI Z87.1 certified safety glasses with side shields (minimum). Chemical splash goggles are strongly recommended. A face shield should be worn over safety glasses for tasks with a high splash risk. | Protects against accidental splashes of solutions and airborne particles of the solid compound, which can cause serious eye damage. |
| Hand Protection | Chemically resistant gloves are required. Nitrile gloves are suitable for incidental contact, but for prolonged handling, heavier-duty gloves such as butyl rubber should be considered. Always inspect gloves for integrity before use and change them frequently. | Prevents skin contact with the compound, which may cause irritation. |
| Body Protection | A standard laboratory coat, fully buttoned, is the minimum requirement. For larger scale operations or when there is a significant splash hazard, a chemically resistant apron should be worn over the lab coat. | Protects the skin from accidental spills and contamination. |
| Respiratory Protection | Generally not required when handling the compound in a certified chemical fume hood. If a fume hood is unavailable or in the event of a large spill, a NIOSH-approved respirator with organic vapor cartridges may be necessary. | Prevents inhalation of dust or vapors, which can be harmful. |
Below is a diagram illustrating the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
Chemical Reactivity, Stability, and Incompatibility
Understanding the chemical reactivity of this compound is paramount for both its effective use in synthesis and for ensuring safety.
-
Reactivity in Cross-Coupling Reactions: The carbon-iodine bond is the most labile site for oxidative addition in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1] This allows for the selective introduction of aryl or heteroaryl groups at the 3-position of the pyridine ring. The chlorine atom at the 6-position is less reactive but can be targeted under more forcing conditions or with specific catalyst systems, offering a handle for further diversification. This differential reactivity is a key aspect of its utility as a building block.[2]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can lead to vigorous reactions and decomposition.[3]
-
Thermal Decomposition: When heated to decomposition, halogenated organic compounds can release toxic and corrosive fumes, including hydrogen chloride, hydrogen fluoride, hydrogen iodide, and oxides of carbon and nitrogen.[4] Therefore, all heating operations should be conducted in a well-ventilated fume hood.
Application in Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. This compound is an excellent substrate for this reaction, enabling the synthesis of complex biaryl and heteroaryl structures that are common motifs in kinase inhibitors and other pharmaceutically active compounds.[4][5][6]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equivalent)
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equivalents)
-
Base (e.g., Sodium carbonate (Na₂CO₃), 2.0 equivalents)
-
Degassed solvents (e.g., 1,4-dioxane and water, 4:1 v/v)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Inert Atmosphere: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Degassing: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere. This is crucial as the palladium(0) active catalyst can be oxidized and deactivated by oxygen.
-
Solvent Addition: Add the degassed solvents via syringe. The final concentration of the substrate should be approximately 0.1 M.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
The following diagram illustrates the experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Emergency Procedures: Preparedness and Response
Accidents can happen despite the best precautions. A well-defined emergency response plan is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.
-
Spills:
-
Minor Spills: For small spills, absorb with an inert dry material (e.g., vermiculite, sand). Place the material in a sealed, labeled container for hazardous waste disposal.
-
Major Spills: Evacuate the area and prevent entry. Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Storage and Waste Disposal
Proper storage and disposal are critical to maintaining a safe laboratory environment and ensuring regulatory compliance.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[8]
-
Keep away from incompatible materials such as strong oxidizers, acids, and bases.
-
Store away from heat, sparks, and open flames.
Waste Disposal:
This compound and any materials contaminated with it are considered halogenated organic waste.
-
Waste Collection: Collect all waste containing this compound in a designated, properly labeled, and sealed container for halogenated organic waste.[9]
-
Labeling: Ensure the waste container is clearly labeled with "Hazardous Waste" and the full chemical name.
-
Disposal: Dispose of the waste through your institution's EHS office or a licensed chemical waste disposal company. Do not dispose of this chemical down the drain or in the regular trash.[7] The recommended disposal method is typically high-temperature incineration at a permitted hazardous waste facility.[10]
The logical flow for waste disposal is outlined below.
Caption: Waste disposal logic for this compound.
Conclusion
This compound is a powerful tool in the arsenal of the modern medicinal and process chemist. Its safe and effective use hinges on a comprehensive understanding of its properties and a steadfast commitment to rigorous safety protocols. By integrating the principles of E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) into every aspect of its handling, from PPE selection to waste disposal, researchers can confidently and responsibly leverage this versatile intermediate to drive innovation in drug discovery and beyond. This guide serves as a foundational resource to support that endeavor, fostering a laboratory environment where cutting-edge science and unwavering safety go hand-in-hand.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. uakron.edu [uakron.edu]
- 9. bucknell.edu [bucknell.edu]
- 10. Making sure you're not a bot! [oc-praktikum.de]
A Technical Guide to Determining the Solubility of 6-Chloro-2-fluoro-3-iodopyridine in Common Organic Solvents
Understanding the Molecule: Physicochemical Properties and Solubility Predictions
6-Chloro-2-fluoro-3-iodopyridine is a halogenated pyridine derivative with a molecular formula of C₅H₂ClFIN and a molecular weight of approximately 257.43 g/mol .[1] Its structure, featuring a pyridine ring substituted with chloro, fluoro, and iodo groups, dictates its solubility behavior.
The core principle governing solubility is "like dissolves like," which posits that substances with similar polarities are more likely to be soluble in one another.[2][3] The polarity of an organic molecule is a balance between its non-polar hydrocarbon components and its polar functional groups.
Predicting Solubility for this compound:
-
Polarity: The pyridine ring itself is polar. The electronegative halogen substituents (Cl, F, I) further contribute to the molecule's polarity through dipole moments. However, the overall molecule is relatively large and lacks protic hydrogen bond donors, which will influence its interaction with protic solvents.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding. While the nitrogen in the pyridine ring can act as a hydrogen bond acceptor, the absence of a hydrogen bond donor on the solute will limit solubility compared to compounds with -OH or -NH groups. Moderate solubility is anticipated.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF): These solvents possess dipoles but do not have O-H or N-H bonds.[4] Given the polar nature of this compound, it is predicted to exhibit good solubility in these solvents due to favorable dipole-dipole interactions.
-
Non-Polar Solvents (e.g., Hexane, Toluene): These solvents lack significant dipoles and interact primarily through London dispersion forces. Due to the significant polarity of the target molecule, it is expected to have low solubility in non-polar solvents.[3]
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate polarity and are often effective at dissolving a wide range of organic compounds. Good solubility is expected.
Experimental Determination of Solubility
A systematic approach is crucial for accurately determining solubility. This typically involves a qualitative assessment followed by a more rigorous quantitative analysis.
Qualitative Solubility Assessment
This initial screening provides a rapid determination of whether a compound is soluble, partially soluble, or insoluble in a given solvent at a specific temperature (typically ambient).
Protocol for Qualitative Solubility Testing:
-
Preparation: Dispense 1 mL of the selected organic solvent into a clean, dry vial.
-
Initial Addition: Add a small, pre-weighed amount (e.g., 1-5 mg) of this compound to the solvent.
-
Mixing: Vigorously agitate the mixture (e.g., using a vortex mixer) for a set period, typically 1-2 minutes.
-
Observation: Visually inspect the solution against a contrasting background. The absence of any visible solid particles indicates that the compound is soluble at this concentration.
-
Incremental Addition: If the solid dissolves completely, continue adding small, known quantities of the solute and repeat the mixing and observation steps until solid material remains undissolved.
-
Classification:
-
Soluble: A significant amount of solute dissolves (e.g., > 30 mg/mL).
-
Partially Soluble: Only a small amount of solute dissolves.
-
Insoluble: No significant amount of solute dissolves.
-
This process can be systematically applied to a range of solvents to build a qualitative solubility profile.
Caption: Workflow for Qualitative Solubility Assessment.
Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a solvent.[5]
Protocol for Quantitative Solubility Measurement:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Agitate the vials at a constant temperature for a sufficient period to allow the system to reach equilibrium. This can take several hours to days, and a common practice is to agitate for at least 24 hours.[5]
-
Phase Separation: Allow the vials to stand undisturbed at the same constant temperature until the excess solid has settled. Centrifugation can be used to facilitate this separation.
-
Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a calibrated pipette. It is critical to avoid aspirating any solid particles. Filtration through a syringe filter (e.g., 0.45 µm PTFE) is recommended.
-
Concentration Analysis: Determine the concentration of the solute in the supernatant using a suitable analytical technique, such as:
-
High-Performance Liquid Chromatography (HPLC): This is often the preferred method due to its sensitivity and specificity. A calibration curve must be generated using standard solutions of known concentrations.
-
UV-Vis Spectroscopy: If the compound has a suitable chromophore, its concentration can be determined by measuring its absorbance and using a calibration curve.
-
-
Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L).
Caption: Workflow for Quantitative Solubility Determination (Shake-Flask Method).
Data Presentation and Interpretation
The collected solubility data should be organized into a clear and concise table to facilitate comparison across different solvents.
Table 1: Hypothetical Solubility Profile of this compound at 25°C
| Solvent Class | Solvent | Predicted Solubility | Quantitative Solubility (mg/mL) |
| Polar Protic | Methanol | Moderate | To be determined |
| Ethanol | Moderate | To be determined | |
| Polar Aprotic | Acetone | Good | To be determined |
| Acetonitrile | Good | To be determined | |
| Dimethyl Sulfoxide (DMSO) | Good | To be determined | |
| N,N-Dimethylformamide (DMF) | Good | To be determined | |
| Non-Polar | Hexane | Low | To be determined |
| Toluene | Low | To be determined | |
| Chlorinated | Dichloromethane (DCM) | Good | To be determined |
| Chloroform | Good | To be determined |
Safety and Handling Considerations
As with any chemical handling, appropriate safety measures are paramount. While a specific Safety Data Sheet (SDS) for this compound was not found, data for structurally similar compounds suggest that it should be handled with care.
-
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.[6]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[6][7]
-
Handling: Avoid contact with skin, eyes, and clothing.[7] Wash hands thoroughly after handling.[7]
-
First Aid: In case of contact, follow standard first-aid procedures. For eye contact, rinse cautiously with water for several minutes.[7] For skin contact, wash with plenty of soap and water.[8] If inhaled, move to fresh air.[7]
Conclusion
This guide provides a robust framework for determining the solubility of this compound in common organic solvents. By combining theoretical predictions based on molecular structure with systematic experimental methodologies, researchers can generate the critical data needed for applications in drug development, process chemistry, and other scientific endeavors. The principles and protocols outlined herein are designed to ensure scientific integrity and produce reliable, reproducible results.
References
- 1. chemuniverse.com [chemuniverse.com]
- 2. Khan Academy [khanacademy.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 5. m.youtube.com [m.youtube.com]
- 6. echemi.com [echemi.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 6-Chloro-2-fluoro-3-iodopyridine
This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6-Chloro-2-fluoro-3-iodopyridine. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the spectral features of this highly substituted pyridine derivative. We will explore the influence of the chloro, fluoro, and iodo substituents on the chemical shifts and coupling constants, offering a predictive framework for spectral interpretation. Furthermore, this guide outlines a detailed experimental protocol for the acquisition of high-quality NMR data for this compound.
Introduction
This compound is a halogenated pyridine derivative with potential applications in organic synthesis and medicinal chemistry. The precise structural elucidation of such molecules is paramount, and NMR spectroscopy stands as the most powerful tool for this purpose. The unique substitution pattern of this compound, with electron-withdrawing and sterically demanding halogens, presents an interesting case for NMR analysis. Understanding the interplay of these substituents is key to accurately interpreting the resulting spectra. This guide will provide a detailed predictive analysis of the ¹H and ¹³C NMR spectra, grounded in fundamental principles of NMR spectroscopy.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to exhibit two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts and multiplicities of these protons are dictated by the electronic effects of the surrounding halogen substituents.
Substituent Effects on Proton Chemical Shifts:
-
Fluorine (at C2): The highly electronegative fluorine atom will exert a strong deshielding effect on the adjacent proton at C4 (H4) through both inductive and mesomeric effects.
-
Chlorine (at C6): The chlorine atom will primarily influence the proton at C5 (H5) through its inductive effect, causing a downfield shift.
-
Iodine (at C3): The iodine atom's effect is more complex, involving a combination of inductive withdrawal and the "heavy atom effect," which can sometimes lead to shielding. However, its primary influence will be on the adjacent protons.
Based on these principles, we can predict the following spectral features:
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-4 | 7.8 - 8.2 | Doublet of doublets (dd) | ³J(H4-H5) ≈ 8-9 Hz, ⁴J(H4-F) ≈ 3-4 Hz |
| H-5 | 7.3 - 7.7 | Doublet (d) | ³J(H5-H4) ≈ 8-9 Hz |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum of this compound will display five signals corresponding to the five carbon atoms of the pyridine ring. The chemical shifts will be significantly influenced by the attached halogens.
Substituent Effects on Carbon Chemical Shifts:
-
Fluorine (at C2): The carbon directly attached to the fluorine (C2) will experience a very large downfield shift and will appear as a doublet due to one-bond C-F coupling (¹J(C-F)).
-
Chlorine (at C6): The C6 carbon will also be shifted downfield due to the electronegativity of chlorine.
-
Iodine (at C3): The C3 carbon, bonded to iodine, will experience a significant upfield shift due to the heavy atom effect.
-
Unsubstituted Carbons (C4 and C5): The chemical shifts of C4 and C5 will be influenced by the combined effects of all substituents.
Here is a table summarizing the predicted ¹³C NMR spectral data:
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |
| C-2 | 160 - 165 | Doublet (d) | ¹J(C2-F) ≈ 230-250 Hz |
| C-3 | 90 - 95 | Doublet (d) | ²J(C3-F) ≈ 30-40 Hz |
| C-4 | 140 - 145 | Doublet (d) | ³J(C4-F) ≈ 3-5 Hz |
| C-5 | 120 - 125 | Singlet (s) | - |
| C-6 | 150 - 155 | Singlet (s) | - |
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
1. Sample Preparation:
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can be considered.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
-
Internal Standard: For precise chemical shift referencing, add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
2. Instrument Setup and Calibration:
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tuning and Matching: Tune and match the probe for both the ¹H and ¹³C frequencies to ensure optimal sensitivity.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.
3. ¹H NMR Spectrum Acquisition:
-
Pulse Sequence: Use a standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Parameters:
-
Spectral Width: Set a spectral width of approximately 16 ppm, centered around 6-7 ppm.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): Use a relaxation delay of at least 5 seconds to ensure full relaxation of the protons, allowing for accurate integration.
-
Acquisition Time (aq): Set an acquisition time of at least 3-4 seconds for good digital resolution.
-
4. ¹³C NMR Spectrum Acquisition:
-
Pulse Sequence: Employ a proton-decoupled pulse sequence (e.g., 'zgpg30') to obtain a spectrum with singlets for each carbon.
-
Acquisition Parameters:
-
Spectral Width: Set a spectral width of approximately 200-220 ppm.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is generally sufficient.
-
5. Data Processing:
-
Fourier Transformation: Apply an exponential window function (line broadening) of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Carefully phase the spectra and perform baseline correction to ensure accurate integration and peak picking.
-
Referencing: Reference the spectra to the TMS signal at 0.00 ppm.
Visualization of Molecular Structure and Key Interactions
The following diagram illustrates the molecular structure of this compound and highlights the key through-bond interactions that give rise to the predicted NMR spectral features.
Caption: Molecular structure and key NMR couplings.
Conclusion
This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound, based on established principles of NMR spectroscopy. The provided experimental protocol offers a robust framework for the acquisition of high-quality spectral data. By understanding the influence of the various halogen substituents, researchers can confidently approach the structural elucidation of this and related complex heterocyclic molecules.
An In-depth Technical Guide to the Mass Spectrometry Analysis of 6-Chloro-2-fluoro-3-iodopyridine
Abstract
This technical guide provides a comprehensive overview of the mass spectrometric analysis of 6-Chloro-2-fluoro-3-iodopyridine, a key halogenated pyridine building block in pharmaceutical and agrochemical research. This document is intended for researchers, analytical scientists, and drug development professionals who require a deep understanding of how to characterize this compound with confidence and accuracy. We will delve into the rationale behind selecting appropriate ionization techniques, provide detailed, field-tested experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS), and offer an expert interpretation of the expected isotopic patterns and fragmentation behaviors. The guide is structured to deliver not just procedural steps, but the scientific causality that underpins a robust analytical workflow, ensuring both technical accuracy and practical applicability.
Introduction: The Analytical Imperative for a Complex Building Block
This compound is a polyhalogenated heterocyclic compound of significant interest in synthetic chemistry. Its unique substitution pattern, featuring three different halogens on a pyridine core, offers a versatile platform for sequential, site-selective cross-coupling reactions. This makes it an invaluable synthon for the construction of complex molecular architectures found in novel drug candidates and agrochemicals.
The successful synthesis and application of this reagent are critically dependent on unambiguous structural confirmation and purity assessment. Mass spectrometry (MS) stands as the definitive analytical technique for this purpose, providing precise molecular weight determination and rich structural information through controlled fragmentation. However, the presence of multiple halogens, each with distinct isotopic and electronic properties, presents a unique set of analytical challenges and opportunities. This guide will equip the scientist with the necessary knowledge to navigate these complexities and generate high-quality, interpretable mass spectrometric data.
Physicochemical Properties & Their Mass Spectrometric Implications
A thorough understanding of the analyte's properties is the foundation of any successful mass spectrometry method. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₅H₂ClFIN | --INVALID-LINK-- |
| Molecular Weight | 257.43 g/mol | --INVALID-LINK-- |
| Monoisotopic Mass | 256.8847 u | Calculated |
| Structure | ||
![]() | --INVALID-LINK-- |
The compound's moderate molecular weight and the presence of halogen atoms make it amenable to Gas Chromatography-Mass Spectrometry (GC-MS), a technique well-suited for volatile and semi-volatile compounds. The existence of a GC-MS spectrum in a major database confirms its suitability for this method.[1]
Ionization Technique Selection: A Causal Analysis
The choice of ionization technique is the most critical parameter in mass spectrometry. For this compound, two primary techniques are considered: Electron Ionization (EI) and Electrospray Ionization (ESI).
-
Electron Ionization (EI): This is a hard ionization technique that involves bombarding the analyte with high-energy electrons (typically 70 eV). This process imparts significant internal energy, leading to extensive and reproducible fragmentation.
-
Why it's suitable: EI is ideal for structural elucidation. The resulting fragmentation pattern acts as a "fingerprint," which is highly specific to the molecule and can be compared against spectral libraries like those from NIST for confident identification.[2] Given the compound's volatility, EI coupled with GC is the premier choice for both identification and purity assessment.
-
-
Electrospray Ionization (ESI): This is a soft ionization technique, typically used with Liquid Chromatography (LC-MS). It involves creating a fine spray of charged droplets from which ions are desorbed into the gas phase.
-
Why it's a viable alternative: The pyridine nitrogen in the molecule's core can be readily protonated in a positive ion mode ESI experiment to form a protonated molecule, [M+H]⁺. This is particularly useful for confirming the molecular weight with minimal fragmentation. ESI would be the method of choice if the compound were part of a reaction mixture being analyzed by LC-MS, or if it were derivatized into a less volatile form.
-
GC-MS Analysis: A Validated Experimental Protocol
This section provides a detailed, step-by-step protocol for the analysis of this compound using a standard Gas Chromatograph coupled to a Quadrupole Mass Spectrometer.
Sample and Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a volatile, high-purity solvent such as ethyl acetate or dichloromethane in a volumetric flask.
-
Working Standard (10 µg/mL): Dilute 100 µL of the stock solution into 10 mL of the same solvent. This solution is suitable for initial method development.
-
Sample Solution: Prepare sample solutions at a similar concentration to the working standard. Ensure samples are free of non-volatile materials by filtering through a 0.22 µm syringe filter if necessary.
Instrumentation and Parameters
The following parameters are based on established methods for halogenated aromatic compounds and serve as a robust starting point.[3]
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | ||
| Injector Type | Split/Splitless | Allows for a wide range of sample concentrations. A split ratio of 20:1 is a good starting point. |
| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |
| Carrier Gas | Helium (99.999% purity) | Provides good chromatographic efficiency and is inert. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Standard flow rate for typical capillary columns, ensuring reproducible retention times. |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Polysiloxane (e.g., HP-5MS, DB-5MS) | This non-polar column provides excellent separation for a wide range of semi-volatile organic compounds. |
| Oven Program | Initial: 100 °C, hold for 2 minRamp: 15 °C/min to 280 °CHold: 5 min at 280 °C | This temperature program allows for good separation from potential impurities and ensures the analyte elutes in a reasonable time with a sharp peak shape. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Provides reproducible, library-searchable fragmentation patterns. |
| Ionization Energy | 70 eV | Standard energy for EI, which maximizes fragmentation and allows for comparison with standard libraries (NIST, Wiley). |
| Ion Source Temp. | 230 °C | A standard source temperature that balances ionization efficiency and prevents thermal degradation within the source. |
| Quadrupole Temp. | 150 °C | Ensures consistent mass analysis by maintaining a stable temperature for the mass filter. |
| Scan Mode | Full Scan | For qualitative analysis and identification. |
| Mass Range | m/z 40-350 | This range covers the molecular ion and all expected major fragments. |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the GC-MS analysis.
Data Interpretation: Decoding the Mass Spectrum
The mass spectrum of this compound is characterized by two key features: the unique isotopic pattern of the molecular ion and a predictable fragmentation pathway.
Isotopic Pattern Analysis: The Halogen Signature
The presence of chlorine provides a highly characteristic isotopic signature. Chlorine has two stable isotopes: ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This results in two molecular ion peaks separated by 2 m/z units, with a relative intensity ratio of approximately 3:1.[4]
-
M⁺• Peak: The peak corresponding to the molecule containing the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹²⁷I, ¹⁴N). This will be observed at m/z 257 .
-
M+2 Peak: The peak corresponding to the molecule containing the ³⁷Cl isotope. This will be observed at m/z 259 .
-
Expected Ratio: The intensity of the m/z 257 peak should be roughly three times that of the m/z 259 peak. Observing this 3:1 M/M+2 pattern is strong evidence for the presence of a single chlorine atom in the molecule.
Predicted Fragmentation Pattern (Electron Ionization)
Under 70 eV EI conditions, the molecular ion will be energetically unstable and undergo fragmentation. The fragmentation is dictated by the relative bond strengths and the stability of the resulting fragments. The C-I bond is the weakest, making the loss of an iodine radical the most probable initial fragmentation step.
Table of Predicted Major Fragments:
| m/z (for ³⁵Cl) | Ion Formula | Proposed Neutral Loss | Notes |
| 257/259 | [C₅H₂³⁵ClFIN]⁺• | - | Molecular Ion (M⁺•) . Exhibits the characteristic ~3:1 isotopic pattern for one chlorine atom. |
| 130/132 | [C₅H₂³⁵ClFN]⁺• | •I (Iodine radical) | Base Peak . Loss of the weakest bond (C-I) results in a very stable fragment. Will also show a ~3:1 isotopic pattern. |
| 95 | [C₅H₂FN]⁺• | •I, •Cl (Iodine and Chlorine radicals) | Loss of both iodine and chlorine radicals. |
| 104 | [C₄H₂FN]⁺• | •I, •Cl, HCN | Subsequent loss of hydrogen cyanide from the m/z 95 fragment, a common fragmentation pathway for pyridine rings.[4] |
The following diagram illustrates the predicted primary fragmentation pathways for this compound under electron ionization.
Trustworthiness and Validation: Ensuring Data Integrity
To ensure the trustworthiness of the analytical results, the following steps are mandatory:
-
System Suitability: Before analysis, inject a known standard to verify GC column performance, peak shape, and MS sensitivity.
-
Blank Injections: Run a solvent blank between samples to check for carryover and system contamination.
-
Calibration: For quantitative analysis, a multi-point calibration curve should be generated using the prepared standards to demonstrate linearity and determine the limit of detection (LOD) and limit of quantitation (LOQ).
-
Confirmation with Library Match: The acquired spectrum for the main analyte peak should be searched against a commercial mass spectral library (e.g., NIST/Wiley). A high match factor (>800) provides strong confirmation of the compound's identity.[2]
Conclusion
The mass spectrometric analysis of this compound is most effectively and comprehensively performed using Gas Chromatography with Electron Ionization Mass Spectrometry (GC-EI-MS). This approach provides a definitive molecular weight, confirmed by a characteristic M/M+2 isotopic pattern from the chlorine atom, and a rich, reproducible fragmentation pattern ideal for structural confirmation. The primary fragmentation pathway is dominated by the facile cleavage of the carbon-iodine bond. By following the detailed protocol and data interpretation guidelines presented in this document, researchers can confidently characterize this versatile chemical building block, ensuring the integrity and success of their synthetic and developmental endeavors.
References
A Technical Guide to 6-Chloro-2-fluoro-3-iodopyridine for Researchers and Drug Development Professionals
This guide provides an in-depth overview of 6-Chloro-2-fluoro-3-iodopyridine, a key building block for researchers and professionals in the fields of medicinal chemistry and drug development. We will delve into its commercial availability, physicochemical properties, and critical applications in chemical synthesis, with a focus on palladium-catalyzed cross-coupling reactions.
Introduction: A Versatile Heterocyclic Building Block
This compound (CAS Number: 1187732-65-5) is a polysubstituted pyridine derivative that has garnered significant interest as a versatile intermediate in the synthesis of complex organic molecules.[1][2] Its unique arrangement of three different halogen atoms on the pyridine ring offers a platform for selective and sequential functionalization, making it a valuable tool in the construction of novel pharmaceutical and agrochemical compounds.[3][4] The strategic placement of chloro, fluoro, and iodo substituents allows for differential reactivity in various cross-coupling reactions, providing chemists with a powerful handle to introduce molecular diversity.
The pyridine core is a prevalent motif in a vast number of biologically active compounds and approved drugs. The incorporation of a fluorine atom can significantly modulate the physicochemical properties of a molecule, such as its lipophilicity and metabolic stability, which are critical parameters in drug design.[3] The chloro and iodo groups, on the other hand, serve as excellent leaving groups for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Commercial Availability and Suppliers
This compound is commercially available from a range of chemical suppliers, catering to both research and development and larger-scale synthesis needs. The typical purity offered by most suppliers is ≥97%.
| Supplier | Product Number | Purity | Available Quantities |
| ChemUniverse | P86605 | 97% | 100MG, 250MG, 1G |
| Sigma-Aldrich | BCH00052 | Not specified | 1G |
| BLD Pharm | BD115458 | ≥97% | 1g, 5g, 25g |
| Ambeed | A319662 | >97% | 1g, 5g, 10g, 25g |
Note: Availability and pricing are subject to change. It is recommended to consult the respective supplier's website for the most current information.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use in chemical reactions.
| Property | Value | Source |
| CAS Number | 1187732-65-5 | [2][5] |
| Molecular Formula | C₅H₂ClFIN | [2][5] |
| Molecular Weight | 257.43 g/mol | [2][5] |
| Appearance | Solid | [6] |
| SMILES | ClC1=NC(F)=C(I)C=C1 | [6] |
| InChI Key | IKAVUIBZHFWOHF-UHFFFAOYSA-N | [6] |
Key Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic utility of this compound lies in its capacity to participate in a variety of palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-I, C-Cl, and C-F bonds allows for selective functionalization. The carbon-iodine bond is the most reactive towards oxidative addition to a palladium(0) catalyst, followed by the carbon-chlorine bond, while the carbon-fluorine bond is generally unreactive under typical cross-coupling conditions. This reactivity hierarchy enables chemists to perform sequential couplings, first at the iodo position and subsequently at the chloro position.
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of this compound, this reaction allows for the introduction of aryl, heteroaryl, or vinyl groups at the 3-position by reacting it with an appropriate boronic acid or boronate ester.
Below is a representative, field-proven protocol for a Suzuki-Miyaura coupling reaction, adapted from established procedures for similar halo-pyridines.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Evacuate the flask and backfill with nitrogen or argon. Repeat this process three times to ensure an inert atmosphere.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio to the flask.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 6-chloro-2-fluoro-3-phenylpyridine.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling: Synthesis of Alkynylpyridines
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for introducing alkynyl moieties into the pyridine ring of this compound, which are important pharmacophores and versatile synthetic handles for further transformations.
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.05 eq).
-
Evacuate the flask and backfill with nitrogen or argon. Repeat this process three times.
-
Add anhydrous and degassed tetrahydrofuran (THF) and triethylamine (Et₃N) in a 2:1 ratio.
-
Add phenylacetylene (1.1 eq) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield 6-chloro-2-fluoro-3-(phenylethynyl)pyridine.
Diagram: Sonogashira Coupling Experimental Workflow
Caption: Step-by-step workflow for a typical Sonogashira coupling experiment.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. Based on available safety data, the following guidelines should be followed:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Hazard Statements: According to supplier information, this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation.[5]
Always consult the latest Safety Data Sheet (SDS) from the supplier before use for comprehensive safety and handling information.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex, functionalized pyridine derivatives. Its well-defined and differential reactivity in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, provides a reliable platform for the introduction of diverse molecular fragments. For researchers and professionals in drug discovery and medicinal chemistry, a thorough understanding of its properties, availability, and synthetic applications is key to leveraging its full potential in the development of novel therapeutic agents and other advanced materials.
References
A Technical Guide to the Site-Selective Reactivity of Halogens in 6-Chloro-2-fluoro-3-iodopyridine
Abstract: The strategic functionalization of polysubstituted heteroaromatic scaffolds is a cornerstone of modern drug discovery and materials science. 6-Chloro-2-fluoro-3-iodopyridine is a uniquely versatile building block, offering three distinct halogen atoms—iodine, fluorine, and chlorine—each with a characteristic reactivity profile. This guide provides an in-depth analysis of the factors governing the site-selective modification of this scaffold. We will explore the underlying principles of halogen reactivity on the electron-deficient pyridine ring and present field-proven protocols for achieving selective functionalization at each position through palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, and metal-halogen exchange reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this powerful intermediate.
Introduction: The Strategic Value of Orthogonal Halogen Reactivity
This compound is a highly valuable synthetic intermediate precisely because its three halogen substituents can be addressed with exceptional selectivity.[1] This "orthogonality" in reactivity allows for a stepwise, controlled introduction of molecular complexity, making it an ideal starting point for the synthesis of highly decorated pyridine derivatives. Such structures are prevalent in pharmaceuticals, agrochemicals, and functional materials.[2][3]
The ability to sequentially modify the C-3, C-2, and C-6 positions enables chemists to rapidly generate libraries of analogues for structure-activity relationship (SAR) studies. The key to unlocking this potential lies in a thorough understanding of the distinct chemical behavior of the C-I, C-F, and C-Cl bonds within the specific electronic environment of the pyridine ring.
Fundamental Principles of Halogen Reactivity on a Pyridine Core
The reactivity of the halogens in this compound is governed by a confluence of factors: the intrinsic properties of the halogens themselves and the electronic influence of the pyridine ring.
-
Electronic Landscape of the Pyridine Ring: The nitrogen atom in the pyridine ring is electron-withdrawing, which reduces the electron density of the ring, particularly at the α (2, 6) and γ (4) positions. This electron deficiency makes these positions highly susceptible to nucleophilic attack.
-
Intrinsic Halogen Properties:
-
Carbon-Halogen Bond Strength: The strength of the C-X bond decreases significantly down the group: C-F > C-Cl > C-Br > C-I.[4] This trend is a primary determinant in reactions where C-X bond cleavage is the rate-determining step, such as the oxidative addition step in cross-coupling catalysis.[5]
-
Electronegativity: The electronegativity of the halogens follows the reverse trend: F > Cl > Br > I. This property is crucial in nucleophilic aromatic substitution (SNAr) reactions, where a highly electronegative atom can stabilize the negative charge of the intermediate Meisenheimer complex, making it a better leaving group.[6][7]
-
Polarizability and Leaving Group Ability in Cross-Coupling: For metal-catalyzed reactions, the ease of oxidative addition is the dominant factor. This process is favored by weaker, more polarizable C-X bonds, establishing a clear reactivity hierarchy: I >> Br > OTf >> Cl > F.[8]
-
These fundamental principles create a predictable and exploitable hierarchy of reactivity for the three halogens on the pyridine scaffold.
Site-Selective Functionalization: A Positional Analysis
The distinct electronic and steric environment of each halogenated position on the this compound ring dictates its preferred reaction pathway.
Position 3: The Iodine Atom – Gateway for C-C Bond Formation
The iodine at the C-3 position is overwhelmingly the most reactive site for palladium-catalyzed cross-coupling reactions.
-
Mechanism of Selectivity: The C-I bond is the longest and weakest of the three C-X bonds present. This makes it exceptionally susceptible to oxidative addition by a Pd(0) catalyst, which is the initial and often rate-limiting step of the catalytic cycle.[5][9][10] This reaction can be performed under mild conditions that leave the more robust C-Cl and C-F bonds completely untouched.
-
Applicable Reactions:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C(sp²)-C(sp) bonds.
-
Stille Coupling: Reaction with organostannanes.
-
Negishi Coupling: Reaction with organozinc reagents.
-
-
Metal-Halogen Exchange: The C-I bond is also the most reactive site for metal-halogen exchange.[11][12] Treatment with organolithium reagents (e.g., n-BuLi or t-BuLi) at low temperatures selectively generates a lithiated species at C-3, which can then be trapped with a wide variety of electrophiles. The exchange rate follows the trend I > Br > Cl.[11]
Position 2: The Fluorine Atom – Prime Target for Nucleophilic Substitution
The fluorine at the C-2 position is the most activated site for Nucleophilic Aromatic Substitution (SNAr).
-
Mechanism of Selectivity: The C-2 position is α to the ring nitrogen, rendering it electron-deficient and primed for nucleophilic attack. While the C-F bond is the strongest, fluorine's extreme electronegativity provides powerful stabilization to the negatively charged Meisenheimer intermediate formed during the reaction. This stabilization lowers the activation energy of the reaction, making fluoride an excellent leaving group in the context of SNAr. The SNAr reactivity of 2-halopyridines is significantly faster for fluorine compared to chlorine; for instance, the reaction of 2-fluoropyridine with sodium ethoxide is 320 times faster than that of 2-chloropyridine.[6][7][13]
-
Applicable Reactions: Selective displacement with a range of nucleophiles, including:
Position 6: The Chlorine Atom – Secondary Reactivity
The chlorine at the C-6 position exhibits intermediate reactivity that can be accessed after the other positions have been functionalized.
-
Cross-Coupling Reactivity: The C-Cl bond is significantly stronger than the C-I bond and is therefore much less reactive towards oxidative addition. However, after the C-3 iodine has been selectively coupled, the C-6 chlorine can be engaged using more forcing cross-coupling conditions. This typically requires more electron-rich, bulky phosphine ligands (e.g., Buchwald-type ligands), higher temperatures, and sometimes stronger bases to facilitate the more difficult oxidative addition step.[5][8]
-
SNAr Reactivity: Like the C-2 position, the C-6 position is also α to the ring nitrogen and thus activated for SNAr. However, chlorine is a less effective leaving group than fluorine for SNAr because it is less electronegative and provides less stabilization to the Meisenheimer intermediate. Therefore, displacing the C-6 chlorine requires harsher conditions (higher temperatures, stronger nucleophiles) than displacing the C-2 fluorine.
Data Summary and Visualization
Table 1: Reactivity Hierarchy of Halogens in this compound
| Position | Halogen | Reaction Type | Relative Reactivity | Causality |
| C-3 | Iodine | Palladium Cross-Coupling | High | Weakest C-X bond, fastest oxidative addition.[5][8] |
| Metal-Halogen Exchange | High | Fastest exchange kinetics for C-I bonds.[11] | ||
| SNAr | None | Not an activated position for SNAr. | ||
| C-2 | Fluorine | Nucleophilic Aromatic Substitution (SNAr) | High | α-position to N; high electronegativity stabilizes intermediate.[6][7][13] |
| Palladium Cross-Coupling | None | Strongest C-X bond, inert to oxidative addition.[8] | ||
| C-6 | Chlorine | Palladium Cross-Coupling | Medium | Requires forcing conditions (harsher ligands/heat) vs. C-I. |
| Nucleophilic Aromatic Substitution (SNAr) | Medium | α-position to N, but less reactive than C-F. Requires harsher conditions. |
Diagrams of Reactivity and Workflow
Caption: Relative reactivity of Carbon-Halogen bonds.
Caption: Workflow for selective functionalization.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Experimental Protocols: A Self-Validating System
The following protocols are presented as robust starting points for the selective functionalization of this compound.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-3 Position
This procedure details the selective coupling of an arylboronic acid at the C-3 iodine position.
-
Objective: To synthesize 6-chloro-2-fluoro-3-(phenyl)pyridine.
-
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.03 eq)
-
2 M aqueous sodium carbonate (Na₂CO₃) solution (3.0 eq)
-
1,4-Dioxane
-
Toluene
-
-
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.03 eq).
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon). Repeat this cycle three times.
-
Add a degassed 3:1 mixture of Toluene:1,4-Dioxane via syringe.
-
Add the degassed 2 M Na₂CO₃ solution.
-
Heat the reaction mixture to 85 °C and stir vigorously for 6-12 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired product.
-
-
Causality of Choices:
-
Catalyst: Pd(PPh₃)₄ is a reliable Pd(0) source for Suzuki couplings with aryl iodides.
-
Base & Solvent: The aqueous base in a biphasic solvent system is standard for Suzuki reactions, facilitating the transmetalation step.
-
Inert Atmosphere: Prevents the oxidation and deactivation of the Pd(0) catalyst.
-
Protocol 2: Selective Nucleophilic Aromatic Substitution (SNAr) at the C-2 Position
This protocol describes the selective displacement of the C-2 fluorine with a primary amine.
-
Objective: To synthesize 6-chloro-3-iodo-2-(benzylamino)pyridine.
-
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.5 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and potassium carbonate (2.0 eq).
-
Add dry DMSO to create a stirrable suspension.
-
Add benzylamine (1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 4-8 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Causality of Choices:
-
Solvent: A polar aprotic solvent like DMSO is ideal for SNAr reactions as it solvates the cation (K⁺) but not the nucleophile, enhancing its reactivity.
-
Base: Potassium carbonate acts as a mild base to deprotonate the amine after the initial nucleophilic attack, regenerating the neutral product and driving the reaction forward.
-
Temperature: Moderate heating is often sufficient to overcome the activation barrier for SNAr at the highly activated C-2 position.
-
Conclusion
The differential reactivity of the halogen atoms in this compound provides a powerful platform for synthetic innovation. By understanding the fundamental principles that favor palladium-catalyzed cross-coupling at the C-I bond and nucleophilic aromatic substitution at the C-F bond, chemists can design logical and efficient synthetic routes to complex, highly functionalized pyridine derivatives. The ability to subsequently functionalize the C-Cl bond under more forcing conditions further expands the synthetic utility of this scaffold. The protocols and principles outlined in this guide serve as a robust foundation for researchers aiming to exploit the unique chemical personality of this versatile building block.
References
- 1. chemuniverse.com [chemuniverse.com]
- 2. 6-Chloro-3-fluoro-2-iodopyridine [myskinrecipes.com]
- 3. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tomsheppard.info [tomsheppard.info]
- 5. fiveable.me [fiveable.me]
- 6. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. nobelprize.org [nobelprize.org]
- 10. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 11. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 12. grokipedia.com [grokipedia.com]
- 13. researchgate.net [researchgate.net]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 6-Chloro-2-fluoro-3-iodopyridine in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of contemporary drug discovery, the strategic use of highly functionalized heterocyclic building blocks is paramount to the efficient construction of complex molecular architectures with desired pharmacological profiles. Among these, 6-Chloro-2-fluoro-3-iodopyridine has emerged as a versatile and powerful intermediate. This technical guide provides an in-depth analysis of the inherent chemical reactivity of this trifunctionalized pyridine scaffold and explores its potential applications in medicinal chemistry, with a particular focus on the synthesis of kinase inhibitors. We will delve into the causality behind experimental choices for its derivatization through key cross-coupling reactions and provide field-proven insights for its strategic deployment in drug discovery programs.
Introduction: The Strategic Advantage of Polysubstituted Pyridines
The pyridine nucleus is a privileged scaffold in medicinal chemistry, present in a multitude of approved drugs and clinical candidates. The introduction of multiple, distinct halogen substituents onto this core, as seen in this compound, offers a sophisticated platform for controlled, sequential, and regioselective modifications. This strategic arrangement of chloro, fluoro, and iodo groups provides medicinal chemists with a powerful tool to fine-tune the physicochemical and pharmacological properties of lead compounds. The fluorine atom can enhance metabolic stability and binding affinity, while the chloro and iodo moieties serve as versatile handles for various carbon-carbon and carbon-heteroatom bond-forming reactions.
Physicochemical Properties and Reactivity Profile
This compound (CAS No. 1187732-65-5) is a solid at room temperature with a molecular weight of 257.43 g/mol . The key to its utility lies in the differential reactivity of its three halogen substituents, which is governed by a combination of electronic and steric effects.
| Property | Value | Source |
| CAS Number | 1187732-65-5 | |
| Molecular Formula | C5H2ClFIN | |
| Molecular Weight | 257.43 g/mol | |
| Appearance | Solid |
The carbon-iodine bond is the most labile and, therefore, the most reactive site for palladium-catalyzed cross-coupling reactions due to the lower bond dissociation energy of the C-I bond compared to C-Br and C-Cl bonds. This inherent reactivity allows for selective functionalization at the 3-position. The chlorine atom at the 6-position is the next most reactive site, particularly in nucleophilic aromatic substitution (SNAr) reactions, which are facilitated by the electron-withdrawing nature of the pyridine ring. The fluorine atom at the 2-position is the least reactive towards displacement and primarily serves to modulate the electronic properties of the ring and the overall molecule.
Core Synthetic Transformations: A Gateway to Molecular Diversity
The strategic positioning of the three different halogens on the pyridine ring of this compound allows for a range of selective and sequential cross-coupling reactions. These transformations are the cornerstone of its application in medicinal chemistry, enabling the introduction of diverse molecular fragments to build complex, drug-like molecules.
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl structures, which are common motifs in kinase inhibitors. The significantly higher reactivity of the C-I bond at the 3-position of this compound allows for selective coupling with a wide range of boronic acids or esters, leaving the C-Cl and C-F bonds intact for potential subsequent modifications.
dot
Methodological & Application
Application Note & Protocol: Regioselective Suzuki-Miyaura Coupling of 6-Chloro-2-fluoro-3-iodopyridine
Introduction: The Principle of Regioselective Synthesis
The functionalization of di- and tri-halogenated heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. These building blocks offer multiple, distinct reaction sites for the sequential introduction of molecular complexity. 6-Chloro-2-fluoro-3-iodopyridine is a valuable substrate, featuring three different carbon-halogen bonds (C-I, C-Cl, C-F). The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for C-C bond formation, can be strategically employed to functionalize this molecule with high precision.[1][2]
The key to selectivity lies in the differential reactivity of the carbon-halogen bonds towards the palladium catalyst. The bond strength decreases in the order C-F > C-Cl > C-Br > C-I. Consequently, the rate of the crucial oxidative addition step in the catalytic cycle is significantly faster for the weaker C-I bond compared to the C-Cl bond. This inherent reactivity difference allows for the highly regioselective Suzuki coupling at the C-3 position (the site of the iodine atom) under carefully controlled conditions, leaving the C-6 chloro and C-2 fluoro groups untouched for potential subsequent transformations. This application note provides a detailed protocol and the underlying scientific rationale for performing a selective Suzuki coupling on the this compound scaffold.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3][4] Understanding this mechanism is critical for rational troubleshooting and optimization.
The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is the rate-determining step and the basis for the reaction's regioselectivity. The weaker C-I bond undergoes this step much more readily than the stronger C-Cl bond.[1]
-
Transmetalation: The organoboronic acid (or ester) is activated by a base to form a more nucleophilic boronate species.[5] This species then transfers its organic group to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2][3]
References
Application Notes and Protocols for the Sonogashira Reaction of 6-Chloro-2-fluoro-3-iodopyridine with Terminal Alkynes
Introduction: Strategic Alkynylation of a Privileged Heterocycle
In the landscape of modern drug discovery and development, pyridine scaffolds are of paramount importance, featuring in a multitude of blockbuster drugs.[1][2] Their ability to engage in hydrogen bonding and act as a bioisosteric replacement for a phenyl ring makes them a privileged structural motif. The functionalization of these heterocycles is a key strategy for modulating potency, selectivity, and pharmacokinetic properties. Among the various carbon-carbon bond-forming reactions, the Sonogashira cross-coupling reaction stands out as a powerful and versatile tool for the introduction of alkyne moieties.[3][4][5] This reaction, which couples a terminal alkyne with an aryl or vinyl halide, is celebrated for its mild reaction conditions and broad functional group tolerance, making it highly valuable in the synthesis of complex molecules.[3][6]
This application note provides a comprehensive guide to the Sonogashira reaction of a particularly useful and challenging substrate: 6-Chloro-2-fluoro-3-iodopyridine. The presence of three distinct halogen atoms on an electron-deficient pyridine ring presents a unique opportunity for selective functionalization. The inherent reactivity difference among the carbon-halogen bonds (C-I > C-Br > C-Cl) allows for a chemoselective Sonogashira coupling at the C-I position, leaving the chloro and fluoro substituents available for subsequent transformations. This guide is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but a deeper understanding of the reaction's nuances to ensure successful and reproducible outcomes.
The Mechanism: A Dual Catalytic Dance
The Sonogashira reaction elegantly proceeds through a dual catalytic cycle involving both palladium and copper catalysts.[6][7] While copper-free versions exist, the co-catalytic system is often more efficient, especially for less reactive substrates.[3][8] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.
The process can be broken down into two interconnected cycles:
-
The Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the aryl iodide (in our case, this compound) to form a Pd(II) complex.[6] This is typically the rate-determining step and is facilitated by the relatively weak C-I bond.
-
The Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[6][9] This step increases the nucleophilicity of the alkyne.
-
Transmetalation: The copper acetylide then transfers the alkyne group to the palladium(II) complex, regenerating the copper catalyst.[6][7]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired 3-alkynyl-6-chloro-2-fluoropyridine and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6]
Caption: Dual catalytic cycle of the Sonogashira reaction.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a reliable method for the Sonogashira coupling of this compound with a representative terminal alkyne, phenylacetylene.
Materials and Reagents:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles
Reaction Setup and Execution:
-
Inert Atmosphere: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.05 equiv), and CuI (0.05 equiv).[1][10]
-
Solvent and Base: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add anhydrous DMF (5 mL per mmol of iodopyridine) and anhydrous triethylamine (3.0 equiv).[11] The amine serves as both the base and a co-solvent.
-
Alkyne Addition: Stir the mixture at room temperature for 10-15 minutes to ensure dissolution. Add phenylacetylene (1.2 equiv) dropwise via syringe.
-
Reaction Conditions: Heat the reaction mixture to 65 °C and stir for 4-6 hours.[1][10] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction can often be run at room temperature, though gentle heating can improve the rate and yield for less reactive alkynes.[3][11]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous NH₄Cl (2x) and brine (1x). The ammonium chloride wash is crucial for removing copper salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-chloro-2-fluoro-3-(phenylethynyl)pyridine.
Caption: General experimental workflow for the Sonogashira coupling.
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive catalyst, insufficient degassing, poor quality reagents/solvents. | Use fresh catalysts and anhydrous, degassed solvents. Ensure the reaction is under a strict inert atmosphere.[11] Consider a more active palladium catalyst or ligand for challenging substrates. |
| Formation of Glaser-Hay Homocoupling Product (Alkyne Dimer) | Presence of oxygen, excess copper catalyst. | Thoroughly degas the reaction mixture. Use minimal necessary amounts of CuI. Copper-free conditions can also be explored.[3] |
| Incomplete Reaction | Low reactivity of the alkyne, insufficient reaction time or temperature. | Increase the reaction temperature or time. Add a slight excess of the terminal alkyne.[11] For electron-deficient aryl halides, a stronger base like K₂CO₃ or Cs₂CO₃ may be beneficial.[12] |
| Decomposition of Starting Material or Product | High reaction temperature, prolonged reaction time. | Monitor the reaction closely and stop it once the starting material is consumed. Use the mildest possible conditions. |
Scope and Limitations
The described protocol is robust and applicable to a wide range of terminal alkynes.
| Alkyne Type | Reactivity and Considerations | Expected Yield |
| Aromatic Alkynes | Generally high reactivity, tolerant of both electron-donating and electron-withdrawing groups. | Good to Excellent[1][10] |
| Aliphatic Alkynes | Good reactivity, although sometimes slightly slower than aromatic alkynes. Volatile alkynes may require modified procedures.[13] | Good |
| Propargyl Alcohols/Amines | The free hydroxyl or amine group is generally well-tolerated. | Good to Excellent |
| Silyl-protected Alkynes | Can be used, followed by a deprotection step to yield the terminal alkyne. | Good |
Limitations: While the Sonogashira reaction is highly versatile, certain functional groups on the alkyne may interfere. For instance, very acidic protons or groups that can coordinate strongly to the palladium catalyst might inhibit the reaction. In such cases, protection of the interfering functional group may be necessary.
Conclusion
The Sonogashira reaction of this compound offers a reliable and chemoselective pathway to valuable 3-alkynylpyridine building blocks. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently synthesize a diverse library of compounds for applications in drug discovery and materials science. The protocols and insights provided in this application note serve as a solid foundation for achieving successful and reproducible results in the laboratory.
References
- 1. Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach - RSC Advances (RSC Publishing) DOI:10.1039/C5RA21701F [pubs.rsc.org]
- 2. Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 5. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira_coupling [chemeurope.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]
Application Note: Buchwald-Hartwig Amination of 6-Chloro-2-fluoro-3-iodopyridine
A Guide to Regioselective C-N Bond Formation for Medicinal Chemistry
Introduction
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[3] In drug discovery, the 2-aminopyridine scaffold is of particular importance, serving as a key pharmacophore in numerous biologically active molecules.[4][5]
This guide focuses on a particularly challenging yet valuable substrate: 6-Chloro-2-fluoro-3-iodopyridine. Its polyhalogenated nature presents a significant challenge in controlling regioselectivity. However, by leveraging the principles of catalyst selection and a deep understanding of the reaction mechanism, it is possible to achieve highly selective amination. This application note, designed for researchers and drug development professionals, provides a detailed protocol and the underlying scientific rationale for the regioselective amination of this substrate at the C-3 position, thereby unlocking a valuable building block for novel chemical entities.
Mechanism and Regioselectivity Considerations
The successful and selective amination of a polyhalogenated substrate hinges on understanding the nuances of the Buchwald-Hartwig catalytic cycle. The widely accepted mechanism proceeds through three primary steps: oxidative addition, formation of the palladium-amido complex, and reductive elimination.[1][6]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
The Key to Selectivity: Oxidative Addition
For this compound, the crucial step that dictates regioselectivity is the initial oxidative addition of the aryl halide to the Pd(0) catalyst.[7] This step is typically rate-determining and is highly sensitive to the strength of the carbon-halogen bond.[8] The established order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is:
C–I > C–Br > C–Cl >> C–F [9][10]
This differential reactivity is the foundation of our experimental design. The carbon-iodine bond at the C-3 position is significantly weaker and therefore more susceptible to oxidative addition than the C-Cl bond at C-6. By carefully controlling reaction conditions, particularly temperature, we can ensure the palladium catalyst selectively inserts into the C-I bond, leaving the C-Cl and C-F bonds intact for potential subsequent functionalization. While aryl iodides can sometimes have an inhibitory effect on the catalyst, this is less of a concern than the challenge of activating the stronger C-Cl bond.[9]
Substrate-Specific Challenges: The Pyridine Nitrogen
Heterocyclic substrates like pyridine can present unique challenges. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[11] The use of sterically bulky, electron-rich phosphine ligands is critical to mitigate this effect. These ligands promote the desired catalytic cycle by stabilizing the active palladium species and sterically hindering unproductive coordination with the pyridine nitrogen.[3]
Experimental Protocol: Selective Amination at the C-3 Position
This protocol details the procedure for the selective mono-amination of this compound with a representative secondary amine, morpholine.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially Available | Store under inert gas. |
| Morpholine | ≥99%, anhydrous | Commercially Available | Use a freshly opened bottle or distill before use. |
| Pd₂(dba)₃ | Palladium(0) source | Commercially Available | Tris(dibenzylideneacetone)dipalladium(0) |
| XPhos | Ligand | Commercially Available | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl |
| Sodium tert-butoxide (NaOtBu) | ≥98% | Commercially Available | Highly hygroscopic; handle in a glovebox. |
| Toluene | Anhydrous, ≥99.8% | Commercially Available | Use from a Sure/Seal™ bottle.[12] |
| Diethyl ether | ACS Grade | Commercially Available | For extraction. |
| Saturated aq. NH₄Cl | Prepared in-house | For quenching. | |
| Brine | Prepared in-house | For washing. | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available | For drying. | |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
Equipment
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Schlenk line with a supply of high-purity nitrogen or argon gas
-
Magnetic stir plate with heating capabilities
-
Syringes and needles for transfer of anhydrous solvents and liquid reagents
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
Step-by-Step Procedure
1. Reaction Setup (Under Inert Atmosphere):
-
Place an oven-dried 25 mL Schlenk flask containing a magnetic stir bar under an inert atmosphere of nitrogen.[12]
-
To the flask, add this compound (1.0 mmol, 275.4 mg).
-
In a separate vial, weigh the palladium precatalyst Pd₂(dba)₃ (0.015 mmol, 13.7 mg) and the ligand XPhos (0.036 mmol, 17.2 mg). Add these solids to the Schlenk flask.
-
Finally, add sodium tert-butoxide (1.4 mmol, 134.5 mg) to the flask. Note: NaOtBu is highly basic and corrosive. Handle with appropriate personal protective equipment.
2. Addition of Reagents and Solvent:
-
Evacuate and backfill the sealed Schlenk flask with nitrogen three times to ensure a completely inert atmosphere.
-
Add anhydrous toluene (5 mL) via syringe.
-
Add morpholine (1.2 mmol, 105 µL) via syringe.
-
The mixture will typically turn dark brown or purple upon addition of all components.
3. Reaction Execution:
-
Lower the flask into a preheated oil bath set to 80 °C.
-
Stir the reaction mixture vigorously for 12-18 hours.
4. Reaction Monitoring:
-
To monitor progress, a small aliquot can be taken via syringe, quenched with water, extracted with ethyl acetate, and analyzed by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[13] The starting material and product should have distinct Rf values.
5. Work-up and Purification:
-
Remove the flask from the oil bath and allow it to cool to room temperature.
-
Carefully quench the reaction by slowly adding 10 mL of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and add 20 mL of diethyl ether.
-
Separate the layers. Extract the aqueous layer with diethyl ether (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude residue should be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, 4-(6-chloro-2-fluoropyridin-3-yl)morpholine.
Summary of Reaction Parameters
| Parameter | Condition | Rationale |
| Aryl Halide | This compound (1.0 equiv) | Substrate for amination. |
| Amine | Morpholine (1.2 equiv) | Nucleophile for C-N bond formation. |
| Pd Source | Pd₂(dba)₃ (1.5 mol %) | Pd(0) precatalyst. |
| Ligand | XPhos (3.6 mol %) | Bulky, electron-rich ligand to promote catalysis and prevent pyridine inhibition.[3] |
| Base | NaOtBu (1.4 equiv) | Strong, non-nucleophilic base to deprotonate the amine.[9] |
| Solvent | Toluene (0.2 M) | Anhydrous, non-coordinating solvent.[14] |
| Temperature | 80 °C | Sufficient to promote C-I activation without significant C-Cl reactivity. |
| Time | 12-18 hours | Typical duration for complete conversion. |
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (air/moisture exposure).2. Impure reagents or solvent.3. Insufficiently strong or decomposed base. | 1. Ensure rigorous inert atmosphere technique.[12] Use a pre-catalyst complex.2. Use freshly opened anhydrous solvents and purified reagents.3. Handle base in a glovebox; use a fresh bottle. |
| Side Product Formation (Hydrodehalogenation) | 1. β-hydride elimination (if using a primary amine).2. High reaction temperature or prolonged time. | 1. Use a ligand designed to suppress β-hydride elimination (e.g., BrettPhos).[15]2. Reduce temperature or reaction time. Monitor reaction closely. |
| Loss of Regioselectivity (Reaction at C-Cl) | 1. Reaction temperature is too high.2. Catalyst system is too reactive. | 1. Lower the reaction temperature to 60-70 °C and increase reaction time.2. Screen alternative, less reactive ligands or catalyst systems. |
Workflow and Characterization
The overall process, from initial setup to final product verification, follows a systematic workflow.
Caption: Experimental workflow for regioselective Buchwald-Hartwig amination.
Upon purification, the identity and purity of the final product, 4-(6-chloro-2-fluoropyridin-3-yl)morpholine, should be unequivocally confirmed using standard analytical techniques, including:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and regiochemistry of the substitution.
-
Mass Spectrometry (MS): To verify the molecular weight of the desired product.
Conclusion
The regioselective Buchwald-Hartwig amination of this compound is a highly achievable transformation that provides access to valuable, functionalized aminopyridine building blocks. The key to success lies in exploiting the inherent difference in reactivity between the carbon-iodine and carbon-chlorine bonds. By employing a suitable palladium catalyst system with a bulky phosphine ligand and maintaining moderate reaction temperatures, the C-N bond can be formed selectively at the C-3 position. This protocol offers a reliable and robust method for medicinal chemists and process scientists to generate novel intermediates for drug discovery programs.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. research.rug.nl [research.rug.nl]
- 4. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. benchchem.com [benchchem.com]
- 11. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 12. Scale-Up Guide: Buchwald-Hartwig Amination [sigmaaldrich.com]
- 13. Pd-catalyzed amination reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 6-Chloro-2-fluoro-3-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Building Block 6-Chloro-2-fluoro-3-iodopyridine
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the strategic functionalization of heterocyclic scaffolds is paramount. The pyridine ring, a ubiquitous motif in a vast array of bioactive molecules, presents a unique synthetic challenge and opportunity. Among the plethora of substituted pyridines, this compound has emerged as a highly valuable and versatile building block. Its trifunctional nature, possessing three distinct halogen atoms—iodine, chlorine, and fluorine—at electronically and sterically differentiated positions, allows for a programmed and regioselective approach to the synthesis of complex, polysubstituted pyridine derivatives.
This guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of this compound. As a senior application scientist, the following sections will not only outline step-by-step procedures but also delve into the mechanistic rationale behind the selective functionalization, empowering researchers to leverage this unique substrate in their synthetic endeavors.
The Principle of Regioselectivity: A Tale of Three Halogens
The remarkable utility of this compound lies in the differential reactivity of its three halogen substituents in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for halogens in oxidative addition to a palladium(0) center is I > Br > Cl > F. This hierarchy is a direct consequence of the carbon-halogen bond dissociation energies (BDEs), with the C-I bond being the weakest and thus the most susceptible to cleavage.
In the context of this compound, this principle dictates that palladium catalysts will preferentially undergo oxidative addition at the C-I bond at the 3-position, leaving the C-Cl and C-F bonds intact for potential subsequent transformations. This predictable regioselectivity is the cornerstone of its application as a versatile building block, enabling the introduction of a diverse array of substituents at the 3-position as a primary synthetic step.
The electronic nature of the pyridine ring also plays a crucial role. The electron-withdrawing character of the nitrogen atom renders the α- and γ-positions (C2, C6, and C4) more electron-deficient and generally more reactive towards oxidative addition. However, the overwhelming difference in bond dissociation energies between the C-I and C-Cl bonds in this specific substrate ensures a high degree of selectivity for the C-I bond at the 3-position.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura coupling is a powerful and widely employed method for the formation of carbon-carbon bonds. In the case of this compound, this reaction allows for the introduction of a variety of aryl, heteroaryl, and vinyl substituents at the 3-position with high selectivity.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The cycle begins with the oxidative addition of the C-I bond of this compound to a palladium(0) complex. This is followed by transmetalation, where the organic group from an organoboron reagent (e.g., a boronic acid or its ester) is transferred to the palladium center, displacing the iodide. The final step is reductive elimination, which forms the new C-C bond and regenerates the active palladium(0) catalyst.
Detailed Protocol: Synthesis of 6-Chloro-2-fluoro-3-(pyridin-2-yl)pyridine
This protocol is adapted from a documented synthetic procedure.
Materials:
-
This compound
-
2-(Tributylstannyl)pyridine
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Toluene, anhydrous
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Add anhydrous toluene to dissolve the starting material.
-
To the stirred solution, add 2-(tributylstannyl)pyridine (1.1 eq).
-
Finally, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent such as ethyl acetate and wash with an aqueous solution of potassium fluoride to remove tin byproducts.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-chloro-2-fluoro-3-(pyridin-2-yl)pyridine.
| Parameter | Condition | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄ | A common and effective catalyst for Stille and Suzuki-type couplings. |
| Ligand | Triphenylphosphine (integral to the catalyst) | Stabilizes the palladium center and facilitates the catalytic cycle. |
| Solvent | Toluene | A common non-polar solvent for Suzuki-Miyaura reactions, allowing for higher reaction temperatures. |
| Temperature | Reflux (~110 °C) | Provides the necessary thermal energy to drive the reaction to completion. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents the degradation of the catalyst and phosphine ligands. |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the method of choice for the formation of C(sp²)-C(sp) bonds, enabling the introduction of terminal alkynes onto the pyridine ring. This reaction is invaluable for the synthesis of precursors for further transformations and for creating rigid structural motifs.
Mechanistic Insights
The Sonogashira reaction is co-catalyzed by palladium and copper complexes. The palladium cycle is similar to that of the Suzuki-Miyaura coupling, involving oxidative addition and reductive elimination. The role of the copper co-catalyst is to facilitate the deprotonation of the terminal alkyne and form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
Exemplary Protocol: Synthesis of 6-Chloro-2-fluoro-3-(phenylethynyl)pyridine
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous and degassed
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.06 eq).
-
Add anhydrous and degassed THF, followed by triethylamine (2.0 eq).
-
To the stirred mixture, add phenylacetylene (1.2 eq) dropwise.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Palladium Catalyst | PdCl₂(PPh₃)₂ | A stable and commonly used palladium(II) precatalyst that is reduced in situ to the active palladium(0) species. |
| Copper Co-catalyst | CuI | Facilitates the formation of the copper acetylide intermediate, accelerating the transmetalation step. |
| Base | Triethylamine | Acts as both a base to deprotonate the alkyne and as a solvent in some cases. |
| Solvent | THF | A suitable aprotic solvent for Sonogashira couplings. |
| Temperature | Room Temperature | The high reactivity of the C-I bond often allows the reaction to proceed at mild temperatures. |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of a vast number of pharmaceuticals. This reaction allows for the coupling of this compound with a wide range of primary and secondary amines.
The Catalytic Process
Similar to other palladium-catalyzed cross-coupling reactions, the Buchwald-Hartwig amination proceeds via a catalytic cycle involving oxidative addition of the aryl halide to a palladium(0) complex. The resulting palladium(II) complex then coordinates to the amine, and subsequent deprotonation by a base forms a palladium-amido complex. Reductive elimination from this complex yields the desired arylamine and regenerates the palladium(0) catalyst.
Exemplary Protocol: Synthesis of N-benzyl-6-chloro-2-fluoropyridin-3-amine
Materials:
-
This compound
-
Benzylamine
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous and degassed
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, charge a dry Schlenk flask with tris(dibenzylideneacetone)dipalladium(0) (0.01 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Add this compound (1.0 eq) to the flask.
-
Add anhydrous and degassed toluene.
-
Finally, add benzylamine (1.2 eq) to the reaction mixture.
-
Seal the flask and heat the mixture at 80-100 °C for 12-24 hours, or until the starting material is consumed as indicated by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and quench with water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ | A common and effective palladium(0) source. |
| Ligand | XPhos | A bulky, electron-rich biaryl phosphine ligand that is highly effective for C-N bond formation. |
| Base | Sodium tert-butoxide | A strong, non-nucleophilic base required to deprotonate the amine and facilitate the formation of the palladium-amido complex. |
| Solvent | Toluene | A common solvent for Buchwald-Hartwig aminations. |
| Temperature | 80-100 °C | Provides the necessary energy for efficient catalytic turnover. |
Heck Reaction: A Pathway to Alkenylated Pyridines
The Heck reaction provides a means to form carbon-carbon bonds between an aryl halide and an alkene. While less commonly reported for this specific substrate compared to the aforementioned reactions, it remains a viable strategy for introducing alkenyl substituents at the 3-position.
Mechanistic Overview
The Heck reaction follows a catalytic cycle involving oxidative addition of the aryl halide to a palladium(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step forms the desired substituted alkene and a palladium-hydride species. The final step is the regeneration of the palladium(0) catalyst through reductive elimination, typically facilitated by a base.
General Protocol: Synthesis of 6-Chloro-2-fluoro-3-vinylpyridine Derivatives
Materials:
-
This compound
-
An alkene (e.g., styrene, butyl acrylate)
-
Palladium(II) acetate [Pd(OAc)₂]
-
Tri(o-tolyl)phosphine [P(o-tol)₃] or other suitable phosphine ligand
-
A base such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃)
-
A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add this compound (1.0 eq), palladium(II) acetate (0.02 eq), and the phosphine ligand (0.04 eq).
-
Add the solvent (e.g., DMF) and the base (e.g., Et₃N, 2.0 eq).
-
Add the alkene (1.5 eq) to the reaction mixture.
-
Heat the reaction to 80-120 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with a suitable organic solvent, and wash with water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
| Parameter | Condition | Rationale |
| Palladium Catalyst | Pd(OAc)₂ | A common and relatively inexpensive palladium source. |
| Ligand | P(o-tol)₃ or other phosphines | To stabilize the palladium catalyst and modulate its reactivity. |
| Base | Et₃N or K₂CO₃ | To neutralize the hydrogen halide formed during the catalytic cycle. |
| Solvent | DMF or MeCN | Polar aprotic solvents are typically used in Heck reactions. |
| Temperature | 80-120 °C | Higher temperatures are often required for the Heck reaction. |
Conclusion
This compound is a powerful and versatile building block that offers a gateway to a wide range of complex, polysubstituted pyridines. The predictable regioselectivity of palladium-catalyzed cross-coupling reactions at the C-I bond provides a robust platform for the selective introduction of aryl, alkynyl, amino, and alkenyl moieties. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in drug discovery and development, enabling the efficient and strategic synthesis of novel chemical entities.
The Strategic Synthesis of Kinase Inhibitors Leveraging 6-Chloro-2-fluoro-3-iodopyridine: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Advantage of a Tri-functionalized Pyridine Scaffold
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone in the design of kinase inhibitors. Its ability to form crucial hydrogen bonds with the hinge region of the kinase ATP-binding site has cemented its status as a privileged structure.[1][2] Among the myriad of pyridine-based starting materials, 6-Chloro-2-fluoro-3-iodopyridine stands out as a particularly strategic building block for the synthesis of complex kinase inhibitors. This is attributed to the differential reactivity of its three halogen substituents, which allows for a regioselective and sequential introduction of various molecular fragments, a key advantage in the construction of diverse compound libraries for drug discovery.[3]
The iodine atom at the 3-position is the most reactive site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, enabling the facile introduction of aryl, heteroaryl, or alkynyl moieties.[3][4] The chlorine atom at the 6-position offers a handle for subsequent functionalization, typically through nucleophilic aromatic substitution or further cross-coupling reactions under more forcing conditions. Finally, the fluorine atom at the 2-position can enhance the metabolic stability and modulate the physicochemical properties of the final molecule, often leading to improved pharmacokinetic profiles.[4]
This guide provides a detailed technical overview and step-by-step protocols for the application of this compound in the synthesis of a representative kinase inhibitor, targeting the Colony-Stimulating Factor 1 Receptor (CSF-1R), a key target in oncology and inflammatory diseases.[5][6]
Strategic Synthesis of a Hypothetical CSF-1R Inhibitor
To illustrate the synthetic utility of this compound, we will outline a plausible and well-precedented synthetic route to a hypothetical 2,3,6-trisubstituted pyridine-based CSF-1R inhibitor. The design of our target molecule incorporates a 3-aminopyridine moiety, a common feature in many kinase inhibitors that often interacts with the hinge region of the kinase.
Our synthetic strategy will employ a sequence of regioselective cross-coupling reactions, beginning with a Sonogashira coupling at the most reactive C-I bond, followed by a Suzuki coupling at the C-Cl bond, and culminating in a Buchwald-Hartwig amination to install the key amine functionality. This sequential approach allows for the controlled and modular assembly of the target molecule.
Caption: Synthetic workflow for the hypothetical CSF-1R inhibitor.
Experimental Protocols
The following protocols are detailed, step-by-step methodologies for the synthesis of the hypothetical CSF-1R inhibitor, based on established and reliable procedures for similar transformations.
Step 1: Sonogashira Coupling of this compound
The Sonogashira reaction is a robust method for forming C-C bonds between sp2-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[7] The significantly higher reactivity of the C-I bond compared to the C-Cl bond in the starting material allows for highly selective coupling at the 3-position.[3]
Reaction Scheme:
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 257.43 | 1.0 | 1.0 |
| Terminal Alkyne (e.g., Phenylacetylene) | 102.14 | 1.2 | 1.2 |
| Pd(PPh₃)₂Cl₂ | 701.90 | 0.03 | 0.03 |
| Copper(I) Iodide (CuI) | 190.45 | 0.06 | 0.06 |
| Triethylamine (TEA) | 101.19 | 3.0 | 3.0 |
| Anhydrous Tetrahydrofuran (THF) | - | - | - |
Procedure:
-
To a dry, argon-flushed round-bottom flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol).
-
Add anhydrous THF (10 mL) and triethylamine (3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired 3-alkynyl-6-chloro-2-fluoropyridine.
Expected Outcome: The reaction is expected to proceed cleanly with high regioselectivity, affording the product in good to excellent yield (typically 80-95%).
Step 2: Suzuki-Miyaura Coupling of the 3-Alkynyl-6-chloro-2-fluoropyridine Intermediate
With the 3-position functionalized, the next step involves a Suzuki-Miyaura coupling at the less reactive C-Cl bond at the 6-position. This reaction will introduce an aryl or heteroaryl moiety, a common feature in many kinase inhibitors that often occupies the solvent-exposed region of the ATP-binding pocket.[8]
Reaction Scheme:
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| 3-Alkynyl-6-chloro-2-fluoropyridine | - | 1.0 | 1.0 |
| Arylboronic Acid | - | 1.5 | 1.5 |
| Pd(dppf)Cl₂ | 816.64 | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 | 3.0 |
| 1,4-Dioxane/Water (4:1) | - | - | - |
Procedure:
-
To a microwave vial, add the 3-alkynyl-6-chloro-2-fluoropyridine (1.0 mmol), arylboronic acid (1.5 mmol), Pd(dppf)Cl₂ (0.05 mmol), and K₂CO₃ (3.0 mmol).
-
Add a degassed mixture of 1,4-dioxane and water (4:1, 5 mL).
-
Seal the vial and heat the reaction mixture in a microwave reactor at 120-150 °C for 30-60 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 6-aryl-3-alkynyl-2-fluoropyridine.
Expected Outcome: Microwave-assisted Suzuki coupling is generally efficient for less reactive aryl chlorides, and the desired product is expected in moderate to good yields (50-80%).
Step 3: Buchwald-Hartwig Amination of the 6-Aryl-3-alkynyl-2-fluoropyridine Intermediate
The final step in our synthetic sequence is the introduction of an amine at the 2-position via a Buchwald-Hartwig amination. This reaction will displace the fluorine atom to form the desired 2-amino-3-alkynyl-6-arylpyridine, the core of our hypothetical CSF-1R inhibitor.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| 6-Aryl-3-alkynyl-2-fluoropyridine | - | 1.0 | 1.0 |
| Amine (e.g., Aniline) | 93.13 | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 0.02 | 0.02 |
| Xantphos | 578.68 | 0.04 | 0.04 |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 2.0 | 2.0 |
| Anhydrous Toluene | - | - | - |
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.04 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (5 mL), followed by the 6-aryl-3-alkynyl-2-fluoropyridine (1.0 mmol), the amine (1.2 mmol), and Cs₂CO₃ (2.0 mmol).
-
Heat the reaction mixture at 100-110 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the final hypothetical CSF-1R inhibitor.
Expected Outcome: The Buchwald-Hartwig amination should proceed to provide the target compound in moderate to good yields (40-70%).
Characterization and Data Presentation
The synthesized intermediates and the final product should be thoroughly characterized using standard analytical techniques to confirm their identity and purity.
Table 1: Analytical Data for Synthesized Compounds
| Compound | Appearance | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | HRMS (m/z) [M+H]⁺ |
| Intermediate from Step 1 | Off-white solid | Characteristic signals for pyridine and alkyne protons. | Resonances corresponding to the pyridine and alkyne carbons. | Calculated and Found |
| Intermediate from Step 2 | Yellow solid | Signals for both pyridine and the newly introduced aryl group. | Additional resonances for the new aryl group. | Calculated and Found |
| Final Product (Hypothetical Inhibitor) | Pale yellow solid | Signals for all three substituted pyridine components. | Full carbon skeleton resonances. | Calculated and Found |
Signaling Pathway and Mechanism of Action
CSF-1R is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of macrophages.[6] Dysregulation of the CSF-1R signaling pathway is implicated in various cancers and inflammatory diseases. The synthesized inhibitor is designed to bind to the ATP-binding site of CSF-1R, thereby blocking its kinase activity and downstream signaling.
Caption: Inhibition of the CSF-1R signaling pathway.
Conclusion
This compound is a highly versatile and strategically important starting material for the synthesis of complex kinase inhibitors. Its unique pattern of halogen substitution allows for a modular and regioselective approach to building molecular diversity. The protocols outlined in this guide demonstrate a practical application of this building block in the synthesis of a potential CSF-1R inhibitor, utilizing a sequence of robust and well-established cross-coupling reactions. This approach provides a powerful platform for medicinal chemists to generate novel and potent kinase inhibitors for the treatment of a wide range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of Selective Imidazopyridine CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Structure-activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase Wee1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and cytotoxic evaluation of 2-amino-4- aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives | Semantic Scholar [semanticscholar.org]
- 8. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 6-Chloro-2-fluoro-3-iodopyridine in Fragment-Based Drug Discovery
Introduction: The Strategic Advantage of Halogenated Fragments
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for identifying high-quality chemical starting points for drug development programs.[1][2] By screening low-molecular-weight compounds (typically < 300 Da), FBDD efficiently explores chemical space to find fragments that bind to a biological target with high ligand efficiency.[3][4] These initial, often weakly binding "hits," serve as foundational blueprints for building more potent and selective lead compounds through iterative, structure-guided design.[5][6]
Within the vast landscape of fragment libraries, halogen-enriched fragments have emerged as particularly valuable tools.[7][8] Halogens, once viewed merely as bulky lipophilic substituents, are now appreciated for their ability to form specific, directional interactions known as halogen bonds.[9] This interaction, occurring between an electropositive region on the halogen atom (the σ-hole) and a nucleophilic partner on the protein, provides a powerful and tunable tool for medicinal chemists.[7][9]
This guide focuses on a uniquely versatile building block for FBDD: 6-Chloro-2-fluoro-3-iodopyridine (CAS: 1187732-65-5).[10] Its trifunctionalized pyridine core offers a sophisticated combination of features, making it an exemplary fragment for identifying and optimizing ligands against a wide array of biological targets. We will explore the distinct advantages conferred by its specific halogenation pattern and provide detailed protocols for its application in modern drug discovery workflows.
Part 1: The Fragment - A Profile of this compound
The selection of fragments is a critical determinant of an FBDD campaign's success. This compound is an intelligently designed fragment that balances complexity, functionality, and synthetic tractability.
Rationale for Use: The Synergy of Three Halogens
The power of this fragment lies in the distinct and complementary roles of its three halogen substituents, which provide a multi-pronged approach to drug discovery.
-
The Iodine Atom (Position 3): This is the fragment's primary anchor for both interaction and elaboration.
-
Strong Halogen Bonding: Iodine possesses the largest and most positive σ-hole among the common halogens, making it a potent halogen bond donor.[9] This enables it to form strong, directional interactions with Lewis bases in a protein's binding pocket, such as backbone carbonyl oxygens, which are among the most common halogen bond acceptors in protein-ligand complexes.[9]
-
X-ray Crystallography Beacon: The high atomic number of iodine results in significant anomalous scattering of X-rays. This property is invaluable in protein crystallography, as it provides a clear, unambiguous signal in electron density maps, confirming the fragment's location and orientation with high confidence.[11]
-
Synthetic Handle: The carbon-iodine bond is highly reactive and serves as a versatile handle for synthetic elaboration in the hit-to-lead stage. It readily participates in a wide range of transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing chemists to "grow" the fragment by introducing diverse substituents.[12]
-
-
The Fluorine Atom (Position 2): The most electronegative element, fluorine, subtly modulates the fragment's properties.
-
Electronic Modulation: The placement of fluorine at the 2-position significantly influences the electronic distribution of the pyridine ring, which can affect pKa and binding interactions. The reaction of 2-fluoropyridine with nucleophiles is known to be significantly faster than that of 2-chloropyridine, a property that can be exploited in certain synthetic strategies.[13]
-
Metabolic Stability & Lipophilicity: Fluorine substitution is a classic medicinal chemistry strategy to block sites of metabolism and enhance membrane permeability.[12][14]
-
¹⁹F NMR Screening: The presence of a fluorine atom allows for the use of ¹⁹F NMR-based screening methods, which offer a sensitive and low-background approach to detect fragment binding.[15][16]
-
-
The Chlorine Atom (Position 6): The chlorine atom adds another layer of functionality.
-
Vector for Growth: It provides a secondary, less reactive site for synthetic modification compared to the iodine, offering alternative vectors for fragment elaboration.
-
Fine-Tuning Properties: It further modifies the electronics and sterics of the pyridine core, contributing to the overall binding profile.
-
Physicochemical Properties Summary
The properties of this compound align well with the generally accepted "Rule of Three" for fragment design.
| Property | Value | Significance in FBDD |
| Molecular Formula | C₅H₂ClFIN | Provides a simple, low-complexity core.[10] |
| Molecular Weight | 257.43 g/mol | Falls within the typical fragment range (<300 Da).[6][10] |
| cLogP (Predicted) | ~2.5 - 3.0 | Balances solubility and lipophilicity for effective binding. |
| Key Features | Halogen Bond Donor (I), Synthetic Handles (I, Cl), Electronic Modifier (F) | Enables strong initial binding and straightforward chemical optimization. |
Visualization: Key Structural Features
The diagram below highlights the critical features of the fragment that are exploited in FBDD.
Caption: Key attributes of this compound.
Part 2: Application in Fragment Screening
The primary goal of the initial screening phase is to identify fragments that bind to the target protein. Due to the typically weak affinities of fragments, highly sensitive biophysical techniques are required.[1] this compound is exceptionally well-suited for two of the most powerful and common screening methods: X-ray crystallography and NMR spectroscopy.
FBDD General Workflow
The overall process follows a structured path from initial screen to lead compound.
Caption: A typical workflow for a Fragment-Based Drug Discovery campaign.
Protocol 1: X-ray Crystallography Screening
X-ray crystallography provides unparalleled atomic-level detail of the binding interaction, making it a gold standard for FBDD.[2][17] The strong anomalous scattering from the iodine atom in this compound makes identifying its binding pose straightforward and reliable.
Objective: To identify the binding site and pose of the fragment by soaking it into pre-formed crystals of the target protein.
Causality: This method relies on the ability of the small fragment to diffuse through solvent channels in the protein crystal and find its binding site without disrupting the crystal lattice. The resulting electron density map will reveal the location of the fragment, with the iodine atom appearing as a very strong peak, confirming the hit.[18]
Methodology:
-
Protein Crystallization:
-
Obtain high-purity (>95%) target protein at a high concentration (e.g., 5-20 mg/mL).
-
Screen a wide range of crystallization conditions (precipitants, buffers, pH, additives) using vapor diffusion (hanging or sitting drop) or microbatch methods to obtain well-diffracting protein crystals.[19]
-
Optimize crystallization conditions to produce robust crystals that are suitable for soaking experiments.
-
-
Fragment Soaking Solution Preparation:
-
Prepare a 100 mM stock solution of this compound in a suitable organic solvent like DMSO.
-
Create a soaking solution by diluting the fragment stock solution into the crystal stabilization buffer (the mother liquor from the crystallization drop) to a final concentration of 1-10 mM. Rationale: The final DMSO concentration should be kept low (<10%) to avoid damaging the crystal.
-
-
Crystal Soaking:
-
Using a cryo-loop, carefully transfer a protein crystal from its growth drop into a drop of the soaking solution.
-
Incubate for a period ranging from a few minutes to several hours. The optimal time is target-dependent and may require empirical testing.
-
-
Cryo-protection and Mounting:
-
Briefly transfer the soaked crystal into a cryo-protectant solution (typically the soaking solution supplemented with 20-30% glycerol or ethylene glycol) to prevent ice formation during freezing.
-
Mount the crystal in the cryo-loop and flash-cool it by plunging it into liquid nitrogen.
-
-
Data Collection and Structure Determination:
-
Collect X-ray diffraction data at a synchrotron source.[1] It is advantageous to collect data at a wavelength that maximizes the anomalous signal from iodine (around 0.9 Å).
-
Process the diffraction data to obtain electron density maps.[18]
-
A strong, un-modeled peak in the difference electron density map (Fo-Fc) indicates a bound fragment. The distinctive electron density of the iodine atom should make identification unambiguous.[20]
-
Model the fragment into the density and refine the structure of the protein-fragment complex.
-
Protocol 2: NMR-Based Fragment Screening (¹H-¹⁵N HSQC)
NMR spectroscopy is a highly sensitive method for detecting the weak binding interactions characteristic of fragments.[17][21] The protein-observed ¹H-¹⁵N HSQC experiment is a robust technique that reports on changes in the chemical environment of the protein's backbone upon fragment binding.[22][23]
Objective: To identify fragments that bind to the target protein by observing chemical shift perturbations (CSPs) in the protein's NMR spectrum.
Causality: Each peak in a ¹H-¹⁵N HSQC spectrum corresponds to a specific backbone amide N-H group in the protein. When a fragment binds, it alters the local chemical environment of nearby amino acid residues, causing their corresponding peaks to shift. By monitoring these shifts, one can detect binding and map the interaction site on the protein surface.[23][24]
Methodology:
-
¹⁵N-labeled Protein Production:
-
Sample Preparation:
-
NMR Data Acquisition:
-
Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone. This spectrum serves as the control.[22]
-
Add a small aliquot of the fragment stock solution to the protein sample to achieve a final fragment concentration of 200-500 µM. The final d6-DMSO concentration should be kept constant across all samples and ideally below 5%.[24]
-
Acquire a second ¹H-¹⁵N HSQC spectrum of the protein in the presence of the fragment.
-
-
Data Analysis:
-
Overlay the reference spectrum with the spectrum containing the fragment.
-
Identify peaks that have shifted their position (a chemical shift perturbation, or CSP). Significant CSPs are indicative of a binding event.
-
The magnitude of the CSP can be calculated for each residue (i) using the formula: Δδ = √[ (ΔδHᵢ)² + (α * ΔδNᵢ)² ], where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, and α is a scaling factor (typically ~0.2).
-
Residues with the largest CSPs are likely at or near the fragment's binding site. If backbone resonance assignments for the protein are available, the binding site can be mapped onto the protein's structure.[24]
-
Part 3: From Hit-to-Lead Optimization
Identifying a fragment hit is only the first step. The subsequent hit-to-lead phase aims to evolve the low-affinity fragment into a high-potency lead compound.[25] This is where the synthetic utility of this compound becomes paramount. The structure of the protein-fragment complex, obtained from crystallography, provides the essential blueprint for this process.[26][27]
Strategies for Fragment Elaboration
The most common strategy for evolving a hit like this compound is fragment growing .[5][6] This involves adding new chemical functionality to the fragment core to engage with adjacent pockets on the protein surface, thereby increasing affinity and specificity.
Visualization: The Fragment Growing Strategy
The diagram below illustrates how the 3-iodo position serves as a key vector for synthetic elaboration to access a nearby pocket (S2) while the core pyridine maintains its initial interactions in the primary pocket (S1).
Caption: Conceptual workflow for hit-to-lead optimization via fragment growing.
Protocol 3: Conceptual Synthetic Elaboration (Suzuki Coupling)
Objective: To demonstrate a reliable method for "growing" the fragment hit by introducing an aryl or heteroaryl group at the 3-position.
Causality: The Suzuki cross-coupling reaction is a robust and widely used method for forming carbon-carbon bonds. The C-I bond on the pyridine ring is highly susceptible to oxidative addition to a Palladium(0) catalyst, initiating the catalytic cycle that couples the pyridine core with a boronic acid derivative. This allows for the installation of a wide variety of chemical groups to probe the adjacent S2 pocket identified by structural biology.
Illustrative Reaction Scheme:
-
Reactants:
-
This compound (the fragment hit).
-
A suitable aryl or heteroaryl boronic acid (R-B(OH)₂), selected based on structure-based design to fit into the adjacent S2 pocket.
-
A palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)).
-
A base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃).
-
A solvent system (e.g., Dioxane/Water or Toluene/Ethanol/Water).
-
-
General Procedure:
-
To a reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add the this compound, the boronic acid (typically 1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).
-
Add the degassed solvent system.
-
Heat the reaction mixture (typically 80-110 °C) for several hours until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling, perform an aqueous workup to remove inorganic salts.
-
Purify the crude product using column chromatography to yield the desired elaborated compound.
-
-
Outcome:
-
The resulting molecule will have the new 'R' group attached at the 3-position, extending from the original fragment core. This new, larger molecule can then be tested for improved binding affinity and biological activity. This iterative process of design, synthesis, and testing is the core of the hit-to-lead optimization phase.[28]
-
Conclusion
This compound represents a highly valuable tool in the arsenal of the modern medicinal chemist engaged in fragment-based drug discovery. Its carefully considered design provides multiple avenues for success. The potent halogen-bonding capability of the iodine atom facilitates the discovery of initial high-quality hits, while its role as an anomalous scatterer provides confidence in structural studies. Crucially, the reactive C-I bond offers a direct and versatile path for synthetic elaboration, enabling a seamless transition from a low-affinity fragment to a potent, optimized lead compound. By integrating this fragment into screening libraries, research organizations can enhance their ability to tackle challenging biological targets and accelerate the delivery of novel therapeutics.
References
- 1. Fragment-Based Drug Discovery Enters the Mainstream | Technology Networks [technologynetworks.com]
- 2. researchgate.net [researchgate.net]
- 3. onenucleus.com [onenucleus.com]
- 4. researchgate.net [researchgate.net]
- 5. lifechemicals.com [lifechemicals.com]
- 6. Frontiers | Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece [frontiersin.org]
- 7. Halogen-enriched fragment libraries as chemical probes for harnessing halogen bonding in fragment-based lead discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemuniverse.com [chemuniverse.com]
- 11. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ramachandran Research Group [chem.purdue.edu]
- 15. NMR fragment screening [cureffi.org]
- 16. criver.com [criver.com]
- 17. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. Design, Synthesis, X-Ray Crystallography and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Application of Fragment-Based Drug Discovery to Versatile Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Optimizing NMR fragment-based drug screening for membrane protein targets - PMC [pmc.ncbi.nlm.nih.gov]
- 25. youtube.com [youtube.com]
- 26. Structure guided optimization of a fragment hit to imidazopyridine inhibitors of PI3K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Optimization of a Fragment-Based Screening Hit toward Potent DOT1L Inhibitors Interacting in an Induced Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 28. proceedings.neurips.cc [proceedings.neurips.cc]
Application Note & Protocol: Strategic Stille Coupling for the Synthesis of Substituted 2-Fluoro-3-arylpyridines from 6-Chloro-2-fluoro-3-iodopyridine
Introduction: Navigating the Synthesis of Functionalized Pyridines
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science. Among its many derivatives, functionalized 2-fluoropyridines are of particular interest due to the unique electronic properties imparted by the fluorine atom, which can modulate metabolic stability, binding affinity, and pKa. The Stille cross-coupling reaction offers a robust and versatile method for C-C bond formation, demonstrating remarkable functional group tolerance and stability of the organotin reagents to air and moisture.[1][2][3][4] This application note provides a detailed protocol for the Stille coupling of 6-Chloro-2-fluoro-3-iodopyridine with a suitable organostannane, a key transformation for accessing a diverse range of 3-aryl-6-chloro-2-fluoropyridines. These products can serve as advanced intermediates in the synthesis of complex molecules in drug discovery programs.[2][5]
This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying scientific rationale for key experimental choices.
Understanding the Reaction: The Stille Catalytic Cycle
The Stille reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][6][7] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (in this case, this compound) to form a Pd(II) intermediate.[1][7] The reaction is initiated at the most reactive halogen, which in this substrate is the iodine at the 3-position, due to the weaker C-I bond compared to the C-Cl bond.
-
Transmetalation: The organostannane reagent then exchanges its organic group with the halide on the palladium complex.[1][7] This is often the rate-determining step of the reaction.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[1][7]
Catalytic Cycle of the Stille Coupling
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Safety First: Handling Organotin Reagents
Organotin compounds are highly toxic and require careful handling to avoid exposure.[8][9] They can be absorbed through the skin and are harmful if inhaled or ingested.[9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and double gloves.[10]
-
Ventilation: All manipulations of organotin reagents must be performed in a well-ventilated fume hood.[8]
-
Waste Disposal: Dispose of all organotin-contaminated waste in a designated, sealed container according to your institution's hazardous waste disposal guidelines.[9][10]
-
Quenching: Unreacted organotin reagents can be quenched by stirring with a saturated aqueous solution of potassium fluoride (KF) to precipitate the less toxic and more easily filterable trialkyltin fluoride.[1] Alternatively, treatment with 10% hydrogen peroxide solution or bleach can be used to oxidize the organotin compounds.[10]
Materials and Reagents
| Compound/Reagent | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially available | |
| Organostannane (e.g., Aryl-SnBu₃) | ≥95% | Commercially available | The choice of organostannane will determine R². |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | ≥99% | Commercially available | Air-sensitive, store under inert atmosphere. |
| Anhydrous Dioxane or Toluene | ≥99.8% | Commercially available | Use a dry solvent. |
| Saturated Aqueous KF Solution | Prepared in-house | For workup. | |
| Diethyl Ether | ACS Grade | Commercially available | For extraction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially available | For drying. | |
| Celite® | Commercially available | For filtration. |
Experimental Protocol
This protocol is a general guideline and may require optimization depending on the specific organostannane used.
Reaction Setup
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Catalyst and Solvent: Add Pd(PPh₃)₄ (0.05 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent Addition: Add anhydrous dioxane or toluene (to make a 0.1 M solution with respect to the iodopyridine).
-
Organostannane Addition: Add the organostannane (1.1 eq) via syringe.
-
Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
Reaction Execution and Monitoring
-
Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
Workup and Purification
-
Cooling: Once the reaction is complete, cool the mixture to room temperature.
-
Quenching: Add a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1-2 hours. This will precipitate the tin byproducts as insoluble trialkyltin fluoride.
-
Filtration: Dilute the mixture with diethyl ether and filter through a pad of Celite® to remove the precipitated tin salts. Wash the filter cake with additional diethyl ether.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-aryl-6-chloro-2-fluoropyridine.
Experimental Workflow
Caption: A streamlined workflow for the Stille coupling experiment.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or No Conversion | Inactive catalyst. | Use a fresh batch of catalyst. Ensure proper inert atmosphere techniques. |
| Insufficient temperature. | Increase the reaction temperature in 10 °C increments. | |
| Poor quality solvent or reagents. | Use freshly dried and distilled solvent. Ensure the purity of the starting materials. | |
| Formation of Side Products | Homocoupling of the organostannane. | This can occur if the reaction is too slow or if there is oxygen present. Ensure thorough degassing. The addition of a copper(I) co-catalyst (e.g., CuI) can sometimes suppress this side reaction.[11][12] |
| Difficulty in Removing Tin Byproducts | Incomplete precipitation of tin salts. | Increase the stirring time with the KF solution. Use a larger volume of the KF solution. |
| Co-elution during chromatography. | A mixture of silica gel and powdered anhydrous K₂CO₃ can be effective in removing organotin impurities during chromatography.[13] |
Conclusion
The Stille coupling of this compound provides an efficient and modular route to a variety of 3-aryl-6-chloro-2-fluoropyridines. By understanding the reaction mechanism and adhering to careful experimental technique, particularly with respect to the handling of organotin reagents, researchers can successfully employ this powerful transformation in their synthetic endeavors. The protocol outlined in this application note serves as a robust starting point for the synthesis of these valuable building blocks, enabling the advancement of research in drug discovery and materials science.
References
- 1. Stille Coupling | NROChemistry [nrochemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. organicreactions.org [organicreactions.org]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 8. delvallelab.weebly.com [delvallelab.weebly.com]
- 9. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]
- 10. reddit.com [reddit.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Stille Coupling [organic-chemistry.org]
- 13. sdlookchem.com [sdlookchem.com]
Application Notes and Protocols for Library Synthesis Using 6-Chloro-2-fluoro-3-iodopyridine: A Versatile Scaffold for Drug Discovery
Introduction: The Strategic Value of the Polysubstituted Pyridine Scaffold
The pyridine ring is a cornerstone of medicinal chemistry, present in a significant number of FDA-approved drugs.[1] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its lower chemical hardness compared to benzene, make it a versatile scaffold for engaging with biological targets.[2] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility and lipophilicity, which can enhance bioavailability and metabolic stability.[3][4]
Among the vast array of functionalized pyridines, 6-Chloro-2-fluoro-3-iodopyridine stands out as a particularly valuable building block for the synthesis of diverse chemical libraries. This trifunctionalized scaffold offers three distinct reaction sites, each with differential reactivity, enabling selective and sequential chemical modifications. This orthogonal reactivity is paramount for generating complex, three-dimensional molecules essential for modern drug discovery campaigns.
This application note provides detailed protocols and expert insights for leveraging this compound in the synthesis of trisubstituted pyridine libraries through key cross-coupling and substitution reactions.
The Strategic Advantage of Orthogonal Functionality
The inherent reactivity differences of the substituents on the this compound core are the key to its utility. The iodine at the 3-position is the most reactive site for palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings. The chlorine at the 6-position can also participate in cross-coupling reactions, typically under more forcing conditions, or can be a site for nucleophilic aromatic substitution. The fluorine at the 2-position is the most susceptible to nucleophilic aromatic substitution (SNAr), a common and powerful method for introducing a variety of functional groups.[5][6][7] This hierarchy of reactivity allows for a stepwise and controlled diversification of the pyridine core.
Caption: Reactivity hierarchy of this compound.
Protocol 1: Suzuki-Miyaura Coupling at the 3-Position
The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds.[8][9] For this compound, the high reactivity of the C-I bond allows for selective coupling at the 3-position under relatively mild conditions.
Rationale for Experimental Choices
-
Catalyst: A palladium(0) species is the active catalyst. Using a pre-catalyst like Pd(PPh₃)₄ or generating the active species in situ from Pd(OAc)₂ and a phosphine ligand is common. The choice of ligand can be critical for efficiency, especially with challenging substrates.
-
Base: A base is required to activate the boronic acid for transmetalation.[9] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently used. The choice of base can influence the reaction rate and yield.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.
Detailed Step-by-Step Protocol
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2 equiv.), and a base such as K₂CO₃ (2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add a degassed solvent mixture, such as dioxane/water (4:1 v/v), via syringe.
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv.), to the reaction mixture.
-
Heating and Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Conditions | Rationale |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Provides the active Pd(0) catalyst. |
| Ligand | SPhos, XPhos | Bulky, electron-rich ligands can improve catalytic activity. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation.[9] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF/H₂O | Facilitates dissolution of both organic and inorganic reagents. |
| Temperature | 80-100 °C | Sufficient to drive the reaction to completion in a reasonable time. |
Protocol 2: Sonogashira Coupling for Alkyne Introduction
The Sonogashira coupling is a highly efficient method for the synthesis of aryl alkynes, which are valuable intermediates in organic synthesis and medicinal chemistry.[10][11] The reaction of this compound with terminal alkynes proceeds selectively at the C-I bond.
Causality Behind the Protocol
-
Dual Catalysis: The reaction typically employs a palladium catalyst and a copper(I) co-catalyst. The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst is involved in the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[11]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and to neutralize the HX formed during the reaction.
-
Inert Atmosphere: It is crucial to perform the reaction under an inert atmosphere to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling).[11]
Detailed Experimental Workflow
-
Reagent Preparation: In a dry reaction vessel, dissolve this compound (1.0 equiv.) and the terminal alkyne (1.1 equiv.) in a suitable solvent like anhydrous THF or DMF.
-
Inerting the System: Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.
-
Catalyst and Base Addition: Add the palladium catalyst, such as Pd(PPh₃)₂Cl₂ (0.03 equiv.), copper(I) iodide (CuI, 0.05 equiv.), and the amine base (e.g., Et₃N, 2.0 equiv.).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Aqueous Workup: Quench the reaction with water or saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography.
Caption: General workflow for Sonogashira coupling.
Protocol 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[12][13] This reaction allows for the introduction of a wide range of primary and secondary amines onto the pyridine core, again with high selectivity for the 3-position.
Expert Insights into the Methodology
-
Ligand Choice is Key: The success of the Buchwald-Hartwig amination often depends on the choice of phosphine ligand. Bulky, electron-rich ligands, such as those from the Buchwald or Hartwig groups (e.g., XPhos, SPhos, RuPhos), are generally effective in promoting the reductive elimination step.
-
Strong Base Required: A strong, non-nucleophilic base is necessary to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃) are commonly used.[13]
-
Solvent Considerations: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically employed.
Step-by-Step Amination Protocol
-
Reaction Assembly: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the amine (1.2 equiv.), a strong base like NaOt-Bu (1.4 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), and the phosphine ligand (e.g., XPhos, 0.08 equiv.) in a dry reaction vessel.
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane.
-
Heating and Monitoring: Seal the vessel and heat the reaction mixture to 80-110 °C. Monitor the reaction's progress by LC-MS.
-
Quenching and Extraction: After completion, cool the reaction to room temperature and carefully quench with water. Dilute with an organic solvent and separate the layers.
-
Purification: Wash the organic layer with brine, dry, and concentrate. Purify the crude product via column chromatography.
| Parameter | Recommended Conditions | Rationale |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Common and effective pre-catalysts. |
| Ligand | XPhos, RuPhos, BrettPhos | Bulky, electron-rich ligands facilitate the catalytic cycle. |
| Base | NaOt-Bu, LHMDS, Cs₂CO₃ | Strong base is required for amine deprotonation.[13] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are essential. |
| Temperature | 80-110 °C | Higher temperatures are often needed for C-N bond formation. |
Protocol 4: Nucleophilic Aromatic Substitution (SNAr) at the 2-Position
The fluorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nature of the ring nitrogen.[5][6] This allows for the introduction of a variety of nucleophiles, such as amines, alcohols, and thiols, providing another avenue for library diversification.
Mechanistic Considerations
The SNAr reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate. The high electronegativity of fluorine makes it a good leaving group in this context, often better than chlorine.[7]
General Protocol for SNAr with Amines
-
Reaction Setup: Dissolve the 3-substituted-6-chloro-2-fluoropyridine (1.0 equiv.) in a polar aprotic solvent such as DMSO or NMP.
-
Reagent Addition: Add the amine nucleophile (1.5-2.0 equiv.) and a base like K₂CO₃ or diisopropylethylamine (DIPEA) (2.0-3.0 equiv.).
-
Heating: Heat the reaction mixture to a temperature ranging from 80 °C to 150 °C, depending on the nucleophilicity of the amine.
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Once complete, cool the mixture, dilute with water, and extract the product with an organic solvent.
-
Purification: Wash the combined organic layers, dry, and concentrate. Purify the product by column chromatography or recrystallization.
Conclusion
This compound is a powerful and versatile building block for the synthesis of highly functionalized pyridine libraries. Its orthogonal reactivity allows for selective and sequential modifications through a variety of robust and well-established chemical transformations. The protocols outlined in this application note provide a solid foundation for researchers, scientists, and drug development professionals to harness the potential of this scaffold in their quest for novel therapeutic agents. The ability to systematically and efficiently explore chemical space around the pyridine core makes this starting material an invaluable tool in modern medicinal chemistry.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. jk-sci.com [jk-sci.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Reaction Conditions for 6-Chloro-2-fluoro-3-iodopyridine
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions with the challenging substrate, 6-Chloro-2-fluoro-3-iodopyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. The content is structured in a question-and-answer format to directly address potential issues and provide scientifically-grounded solutions.
Introduction to the Chemistry of this compound
This compound is a highly functionalized heterocyclic building block. Its utility in medicinal chemistry and materials science is significant, but its structure presents a unique set of challenges for cross-coupling reactions. The presence of three different halogens on an electron-deficient pyridine ring necessitates a carefully designed catalytic system to achieve high yield and selectivity. The general reactivity trend for halogens in palladium-catalyzed oxidative addition is I > Br > OTf > Cl, which is the foundational principle for achieving selective coupling at the C3 position (C-I bond).[1][2] The electron-withdrawing nature of the pyridine nitrogen and the fluoro and chloro substituents further complicates the reaction, potentially leading to catalyst inhibition and sluggish reaction rates.[3][4][5]
Troubleshooting Guide
This section addresses common problems encountered during the Suzuki coupling of this compound.
Q1: My reaction shows no or very low conversion of the starting material. What are the primary causes?
A1: Complete or near-complete reaction failure with this substrate typically points to a fundamental issue with the catalytic cycle. Here’s a breakdown of the likely culprits and how to address them:
-
Inactive Catalyst: The active Pd(0) species is either not forming or is being deactivated.
-
Cause: The pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.[3][6] Standard ligands like triphenylphosphine (PPh₃) may not be sufficient to prevent this or to promote the challenging oxidative addition.[6][7]
-
Solution: Employ bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[6][7] These ligands stabilize the palladium center, promote oxidative addition, and can mitigate catalyst deactivation by the pyridine nitrogen.[4] Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or a pre-catalyst that readily generates Pd(0).
-
-
Inefficient Oxidative Addition: The C-I bond, while the most reactive, may still require sufficient thermal energy to react.
-
Inadequate Base: The base is crucial for the transmetalation step, where the organic group is transferred from the boron reagent to the palladium catalyst.[6][8]
-
Cause: The chosen base may be too weak, not sufficiently soluble, or of poor quality (e.g., hydrated).
-
Solution: Use a stronger base. For challenging couplings, inorganic bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃) are often effective.[6][7] Ensure the base is finely powdered and anhydrous, unless a specific amount of water is required for the chosen conditions.[6][7]
-
-
Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen and can be readily oxidized to an inactive Pd(II) state.[6]
-
Cause: Insufficient degassing of solvents and the reaction vessel.
-
Solution: Thoroughly degas all solvents and the reaction mixture.[4] This can be achieved by sparging with an inert gas (argon or nitrogen) for an extended period or by using several freeze-pump-thaw cycles.[4][6] Maintain a positive pressure of inert gas throughout the reaction.[4]
-
Q2: I am observing significant byproduct formation. How can I identify and minimize these side reactions?
A2: Byproduct formation reduces yield and complicates purification. The most common side reactions with this substrate are:
-
Protodeiodination (Dehalogenation): Replacement of the iodine atom with hydrogen.
-
Cause: This can occur if the oxidative addition is slow, allowing for competing pathways. The presence of water or other proton sources can facilitate this side reaction.[9]
-
Solution: Use anhydrous solvents and ensure all reagents are dry.[6] A more active catalyst system that promotes rapid oxidative addition can also outcompete this pathway.
-
-
Homocoupling of the Boronic Acid/Ester: Two molecules of the boronic acid derivative couple to form a biaryl byproduct.
-
Protodeboronation: The boronic acid group is replaced by a hydrogen atom.
-
Cause: This is a common decomposition pathway for boronic acids, especially under aqueous basic conditions.[4][9] Heteroaryl boronic acids can be particularly prone to this.[9]
-
Solution: Use more stable boronic esters, such as pinacol esters (Bpin), or potassium trifluoroborate salts.[4][11] Minimize the amount of water in the reaction, or if aqueous conditions are necessary, carefully optimize the base and reaction time.
-
Q3: The reaction is selective for the C-I bond, but I want to perform a subsequent coupling at the C-Cl position. What should I consider?
A3: Achieving selective monocoupling at the C-I position is the expected outcome under standard Suzuki conditions due to the vast difference in reactivity between the C-I and C-Cl bonds.[1] For a subsequent coupling at the C-Cl position, you will need to employ more forcing conditions.
-
Strategy: After the initial Suzuki coupling at the C-I position, isolate and purify the product. Then, set up a new Suzuki reaction with the chloro-substituted biaryl product.
-
Condition Adjustment: The C-Cl bond is significantly less reactive and will require a more active catalyst system and higher temperatures.[3][7]
-
Catalyst/Ligand: Systems known for activating aryl chlorides are essential. This typically involves bulky, electron-rich phosphine ligands like SPhos, XPhos, or t-BuXPhos, often in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[7][12]
-
Base: A strong base such as K₃PO₄ or Cs₂CO₃ will likely be necessary.[7]
-
Temperature: Expect to use higher temperatures, potentially in the range of 100-120 °C.
-
Frequently Asked Questions (FAQs)
Q4: Which palladium catalyst and ligand combination is a good starting point for coupling at the C-I position?
A4: For the initial, selective coupling at the C-I bond, a robust and versatile catalyst system is recommended. A good starting point would be:
-
Palladium Source: Pd(OAc)₂ (Palladium(II) acetate) or Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)).
-
Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl).
-
Rationale: While the C-I bond is the most reactive, the electron-deficient and potentially coordinating nature of the pyridine ring benefits from a modern, effective ligand.[4] SPhos is a bulky, electron-rich ligand that promotes efficient oxidative addition and reductive elimination, and it is known to be effective for a wide range of challenging substrates.[1][7] PdCl₂(dppf) is also a reliable choice that is effective for a broad range of boronic acids.[1]
Q5: What is the optimal choice of base and solvent?
A5: The choice of base and solvent is interdependent and critical for success.
-
Base: For the C-I coupling, K₂CO₃ or K₃PO₄ are excellent starting points.[4][7] K₃PO₄ is a stronger base and can be particularly effective if the transmetalation step is sluggish.[7]
-
Solvent: A mixture of an organic solvent and water is common in Suzuki reactions.[11]
-
Recommended: A 4:1 to 10:1 mixture of a solvent like 1,4-Dioxane or Toluene with water.[1][4] The water helps to dissolve the inorganic base and facilitate the formation of the boronate species necessary for transmetalation.[13]
-
Anhydrous Conditions: If protodeboronation is a significant issue, anhydrous conditions with a solvent like THF or Dioxane and a base like CsF or anhydrous K₃PO₄ can be explored.[14][15]
-
Q6: How much catalyst loading should I use?
A6: For initial optimization, a catalyst loading of 1-3 mol % of the palladium precursor is typical. The ligand-to-palladium ratio is usually 2:1 or slightly higher. If the reaction is clean but slow, increasing the catalyst loading to 5 mol % can be beneficial. However, higher catalyst loadings can sometimes lead to increased side product formation and make purification more difficult.
Data and Protocols
Table 1: Recommended Starting Conditions for Suzuki Coupling at the C-I Position
| Parameter | Condition 1 | Condition 2 | Rationale |
| Palladium Source | Pd(OAc)₂ (2 mol%) | PdCl₂(dppf) (3 mol%) | Readily available and effective pre-catalysts. |
| Ligand | SPhos (4 mol%) | (dppf is part of the complex) | Bulky, electron-rich ligand to promote the reaction.[1][7] |
| Base | K₂CO₃ (2-3 equiv.) | K₃PO₄ (2-3 equiv.) | Common, effective bases for Suzuki couplings.[4][7] |
| Solvent | Toluene/H₂O (5:1) | 1,4-Dioxane/H₂O (4:1) | Biphasic systems to dissolve both organic and inorganic reagents.[4][11] |
| Temperature | 90-100 °C | 80-90 °C | Sufficient thermal energy for oxidative addition. |
| Boron Reagent | Arylboronic Acid (1.2-1.5 equiv.) | Arylboronic Pinacol Ester (1.2-1.5 equiv.) | Pinacol esters offer greater stability against protodeboronation.[4] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the boronic acid or ester (1.2 equiv.), the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv.), the ligand (e.g., SPhos, 0.04 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure the removal of all oxygen.[1]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel to yield the desired coupled product.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Troubleshooting Workflow
Caption: A logical workflow to diagnose and solve common issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
preventing side reactions in Sonogashira coupling of 6-Chloro-2-fluoro-3-iodopyridine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for navigating the complexities of the Sonogashira coupling reaction with the 6-Chloro-2-fluoro-3-iodopyridine substrate. This electron-deficient, multi-halogenated pyridine presents unique challenges that require precise control over reaction conditions to achieve high yields and minimize side reactions. This guide is structured to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights to troubleshoot and optimize their experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, explaining the root cause and providing actionable solutions.
Q1: My primary byproduct is a dimer of my terminal alkyne (e.g., a butadiyne derivative). How do I prevent this homocoupling?
A1: This is the most common side reaction in Sonogashira couplings and is known as Glaser coupling.[1][2] It is an oxidative dimerization of the terminal alkyne, which is almost always catalyzed by the copper(I) co-catalyst in the presence of oxygen.[3][4]
Root Cause Analysis:
-
Oxygen Contamination: The presence of dissolved oxygen in the solvent or in the reaction headspace is the primary driver for Glaser coupling.
-
Copper(I) Co-catalyst: While CuI is added to increase the reaction rate by forming a reactive copper acetylide intermediate, it is also the primary catalyst for the undesired homocoupling pathway.[1][5]
Solutions & Protocols:
-
Rigorous Inert Atmosphere: This is the most critical factor. The reaction must be conducted under strictly anaerobic conditions.[1][6]
-
Solvent Degassing: Deoxygenate all solvents (e.g., triethylamine, THF, DMF) immediately before use. Standard methods include:
-
Freeze-Pump-Thaw: Three cycles are recommended for maximum oxygen removal.
-
Sparging: Bubble a stream of inert gas (Argon or Nitrogen) through the solvent for at least 30-60 minutes.
-
-
Reaction Setup: Assemble your glassware hot from the oven and allow it to cool under a positive pressure of inert gas. Use Schlenk line techniques or a glovebox for the highest level of control.
-
-
Copper-Free Conditions: If homocoupling persists despite rigorous deoxygenation, a copper-free protocol is the most effective solution.[1][7]
-
Mechanism: In the absence of copper, the terminal alkyne is activated directly by the palladium complex.[4][8] This pathway is generally slower than the copper-co-catalyzed reaction but effectively eliminates the Glaser coupling side reaction.[2]
-
Considerations: Copper-free reactions may require slightly higher temperatures or longer reaction times. The choice of base and ligand becomes even more critical to facilitate the deprotonation and activation of the alkyne by the palladium center.
-
-
Use of a Reducing Atmosphere: In some specialized cases, using a dilute hydrogen gas atmosphere (e.g., 5% H₂ in N₂) can help keep the catalytic system in its reduced, active state and minimize oxidative side reactions.[3]
Q2: The reaction is very slow or stalls, resulting in low yields and recovery of starting materials. What can I do to improve conversion?
A2: Sluggish reactivity can stem from several factors, including suboptimal catalyst activity, poor choice of base or solvent, or inappropriate temperature. While the this compound substrate is activated towards oxidative addition due to its electron-deficient nature, other steps in the catalytic cycle may become rate-limiting.[9][10]
Solutions & Protocols:
-
Ligand Optimization: The phosphine ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity.[11]
-
Standard Ligand: Triphenylphosphine (PPh₃) is common but may not be optimal.
-
Advanced Ligands: Using bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, XPhos, SPhos) can accelerate the rate-determining reductive elimination step and stabilize the active Pd(0) species, preventing decomposition.[9][11][12]
-
-
Base Selection: The base is not merely an acid scavenger; it facilitates the crucial deprotonation of the terminal alkyne.[1][13]
-
Amine Bases: Triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are common. However, bulkier or more basic amines like diisopropylamine (DIPA) can sometimes be more effective.
-
Inorganic Bases: In some protocols, particularly copper-free versions, inorganic bases like K₂CO₃ or Cs₂CO₃ can be used, often in a more polar solvent like DMF.[10]
-
-
Solvent Effects: The solvent must fully dissolve all reagents, including the organometallic intermediates.[14]
-
Temperature Control: The C-I bond is highly reactive and coupling should proceed readily, often at room temperature.[1] If the reaction is slow, gentle heating (e.g., 40-60 °C) can be beneficial. However, excessive heat can promote catalyst decomposition and other side reactions.
Q3: I see a black precipitate (palladium black) forming in my flask. What does this signify and how can I prevent it?
A3: The formation of a black precipitate is a visual indicator of palladium catalyst decomposition. The active, soluble Pd(0) complex has agglomerated into inactive, insoluble palladium metal. This reduces the concentration of the active catalyst, leading to incomplete conversion.
Solutions & Protocols:
-
Increase Ligand-to-Metal Ratio: Ensure a sufficient excess of the phosphine ligand is present. The ligand stabilizes the Pd(0) species and prevents it from aggregating. A Pd:Ligand ratio of 1:2 to 1:4 is typical.
-
Use More Robust Ligands: Bulky, electron-donating ligands, as mentioned in Q2, form more stable complexes with palladium and are less prone to dissociation, which is often a precursor to decomposition.[11][12] Bidentate phosphine ligands like dppf can also be effective.
-
Avoid High Temperatures: Heat accelerates catalyst decomposition. For a highly reactive substrate like an iodopyridine, start at room temperature and only warm gently if necessary.
-
Ensure High-Purity Reagents: Impurities in reagents or solvents can sometimes initiate catalyst decomposition.
Q4: How do I ensure the reaction is selective for the iodo- position and avoids reacting with the chloro-substituent?
A4: This is a key advantage of using a multi-halogenated substrate. The Sonogashira reaction has a well-established reactivity trend for halide leaving groups: I > Br > OTf >> Cl.[1] The difference in reactivity between an aryl iodide and an aryl chloride is substantial.
Solution:
-
Exploit Inherent Reactivity: Under standard Sonogashira conditions (mild temperatures, typical palladium catalysts), the reaction is overwhelmingly selective for the C-I bond. Oxidative addition at the C-Cl bond is kinetically far too slow to compete.[1]
-
Maintain Mild Conditions: As long as you avoid excessively harsh conditions (e.g., very high temperatures >100 °C, highly specialized catalyst systems), you will not see any significant amount of coupling at the chloro- position. The reaction can typically be performed at room temperature, which further ensures selectivity.[1][6]
Frequently Asked Questions (FAQs)
-
What is the specific role of each main component?
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂): The primary catalyst. It cycles between Pd(0) and Pd(II) states to facilitate the oxidative addition of the iodopyridine and the reductive elimination of the final product.[5][11]
-
Copper(I) Co-catalyst (e.g., CuI): Acts as a co-catalyst. It reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex, accelerating the reaction.[1][8]
-
Base (e.g., Et₃N, DIPEA): Neutralizes the hydrogen iodide (HI) byproduct formed during the reaction and assists in the deprotonation of the terminal alkyne.[1][5]
-
Ligand (e.g., PPh₃): Stabilizes the palladium catalyst, prevents decomposition, and modulates its electronic and steric properties to influence the reaction rate and efficiency.[16]
-
-
Is a "copper-free" Sonogashira truly free of copper?
-
Not always. Even in the absence of an intentionally added copper co-catalyst, trace amounts of copper can be present as impurities in reagents or on glassware, which may be enough to catalyze some homocoupling.[5] For highly sensitive substrates, using high-purity reagents and acid-washed glassware is recommended.
-
-
How do I choose the best solvent and base combination?
-
This often requires empirical screening. A common starting point is THF or DMF as the solvent with an amine base like Et₃N or DIPEA. The amine can sometimes be used as both the base and the solvent.[1][5] The key is ensuring all components, especially the organometallic intermediates, remain soluble throughout the reaction.[14]
-
Visualizing the Process
Sonogashira Catalytic Cycle & Side Reactions
The following diagram illustrates the key steps in the catalytic cycle and indicates where the primary side reactions occur.
Caption: Catalytic cycles for the Sonogashira coupling and key side reactions.
Troubleshooting Flowchart
Use this flowchart to diagnose and solve common experimental issues.
Caption: A decision tree for troubleshooting Sonogashira coupling reactions.
Optimized Reaction Parameters & Protocol
This section provides a summary of recommended conditions and a detailed experimental protocol designed to minimize side reactions for the target substrate.
Table of Recommended Conditions
| Parameter | Standard Cu-Catalyzed | Copper-Free Alternative | Notes |
| Pd Catalyst | PdCl₂(PPh₃)₂ (1-2 mol%) | Pd(OAc)₂ (1-2 mol%) | Pd(PPh₃)₄ can also be used. |
| Ligand | PPh₃ (2-4 mol%) | XPhos or SPhos (2-4 mol%) | Bulky, electron-rich ligands are best for Cu-free protocols. |
| Cu Co-Catalyst | CuI (1-5 mol%) | None | The defining difference between the protocols. |
| Base | Et₃N or DIPEA | K₂CO₃ or Cs₂CO₃ | Amine bases are typical for Cu-catalyzed; inorganic for Cu-free. |
| Solvent | THF or Dioxane | DMF or NMP | Solvent choice depends on the base and temperature. |
| Temperature | Room Temperature to 40°C | 40°C to 80°C | Cu-free may require more thermal energy. |
| Atmosphere | Strictly Inert (Ar or N₂) ** | Strictly Inert (Ar or N₂) ** | Non-negotiable for preventing side reactions. |
Detailed Step-by-Step Protocol (Copper-Free Example)
This protocol is designed to maximize yield and minimize homocoupling.
-
Preparation and Degassing:
-
To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), Pd(OAc)₂ (0.02 eq), and XPhos (0.04 eq).
-
Seal the flask with a septum, and cycle between vacuum and argon backfill three times to establish an inert atmosphere.
-
-
Reagent Addition:
-
Add anhydrous, deoxygenated DMF (approx. 0.2 M concentration relative to the substrate) via a gas-tight syringe.
-
Add the terminal alkyne (1.1 - 1.2 eq) via syringe.
-
Finally, add powdered anhydrous K₂CO₃ (2.0 eq). The solid base should be flame-dried under vacuum before use for best results.
-
-
Reaction Execution:
-
Stir the mixture under a positive pressure of argon.
-
Gently heat the reaction to 60 °C using an oil bath.
-
Monitor the reaction progress by TLC or LC-MS by periodically taking small aliquots via syringe. The reaction is typically complete within 4-12 hours.
-
-
Workup and Purification:
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the pure alkynylated product.
-
By carefully controlling the reaction atmosphere and selecting the appropriate catalyst system, the side reactions common to the Sonogashira coupling of this compound can be effectively prevented, leading to a successful and high-yielding synthesis.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 3. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 9. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. books.lucp.net [books.lucp.net]
- 15. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
troubleshooting failed Buchwald-Hartwig amination with 6-Chloro-2-fluoro-3-iodopyridine
Technical Support Center: Buchwald-Hartwig Amination
Topic: Troubleshooting Failed Buchwald-Hartwig Amination with 6-Chloro-2-fluoro-3-iodopyridine
Welcome to the technical support center for advanced cross-coupling methodologies. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the Buchwald-Hartwig amination of this compound. This particular substrate, with its multiple halogen substituents and an electron-deficient pyridine core, presents a unique set of challenges that require careful consideration of reaction parameters. This document provides in-depth, field-proven insights to help you diagnose and resolve common issues.
Troubleshooting Guide: Common Issues & Solutions
This section directly addresses the most frequent problems encountered during the amination of this compound. The primary goal with this substrate is to achieve selective C-N bond formation at the C-I position, leveraging the established reactivity trend for aryl halides in oxidative addition: I > Br > Cl > F.[1][2]
| Problem Observed | Potential Root Cause(s) | Recommended Solutions & Scientific Rationale |
| 1. No Reaction or Very Low Conversion | Inactive Catalyst System: • Palladium source not reduced to active Pd(0). • Inappropriate ligand choice. • Catalyst poisoning. | Catalyst & Ligand Optimization: • Use a Pre-catalyst: Employ a well-defined Pd(II) pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst). These form the active LPd(0) species more cleanly and efficiently than starting with sources like Pd(OAc)₂.[1] • Select a Bulky, Electron-Rich Ligand: The pyridine nitrogen can coordinate to the palladium center, inhibiting catalysis.[3][4] Sterically hindered biarylphosphine ligands like RuPhos or BrettPhos are designed to prevent this and promote the desired catalytic cycle.[4] • Ensure Reagent Purity: Amines, especially, can contain impurities that poison the catalyst. Purify if necessary. |
| Sub-Optimal Base/Solvent Conditions: • Insoluble base. • Insufficient base strength. • Poor substrate solubility. | Base & Solvent Screening: • Base Choice: While NaOtBu is a strong, common base, it can be incompatible with sensitive functional groups.[5] Consider weaker, more soluble bases like Cs₂CO₃ or K₃PO₄, which can offer better functional group tolerance.[1] • Solvent System: Ensure your starting materials are soluble at the reaction temperature. Toluene and 1,4-dioxane are standard choices.[6] If solubility is an issue, consider a co-solvent system. Ensure solvents are anhydrous and properly degassed to remove oxygen, which can deactivate the catalyst. | |
| Low Reaction Temperature: | Increase Temperature: Buchwald-Hartwig couplings typically require temperatures between 80-110 °C to drive the reaction forward, especially with less reactive coupling partners.[1] | |
| 2. Hydrodeiodination (Loss of Iodine) | β-Hydride Elimination: This is a common side reaction where the palladium-amido intermediate undergoes β-hydride elimination, leading to a hydrodehalogenated arene and an imine.[7][8] | Optimize Ligand and Base: • Use Bulky Ligands: Ligands like BrettPhos or RuPhos can create a sterically congested environment around the palladium center, which disfavors the conformation required for β-hydride elimination and promotes reductive elimination.[4] • Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.1-1.2 equivalents) can help favor the desired coupling pathway. |
| 3. Lack of Selectivity (Reaction at C-Cl) | Excessively Harsh Conditions: While C-I bond activation is strongly favored, extremely high temperatures or a hyperactive catalyst system could potentially lead to some reaction at the C-Cl bond. | Modify Reaction Conditions: • Lower Temperature: If C-Cl coupling is observed, attempt the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) to exploit the kinetic difference in oxidative addition rates. • Ligand Tuning: A slightly less electron-rich or bulky ligand might temper the catalyst's reactivity, though this could also slow the desired C-I coupling. This requires careful screening. |
| 4. Formation of Palladium Black | Catalyst Decomposition: The active Pd(0) species is unstable and can aggregate into inactive palladium black if the ligand does not sufficiently stabilize it throughout the catalytic cycle. | Check Ligand:Pd Ratio: Ensure a sufficient ligand-to-palladium ratio (typically 1.1:1 to 2:1, depending on the catalyst system). Degas Thoroughly: Oxygen can accelerate the decomposition of the catalytic species. Ensure all reagents, solvents, and the reaction headspace are rigorously free of oxygen. |
In-Depth FAQs
Q1: Why is this compound a challenging substrate for Buchwald-Hartwig amination?
This substrate presents three key challenges:
-
Multiple Halogen Atoms: It forces the reaction to be selective. The desired reactivity is at the C-I bond, as the oxidative addition to the C-I bond is kinetically much faster than to the C-Cl or C-F bonds.[2] The C-F bond is generally inert under these conditions.
-
Electron-Deficient Heterocycle: The pyridine ring is electron-deficient, which can alter the reactivity of the C-X bonds.
-
Coordinating Nitrogen Atom: The lone pair on the pyridine nitrogen can act as a ligand and coordinate to the palladium catalyst. This can sequester the catalyst, leading to deactivation or reduced reaction rates.[3][4] The use of bulky, electron-rich phosphine ligands is critical to mitigate this inhibitory effect.
Q2: What is the mechanistic reason for selectivity at the C-I bond?
The selectivity stems from the first and often rate-determining step of the catalytic cycle: oxidative addition of the aryl halide to the Pd(0) complex.[9] The C-X bond strength decreases in the order C-F > C-Cl > C-Br > C-I. The weaker C-I bond has a lower activation energy for cleavage and insertion by the Pd(0) center, making it the preferred site of reaction under kinetically controlled conditions.
Q3: Can a competing SNAr (Nucleophilic Aromatic Substitution) reaction occur?
Yes, this is a plausible side reaction. The pyridine ring is activated towards SNAr, especially at the 2- and 6-positions, by the electron-withdrawing ring nitrogen. The presence of a strong base (like NaOtBu) and an amine nucleophile at elevated temperatures are conditions that can also favor SNAr at the C-F or C-Cl positions. If you observe unexpected isomers, consider the possibility of an SNAr pathway. Using a milder base like K₂CO₃ or K₃PO₄ can often suppress this side reaction while still being effective for the Buchwald-Hartwig coupling.[10]
Q4: How do I choose the right palladium source and ligand?
-
Palladium Source: For consistency and high activity, a pre-formed palladium pre-catalyst is highly recommended.[1] Buchwald's pre-catalysts (e.g., XPhos Pd G3, RuPhos Pd G4) are air-stable and efficiently generate the active monoligated Pd(0) species in solution. Using Pd(OAc)₂ or Pd₂(dba)₃ is possible but can lead to less reliable activation and lower yields.[11]
-
Ligand: The choice of ligand is paramount. For heteroaryl halides, bulky, electron-rich dialkylbiaryl phosphine ligands are the gold standard.[3]
A visual workflow for troubleshooting this reaction is presented below.
Caption: A troubleshooting workflow for failed amination reactions.
Experimental Protocols
Protocol 1: General Procedure for Selective C-I Amination
This protocol provides a robust starting point for the selective amination of this compound.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
RuPhos Pd G4 (or other suitable pre-catalyst, 0.02 equiv, 2 mol%)
-
Cesium Carbonate (Cs₂CO₃, 2.0 equiv)
-
Anhydrous Toluene (or 1,4-Dioxane)
-
Schlenk tube or microwave vial with a stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), the amine (1.2 equiv), Cs₂CO₃ (2.0 equiv), and the RuPhos Pd G4 pre-catalyst (0.02 equiv).
-
Evacuate and backfill the tube with inert gas three times.
-
Add anhydrous, degassed toluene via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction vigorously for 4-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. To take a sample, briefly cool the reaction, open it to the inert atmosphere, and withdraw a small aliquot with a syringe. Dilute the aliquot with ethyl acetate and filter through a small plug of silica before analysis.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizing the Catalytic Cycle
Understanding the mechanism is key to effective troubleshooting. The generally accepted catalytic cycle for the Buchwald-Hartwig amination is depicted below.[7][12]
References
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. research.rug.nl [research.rug.nl]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Purification of Products from 6-Chloro-2-fluoro-3-iodopyridine Cross-Coupling Reactions
Welcome to the technical support center for the purification of cross-coupling reaction products derived from 6-Chloro-2-fluoro-3-iodopyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for achieving high-purity compounds. The unique electronic and steric properties of this trifunctionalized pyridine core can present specific challenges during product isolation and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my cross-coupling reaction with this compound?
Common impurities include unreacted starting materials, homocoupled byproducts of the coupling partner (e.g., biaryls from boronic acids in Suzuki reactions), dehalogenated starting material, and residual palladium catalyst.[1] The presence of multiple halide substituents on the starting pyridine can also lead to side reactions or double-coupling products, depending on the reaction conditions.
Q2: I'm observing significant homocoupling of my boronic acid in a Suzuki-Miyaura reaction. How can I minimize this?
Homocoupling is often promoted by the presence of oxygen.[2] Ensure rigorous degassing of your solvents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[2] Using a direct Pd(0) source, like Pd(PPh₃)₄, may also reduce homocoupling compared to the in-situ reduction of Pd(II) sources.[2] Additionally, lowering the reaction temperature can sometimes disfavor the homocoupling pathway.[2]
Q3: My primary purification challenge is removing the palladium catalyst. What are the most effective methods?
Several methods are effective for palladium removal, and the best choice depends on your product's properties.[3][4]
-
Adsorption: Using solid-supported scavengers with high affinity for palladium, such as those with thiol or amine functionalities, is a highly effective method.[3][5][6] Activated carbon is a more economical option but can sometimes lead to product loss due to non-specific adsorption.[5]
-
Crystallization: Purifying your product through crystallization can leave palladium impurities in the mother liquor.[3]
-
Extraction: Liquid-liquid extraction can be used to partition the palladium catalyst into a separate phase.[3]
-
Filtration: Passing the reaction mixture through a filter aid like Celite® is effective for removing heterogeneous or precipitated palladium.[4][5]
Q4: I am having trouble with peak tailing during HPLC analysis of my pyridine-containing product. What causes this and how can I fix it?
Peak tailing with basic compounds like pyridines is often due to interactions between the basic nitrogen atom and acidic residual silanol groups on the silica-based stationary phase.[7] To mitigate this, you can:
-
Adjust Mobile Phase pH: Lowering the pH to around 2.5-3.0 protonates the silanol groups, minimizing their interaction with your analyte.[7]
-
Use Mobile Phase Additives: Adding a competing base, such as triethylamine (TEA), can shield the silanol groups from your product.[7]
Troubleshooting Guides
Issue 1: Difficulty in Removing Unreacted this compound
Underlying Cause: The starting material and the desired product may have similar polarities, making chromatographic separation challenging.
Troubleshooting Workflow:
Caption: Workflow for separating product from starting material.
Detailed Protocols:
-
Chromatography Optimization: A systematic approach to solvent screening is crucial. A gradient elution from a non-polar solvent system (e.g., hexanes/ethyl acetate) to a more polar one can often resolve closely eluting spots. Consider using a different stationary phase, such as alumina, which can offer different selectivity for halogenated pyridines.
-
Chemical Quenching: If the reaction has proceeded selectively at the iodine position, any remaining starting material can potentially be reacted with a highly polar or charged nucleophile post-reaction to dramatically change its polarity, facilitating an easier separation.
Issue 2: Removal of Palladium Catalyst Residues
Underlying Cause: The nitrogen atom of the pyridine ring can coordinate with the palladium catalyst, making it more soluble in the organic phase and difficult to remove by simple filtration or aqueous washes.[5]
Palladium Removal Method Selection:
| Method | Advantages | Disadvantages | Best For |
| Metal Scavengers | High selectivity, efficient removal.[3][6] | Higher cost. | Low to moderate levels of homogeneous palladium. |
| Activated Carbon | Cost-effective.[5] | Can cause product loss, fine particles can be difficult to filter.[5] | Crude purifications, removal of color and palladium. |
| Crystallization | Can yield highly pure product, scalable. | Product must be crystalline, potential for yield loss in mother liquor. | Products that are solids at room temperature. |
| Celite® Filtration | Simple, fast, inexpensive.[4] | Only effective for heterogeneous or precipitated palladium.[4][5] | Reactions using heterogeneous catalysts (e.g., Pd/C) or when palladium black has formed. |
Experimental Protocol: Palladium Removal Using a Thiol-Based Scavenger
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate).[3]
-
Scavenger Addition: Add the thiol-functionalized silica scavenger (typically 5-10 wt% relative to the crude product).
-
Stirring: Stir the mixture at room temperature for 1-18 hours.[3] The optimal time should be determined experimentally.
-
Filtration: Filter the mixture through a pad of Celite® to remove the scavenger.[3][5]
-
Washing: Wash the filter cake with fresh solvent to ensure complete recovery of the product.[5]
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.[3]
-
Analysis: Analyze the palladium content of the purified product using ICP-MS.[3]
Issue 3: Hydrolysis of Boronic Esters During Workup of Suzuki Reactions
Underlying Cause: The aqueous basic conditions often used in Suzuki-Miyaura reaction workups can lead to the hydrolysis of boronic esters to the corresponding boronic acids.[8] While boronic esters can participate directly in transmetalation, their hydrolysis can complicate purification as boronic acids have different solubility and chromatographic properties.[9][10]
Troubleshooting Strategies:
-
Anhydrous Workup: If possible, perform a non-aqueous workup. This can involve filtering the reaction mixture through a pad of silica gel or Celite® and then proceeding with purification.
-
Careful pH Control: If an aqueous wash is necessary, use a mildly basic solution (e.g., saturated sodium bicarbonate) and minimize contact time. Avoid strongly acidic or basic conditions if your product is sensitive.
-
Extraction: Boronic acids are often more soluble in the aqueous phase, especially under basic conditions, and can be removed through extraction.
Purification Workflow for Suzuki Reaction Products:
Caption: General purification workflow for Suzuki coupling products.
References
- 1. jmcct.com [jmcct.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. spinchem.com [spinchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for 6-Chloro-2-fluoro-3-iodopyridine
Welcome to the technical support center for cross-coupling reactions involving the versatile but challenging building block, 6-Chloro-2-fluoro-3-iodopyridine. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of catalyst selection and reaction optimization. We will delve into the causal relationships behind experimental choices, providing field-proven insights to ensure your success.
The unique electronic and steric properties of this compound, with its three distinct halogen substituents, present a fascinating challenge in regioselective functionalization. The general order of reactivity for palladium-catalyzed cross-coupling reactions follows the bond dissociation energy: C–I > C–Br > C–Cl.[1][2] This inherent reactivity difference is the key to achieving selective, stepwise functionalization, beginning with the highly reactive C-3 iodo position.
This document provides a structured approach to troubleshooting and frequently asked questions, ensuring that every protocol is a self-validating system.
Frequently Asked Questions (FAQs)
Q1: Which halogen on this compound is the most reactive in palladium-catalyzed cross-coupling?
A1: The C-3 iodo group is the most reactive site for oxidative addition to a Pd(0) catalyst.[1] This is due to the lower carbon-iodine bond dissociation energy compared to the carbon-chlorine bond. This predictable reactivity allows for highly regioselective coupling at the C-3 position while leaving the C-6 chloro and C-2 fluoro groups intact for subsequent transformations.
Q2: My reaction is not working at all. What are the first things I should check?
A2: A complete reaction failure often points to a fundamental issue with one of the core components.[3]
-
Catalyst Inactivity: Ensure your palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and ligand are from a reliable source and have not degraded. The active Pd(0) species is crucial, and its formation can be inefficient if precursors are old.[4][5]
-
Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen.[3] Ensure all solvents and the reaction vessel have been thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period.[5]
-
Reagent Quality: Verify the purity and integrity of your starting material, coupling partner (e.g., boronic acid), and base. Boronic acids, for instance, can degrade over time.[6]
Q3: Can I use the same catalyst system for Suzuki, Sonogashira, and Buchwald-Hartwig couplings?
A3: While all are palladium-catalyzed, each reaction type has optimally-suited catalyst systems. Ligand choice is particularly critical. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) are excellent for Suzuki and Buchwald-Hartwig aminations as they promote the rate-determining oxidative addition and subsequent reductive elimination steps.[4][7] Sonogashira couplings often employ a different set of ligands and a copper(I) co-catalyst, although copper-free methods exist.[8] Using a sub-optimal ligand can lead to low yield or complete failure.
Q4: How does the 2-fluoro substituent affect the reaction?
A4: The fluorine atom at the C-2 position is generally unreactive in standard palladium-catalyzed cross-coupling reactions. Its primary role is electronic; as a strongly electron-withdrawing group, it influences the electron density of the pyridine ring, which can affect the rate of oxidative addition at the other positions.
Troubleshooting and Optimization Guide
This section provides solutions to common problems encountered during specific cross-coupling reactions.
I. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. For this compound, the primary goal is the selective coupling at the C-3 position.
Q5: I'm observing significant protodeboronation of my boronic acid, leading to low yield. How can I prevent this?
A5: Protodeboronation is a common side reaction where the boronic acid is replaced by a hydrogen atom.[3]
-
Base Selection: An overly strong base or excessive water can accelerate this side reaction. While a base is required to activate the boronic acid for transmetalation, its strength should be optimized.[9] Consider switching from a very strong base like NaOH to a milder one like K₃PO₄ or Cs₂CO₃.
-
Anhydrous Conditions: While some Suzuki reactions tolerate water, running the reaction under strictly anhydrous conditions can suppress protodeboronation. If using a base like K₃PO₄ that may require some water for optimal activity, the amount should be carefully controlled (e.g., using a 4:1 dioxane/water mixture).[3][10]
-
Boronic Ester: Consider using a more stable boronic acid derivative, such as a pinacol ester (BPin), which is less susceptible to premature hydrolysis.[4]
Q6: What is the best catalyst system for selectively coupling a boronic acid at the C-3 iodo position?
A6: Achieving high efficiency and selectivity requires a robust catalyst system.
-
Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃ are common and effective Pd(II) and Pd(0) sources, respectively.[9]
-
Ligand Choice: For heteroaryl halides, especially those that can be challenging, bulky and electron-rich phosphine ligands are highly recommended. Ligands like SPhos, XPhos, or P(t-Bu)₃ facilitate the oxidative addition step and promote high turnover numbers.[3][11] Traditional ligands like PPh₃ may result in lower yields or require higher temperatures.[3]
Catalyst/Ligand Recommendations for Suzuki Coupling
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Notes |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane / H₂O | 80-110 | A robust, general-purpose system for challenging substrates.[12] |
| Pd₂(dba)₃ | P(t-Bu)₃ | K₂CO₃ | Toluene or DMF | 80-100 | Effective for aryl chlorides and bromides; works well for iodides.[9] |
| Pd(dppf)Cl₂ | (Internal) | Cs₂CO₃ | Dioxane | 90-110 | A stable pre-catalyst that can be effective for a range of substrates.[5] |
II. Sonogashira Coupling
This reaction is invaluable for installing alkynyl moieties. The classic conditions involve a palladium catalyst, a copper(I) co-catalyst, and an amine base.
Q7: My Sonogashira reaction is producing significant amounts of alkyne homocoupling (Glaser coupling). What is the cause and solution?
A7: Glaser coupling is an oxidative homocoupling of terminal alkynes and is the most common side reaction.
-
Strictly Anaerobic Conditions: This side reaction is promoted by the presence of oxygen. Ensure your reaction setup is rigorously degassed and maintained under a positive pressure of inert gas (Argon or Nitrogen) throughout the experiment.[13]
-
Amine Base: The choice of amine base is important. A bulky amine like diisopropylethylamine (DIPEA) or triethylamine (TEA) is typically used as both the base and, in some cases, the solvent.[14]
-
Copper-Free Conditions: If Glaser coupling persists, consider a copper-free Sonogashira protocol. These reactions often require a higher catalyst loading or a more specialized ligand but completely eliminate the copper-promoted homocoupling pathway.[8]
Q8: What is a reliable catalyst system for the Sonogashira coupling of terminal alkynes with this compound?
A8: A well-chosen catalyst system is key to an efficient reaction.
-
Palladium Catalyst: Pd(PPh₃)₄ is a classic and often effective choice. Alternatively, generating the catalyst in situ from PdCl₂(PPh₃)₂ is also common.[14]
-
Copper Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst used to form the copper acetylide intermediate, which facilitates transmetalation to the palladium center.[8][13] The quality of the CuI is important; it should be colorless or off-white.
-
Ligand Effects: The choice of phosphine ligand can influence selectivity, especially in more complex systems. For selective coupling at the iodo-position, standard ligands like PPh₃ are generally sufficient.[15][16]
III. Buchwald-Hartwig Amination
This reaction is a powerful method for forming C-N bonds, crucial for synthesizing many pharmaceutical compounds.
Q9: My Buchwald-Hartwig amination is sluggish or gives a low yield. How can I improve it?
A9: Low reactivity in C-N coupling is often related to the catalyst system or the base.
-
Ligand Selection: This is the most critical parameter. The reaction requires bulky, electron-rich phosphine ligands to facilitate both the oxidative addition and the C-N reductive elimination. First and second-generation ligands may be ineffective. Use modern Buchwald ligands like XPhos, RuPhos, or BrettPhos for best results.[17][18][19]
-
Base Strength: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is the most common and effective base.[18] Other options include lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃), particularly if your substrate is base-sensitive.[18]
-
Palladium Pre-catalyst: Using a well-defined pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst) can lead to more reliable formation of the active catalytic species compared to generating it in situ from Pd(OAc)₂ or Pd₂(dba)₃.[20]
Q10: I am observing hydrodehalogenation (replacement of iodine with hydrogen) as a major side product. What causes this?
A10: Hydrodehalogenation can compete with the desired amination.
-
Catalyst System: This side reaction can be promoted by certain catalyst systems, especially if the reductive elimination step is slow. Switching to a different ligand that accelerates C-N bond formation, such as BrettPhos, can often mitigate this issue.[21]
-
Reaction Conditions: High temperatures or prolonged reaction times can sometimes lead to catalyst decomposition and an increase in side reactions. Monitor the reaction closely and stop it once the starting material is consumed.
Catalyst/Ligand Recommendations for Buchwald-Hartwig Amination
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Notes |
| Pd₂(dba)₃ | XPhos or RuPhos | NaOt-Bu | Toluene or Dioxane | 80-110 | A highly general and effective system for a wide range of amines.[22] |
| BrettPhos Pd G3 | (Internal) | LHMDS | THF | 65-80 | Excellent pre-catalyst for primary amines and base-sensitive substrates.[20] |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 90-110 | A bidentate ligand system often used with weaker bases.[22] |
Visualized Workflows and Decision Making
To further clarify the concepts discussed, the following diagrams illustrate the logical relationships and experimental workflows.
Caption: Diagram 1: Catalyst selection logic for this compound.
Caption: Diagram 2: Generalized experimental workflow for cross-coupling reactions.
Standardized Experimental Protocols
The following are generalized, robust starting protocols for achieving selective coupling at the C-3 iodo position. Optimization of temperature, concentration, and reaction time may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling
-
Materials: this compound (1.0 equiv), Arylboronic acid (1.2-1.5 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), K₃PO₄ (3.0 equiv), Degassed 1,4-dioxane/water (4:1 v/v).
-
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.[12]
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Under a positive pressure of inert gas, add Pd(OAc)₂ and SPhos.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Seal the flask and place it in a preheated oil bath at 90 °C.
-
Stir the reaction and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Sonogashira Cross-Coupling
-
Materials: this compound (1.0 equiv), Terminal alkyne (1.2 equiv), PdCl₂(PPh₃)₂ (2 mol%), Copper(I) iodide (CuI) (4 mol%), Triethylamine (TEA), and THF (anhydrous, degassed).
-
Procedure:
-
To a dry, degassed Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill with inert gas three times.
-
Add anhydrous, degassed THF and TEA via syringe, followed by the terminal alkyne.
-
Stir the reaction mixture at room temperature. If the reaction is slow, gentle heating to 40-50 °C may be applied.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 3: Buchwald-Hartwig Amination
-
Materials: this compound (1.0 equiv), Amine (1.2 equiv), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), Sodium tert-butoxide (NaOt-Bu) (1.4 equiv), Anhydrous, degassed toluene.
-
Procedure:
-
In a glovebox or under a positive stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOt-Bu to a dry Schlenk tube.[22]
-
Add the anhydrous, degassed toluene.
-
Add this compound and then the amine coupling partner.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by column chromatography.
-
References
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thermofishersci.in [thermofishersci.in]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 15. snu.elsevierpure.com [snu.elsevierpure.com]
- 16. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 19. research.rug.nl [research.rug.nl]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. benchchem.com [benchchem.com]
impact of base and solvent on 6-Chloro-2-fluoro-3-iodopyridine reactivity
A Senior Application Scientist's Guide to Navigating Reactivity, Regioselectivity, and Troubleshooting
Welcome to the technical support center for 6-Chloro-2-fluoro-3-iodopyridine. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile, yet challenging, building block. My goal is to move beyond simple protocols and provide a deeper understanding of the chemical principles that govern its reactivity. By understanding the "why," you can more effectively troubleshoot unexpected results and rationally design your reaction conditions for optimal outcomes.
Core Concept: Understanding the Reactivity Hierarchy
This compound presents three distinct reactive sites for cross-coupling and nucleophilic substitution, each with a different susceptibility to reaction conditions. The inherent electronic and steric properties of the substituted pyridine ring dictate a general order of reactivity.
-
C-I (Position 3): The carbon-iodine bond is the most reactive site for palladium-catalyzed cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig amination. This is due to the lower bond dissociation energy of the C-I bond compared to C-Br and C-Cl, which facilitates the rate-determining oxidative addition step.[1][2]
-
C-Cl (Position 6): The carbon-chlorine bond is significantly less reactive in oxidative addition than the C-I bond but is a primary site for nucleophilic aromatic substitution (SNAr). The position is activated by the electron-withdrawing nature of the pyridine nitrogen.
-
C-F (Position 2): The carbon-fluorine bond is the strongest and generally the least reactive towards oxidative addition. However, its reactivity in SNAr reactions can be pronounced. The fluorine atom is highly electronegative, making the C2 position susceptible to nucleophilic attack, and fluoride is a competent leaving group in SNAr mechanisms.[3]
This hierarchy is not absolute and can be modulated by the careful selection of catalysts, ligands, bases, and solvents.
Caption: Reactivity hierarchy for cross-coupling and SNAr reactions.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during experimentation in a practical question-and-answer format.
Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig)
Q1: My Suzuki coupling is giving poor selectivity, with coupling occurring at both the C-I and C-Cl positions. How can I exclusively target the C-I bond?
A1: This is a classic selectivity challenge. Achieving high selectivity for the C-I bond hinges on running the reaction under conditions mild enough to activate the C-I bond without activating the more robust C-Cl bond.
-
Root Cause Analysis: The primary cause is likely excessive reaction temperature or a highly active catalyst system that overcomes the activation barrier for C-Cl insertion.
-
Solution Strategy:
-
Lower the Temperature: Aryl iodides often react at or slightly above room temperature, whereas aryl chlorides typically require temperatures of 80-110 °C to achieve reasonable rates.[4] Start your optimization at a lower temperature (e.g., 40-50 °C) and monitor for selective conversion of the C-I bond.
-
Re-evaluate Your Catalyst/Ligand: Highly electron-rich and bulky ligands (e.g., certain Buchwald ligands) are designed to activate challenging bonds like C-Cl.[4] Consider a less activating, "classic" ligand like PPh₃ or a catalyst system known for milder reactivity, such as Pd(PPh₃)₄.
-
Choice of Base and Solvent: Use a moderately strong base like K₂CO₃ or K₃PO₄. Extremely strong bases can sometimes accelerate catalyst activation and lead to less selectivity. A solvent system like 1,4-dioxane/water is a good starting point.[5]
-
Q2: I am attempting a Sonogashira coupling at the C-I position, but I see no product formation, only starting material decomposition and/or alkyne homocoupling (Glaser coupling). What's wrong?
A2: This points to several potential issues, primarily related to catalyst deactivation or suboptimal reaction conditions for this specific transformation.
-
Root Cause Analysis:
-
Catalyst Deactivation: Palladium catalysts, especially the active Pd(0) species, are highly sensitive to oxygen.[4] Any oxygen in the system can lead to catalyst oxidation and inactivation.
-
Copper Co-catalyst Issues: The traditional Sonogashira reaction relies on a copper(I) co-catalyst.[1] If the copper source is oxidized (Cu(II)), it will preferentially catalyze the homocoupling of your terminal alkyne.
-
Inappropriate Base: The base in a Sonogashira coupling must be strong enough to deprotonate the terminal alkyne but not so strong that it causes decomposition of your substrate.[6]
-
-
Solution Strategy:
-
Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly degassed. Use several "freeze-pump-thaw" cycles or sparge with an inert gas (argon or nitrogen) for at least 20-30 minutes.
-
Use Fresh Reagents: Use a fresh, high-purity source of your palladium catalyst and copper(I) iodide. Keep the CuI bottle tightly sealed and stored under inert gas if possible.
-
Base Selection: An organic amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is standard. These are typically sufficient to deprotonate the alkyne without being overly harsh.
-
Consider Copper-Free Conditions: If homocoupling persists, switch to a copper-free Sonogashira protocol. These methods often use a stronger base (e.g., Cs₂CO₃) to facilitate the direct transmetalation to palladium and can provide cleaner results.[7]
-
Caption: Troubleshooting workflow for cross-coupling reactions.
Q3: My Buchwald-Hartwig amination of the C-I bond is sluggish, requiring high catalyst loading and giving low yields. How can I improve it?
A3: The efficiency of Buchwald-Hartwig amination is critically dependent on the interplay between the base, solvent, and ligand.[8] A sluggish reaction indicates that one or more steps in the catalytic cycle—likely catalyst activation or deprotonation of the amine—is inefficient.
-
Root Cause Analysis:
-
Base Strength & Solubility: The base must be strong enough to deprotonate the amine-palladium complex to form the active amide species for reductive elimination.[9] Weak, insoluble inorganic bases (like K₂CO₃) are often ineffective.
-
Solvent Effects: The solvent influences the solubility of the base and the stability of intermediates in the catalytic cycle. Nonpolar solvents like toluene or dioxane are common, but polar aprotic solvents can sometimes be beneficial, though their coordinating ability can also inhibit the catalyst.[8]
-
-
Solution Strategy:
-
Switch to a Stronger Base: The go-to base for many Buchwald-Hartwig reactions is a strong, non-nucleophilic alkoxide like sodium tert-butoxide (NaOtBu). Its high basicity (pKaH ≈ 19) and reasonable solubility in ethereal or aromatic solvents make it highly effective.[9]
-
Solvent Choice: Toluene or 1,4-dioxane are excellent starting points. Avoid protic solvents (like alcohols), which can interfere with the strong base and the catalyst.
-
Ligand Optimization: Ensure you are using a suitable ligand. For amination, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or bidentate ligands (e.g., BINAP, XantPhos) are often required to promote the reductive elimination step.[10][11]
-
Nucleophilic Aromatic Substitution (SNAr)
Q4: I want to perform an SNAr reaction with an amine nucleophile. Which position is more reactive, C2-F or C6-Cl, and how can I control the selectivity?
A4: This is an excellent question where the outcome is not always intuitive. In SNAr, reactivity is governed by two factors: the electron-withdrawing ability of the ring activating the position for attack, and the stability of the leaving group.
-
Reactivity Analysis:
-
Both the C2 and C6 positions are activated by the pyridine nitrogen.
-
Fluorine is a poorer leaving group than chlorine in terms of anion stability, but the C-F bond is highly polarized. This polarization makes the C2 carbon extremely electrophilic and often accelerates the initial, rate-determining nucleophilic attack.[3] Therefore, the C2-F position is frequently the more reactive site for SNAr.
-
-
Controlling Selectivity:
-
Stoichiometry: Use of ~1.0 equivalent of the nucleophile at a low temperature is the most straightforward way to favor monosubstitution at the most reactive site (likely C2-F).
-
Solvent Choice: The choice of solvent can influence regioselectivity. Polar aprotic solvents like DMSO or DMF are standard for SNAr as they can stabilize the charged Meisenheimer intermediate.[12] In some systems, less polar solvents might favor reaction at a different site, although this is system-dependent.
-
Temperature Control: Start at room temperature or below. If no reaction occurs, slowly increase the heat. A significant temperature increase may be required to substitute the second, less reactive halide.
-
Data Summary: Impact of Base and Solvent
The following tables provide a general guide for selecting conditions. Optimal conditions will always be substrate-dependent and require screening.
Table 1: Base Selection Guide for Cross-Coupling Reactions
| Base | pKa of Conj. Acid | Common Solvents | Typical Application | Key Considerations |
| K₂CO₃ | ~10.3 | Dioxane/H₂O, DMF, Acetonitrile | Suzuki (Aryl-Br/I) | Mild, inexpensive. Often requires aqueous co-solvent for solubility and efficacy.[13] |
| K₃PO₄ | ~12.3 | Dioxane/H₂O, Toluene | Suzuki (esp. Aryl-Cl) | Stronger than carbonates, good for less reactive halides. Can work under anhydrous conditions.[4] |
| Cs₂CO₃ | ~10 (first), ~13.5 (second) | Dioxane, THF, DMF | Suzuki, Cu-free Sonogashira | High solubility in organic solvents, often provides superior results but is more expensive.[7] |
| NaOtBu | ~19 | Toluene, Dioxane, THF | Buchwald-Hartwig Amination | Very strong base. Highly effective but sensitive to moisture and incompatible with protic solvents or base-sensitive functional groups.[9] |
| TEA, DIPEA | ~10.8 | THF, DMF, Toluene | Sonogashira (with CuI) | Organic amine bases, act as both base and acid scavenger. Standard for traditional Sonogashira.[1] |
Table 2: Solvent Selection Guide for Common Transformations
| Solvent | Type | Dielectric Const. (ε) | Common Application | Rationale & Cautions |
| Toluene | Nonpolar Aromatic | 2.4 | Suzuki, Buchwald-Hartwig | Good for dissolving organic reagents. Non-coordinating. Allows for high reaction temperatures.[8] |
| 1,4-Dioxane | Polar Aprotic (Ethereal) | 2.2 | Suzuki, Sonogashira | Excellent general-purpose solvent, often used with water for Suzuki reactions.[5] |
| DMF / DMAc | Polar Aprotic | 37 / 38 | Suzuki, Sonogashira, SNAr | High polarity can stabilize charged intermediates and dissolve inorganic bases.[14] Caution: Can coordinate to Pd and inhibit catalysis in some cases.[15] |
| Acetonitrile | Polar Aprotic | 37.5 | Suzuki, SNAr | Can influence selectivity in some cross-coupling reactions due to its ability to coordinate with the palladium center.[14] |
| THF | Polar Aprotic (Ethereal) | 7.5 | Sonogashira, Buchwald-Hartwig | Common, versatile solvent. Lower boiling point than dioxane, limiting reaction temperature.[16] |
| DMSO | Polar Aprotic | 47 | SNAr | Highly polar, excellent for SNAr by stabilizing the Meisenheimer complex. Rarely used in cross-coupling due to high boiling point and potential for catalyst inhibition. |
Exemplary Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-3 (Iodo) Position
This protocol is designed to maximize selectivity for the more reactive C-I bond.
-
Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the desired boronic acid or ester (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 to 10:1 v/v ratio) via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the starting halide.[4]
-
Catalyst Addition: Add the palladium catalyst [e.g., Pd(PPh₃)₄, 5 mol%] to the mixture under a positive pressure of inert gas.
-
Reaction: Place the vial in a preheated oil bath at 50-60 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction should be complete within 2-12 hours. Look for the consumption of starting material and the appearance of a single major product.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Regioselective Nucleophilic Aromatic Substitution (SNAr) at the C-2 (Fluoro) Position
This protocol targets the more electrophilic C-F position with a secondary amine.
-
Setup: To a round-bottom flask with a stir bar, add this compound (1.0 eq) and a polar aprotic solvent such as DMSO or NMP.
-
Nucleophile Addition: Add the secondary amine nucleophile (e.g., morpholine, 1.1 eq) to the solution at room temperature.
-
Base Addition: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 2.0 eq) to act as an acid scavenger.
-
Reaction: Stir the reaction at room temperature and monitor by TLC or LC-MS. If the reaction is sluggish, gently heat the mixture to 40-60 °C. The C2-F position is generally more reactive, and substitution should occur preferentially at this site.[17][18]
-
Work-up: Once the starting material is consumed, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product via column chromatography.
Mechanistic Visualization: The Role of Base and Solvent in Suzuki Coupling
Caption: Role of base and solvent in the Suzuki-Miyaura catalytic cycle.
This diagram illustrates that the base is not just an acid scavenger; it is critical for activating the boronic acid into the more nucleophilic boronate species, which is necessary for the transmetalation step. The solvent plays a multifaceted role by dissolving the inorganic base (especially when water is a co-solvent), stabilizing charged intermediates, and influencing the overall rate and selectivity of the reaction.[14][19][20]
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. mdpi.com [mdpi.com]
- 7. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. books.lucp.net [books.lucp.net]
- 16. Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines [organic-chemistry.org]
- 17. youtube.com [youtube.com]
- 18. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: Scale-Up of Reactions with 6-Chloro-2-fluoro-3-iodopyridine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) for the scale-up of chemical reactions involving 6-Chloro-2-fluoro-3-iodopyridine. This highly functionalized pyridine is a valuable building block in the synthesis of complex molecules, particularly in the pharmaceutical industry.[1][2] However, its unique substitution pattern presents specific challenges when transitioning from bench-scale experiments to pilot or manufacturing scale. This guide is designed to help you navigate these challenges effectively.
I. Understanding the Reactivity of this compound
Q1: What are the key reactivity features of this compound that I should consider for scale-up?
A1: The reactivity of this compound is governed by the electronic and steric effects of its three halogen substituents on the pyridine ring. Understanding the differential reactivity of the C-I, C-Cl, and C-F bonds is crucial for predictable and selective transformations at scale.
-
Carbon-Iodine (C-I) Bond: This is the most reactive site for metal-halogen exchange and oxidative addition in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly weaker and more polarizable than the C-Cl and C-F bonds.
-
Carbon-Chlorine (C-Cl) Bond: This bond is less reactive than the C-I bond but can participate in cross-coupling reactions under more forcing conditions, often requiring specialized, electron-rich, and bulky phosphine ligands.[3]
-
Carbon-Fluorine (C-F) Bond: The C-F bond is generally the least reactive and typically remains intact during reactions targeting the other two halogenated positions.
This hierarchy of reactivity allows for selective functionalization, which is a key advantage of this building block.
II. Troubleshooting Guide for Common Scale-Up Reactions
This section addresses specific issues you might encounter during the scale-up of common reactions involving this compound.
A. Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds.[4] When scaling up this reaction with this compound, several challenges can arise.
Q2: My Suzuki-Miyaura reaction, which worked well at the lab scale, is showing low conversion and significant byproduct formation at a larger scale. What are the likely causes?
A2: This is a common issue when scaling up Suzuki-Miyaura reactions. The primary culprits are often related to mass and heat transfer limitations, as well as the increased impact of trace impurities.
Troubleshooting Steps:
-
Re-evaluate Your Catalyst System:
-
Catalyst Loading: While low catalyst loadings are desirable, they may not be sufficient at a larger scale where catalyst deactivation can be more pronounced. Consider a modest increase in catalyst loading.
-
Ligand Choice: For the less reactive C-Cl bond (if that is the target), standard ligands may be insufficient. Bulky, electron-rich phosphine ligands are often necessary to promote oxidative addition.[3]
-
-
Ensure Efficient Mixing:
-
Inadequate mixing in a large reactor can lead to localized "hot spots" and concentration gradients, which can promote side reactions. Ensure your reactor's agitation is sufficient for the reaction volume and viscosity.
-
-
Strictly Control the Atmosphere:
-
Oxygen can lead to the homocoupling of boronic acids and deactivate the palladium catalyst.[5] Ensure thorough degassing of solvents and maintain a positive pressure of an inert gas (e.g., nitrogen or argon).
-
-
Manage Byproduct Formation:
-
Homocoupling: This is often a result of oxygen in the reaction mixture.[6]
-
Dehalogenation: The starting material is reduced instead of coupled. This can be caused by certain bases or impurities.
-
Protodeboronation: The boronic acid is replaced by a proton. This can be exacerbated by excessive water or high temperatures.[6]
-
| Parameter | Bench-Scale Observation | Potential Scale-Up Issue | Recommended Action |
| Catalyst Loading | Low loading (e.g., 0.5 mol%) is effective. | Catalyst deactivation due to longer reaction times or trace impurities. | Increase loading slightly (e.g., to 1-2 mol%) or use a more robust pre-catalyst. |
| Mixing | Stir bar provides adequate mixing. | Inefficient mixing leads to local concentration and temperature gradients. | Use overhead mechanical stirring and ensure proper impeller design for the reactor geometry. |
| Temperature | Uniform heating with a heating mantle. | "Hot spots" near the reactor walls can cause decomposition and side reactions. | Use a jacketed reactor with controlled heating and cooling. |
| Atmosphere | Simple balloon of inert gas is sufficient. | Leaks in a larger setup can introduce oxygen. | Ensure all seals are secure and maintain a positive pressure of inert gas. |
Experimental Protocol: General Procedure for Scale-Up of Suzuki-Miyaura Coupling
-
Vessel Preparation: Ensure the reactor is clean, dry, and has been thoroughly purged with an inert gas.
-
Reagent Addition: Charge the reactor with this compound, the boronic acid, and the base under a positive pressure of inert gas.
-
Solvent Addition: Add degassed solvent(s) to the reactor.
-
Catalyst Addition: Add the palladium catalyst and ligand. For larger scales, adding the catalyst as a slurry in a small amount of degassed solvent can improve dispersion.
-
Reaction: Heat the mixture to the desired temperature with efficient agitation.
-
Monitoring: Monitor the reaction progress using in-process controls such as HPLC or UPLC-MS.
-
Work-up: Upon completion, cool the reaction and proceed with the aqueous work-up.
B. Metal-Halogen Exchange and Grignard Reagent Formation
The high reactivity of the C-I bond allows for facile metal-halogen exchange to form organolithium or Grignard reagents. However, these reactions are highly exothermic and require strict control at scale.
Q3: I am planning to scale up a metal-halogen exchange reaction with n-butyllithium followed by quenching with an electrophile. What are the primary safety concerns?
A3: The primary safety concerns with large-scale organolithium reactions are the pyrophoric nature of the reagents and the potential for a thermal runaway reaction.[4]
Key Safety Considerations:
-
Thermal Runaway: The metal-halogen exchange is often very fast and highly exothermic. Inadequate cooling can lead to a rapid temperature increase, potentially causing the solvent to boil and over-pressurize the reactor.[7]
-
Pyrophoric Reagents: Organolithium reagents like n-butyllithium can ignite spontaneously on contact with air.[8] All transfers must be conducted under a strictly inert atmosphere.
-
Quenching: The quenching of unreacted organolithium reagent at the end of the reaction is also highly exothermic and must be done slowly and at a low temperature.
Q4: My Grignard reagent formation is sluggish to initiate at a larger scale. What can I do?
A4: Difficulty in initiating Grignard reactions at scale is a common problem.
Troubleshooting Initiation:
-
Magnesium Activation: The surface of the magnesium turnings can be passivated by an oxide layer. Ensure you are using high-quality magnesium. Mechanical stirring can help to abrade the surface and expose fresh magnesium.
-
Solvent and Reagent Purity: Ensure all solvents and the this compound are scrupulously dry. Water will inhibit the reaction.[9]
-
Initiators: While the use of initiators like iodine or 1,2-dibromoethane is common at the lab scale, their use at a larger scale should be carefully evaluated and controlled.
Q5: What are the advantages of using continuous flow for these types of reactions?
A5: Continuous flow processing offers significant safety and efficiency advantages for highly exothermic and fast reactions.
-
Superior Heat Transfer: The high surface-area-to-volume ratio in microreactors allows for rapid and efficient heat removal, minimizing the risk of thermal runaway.
-
Precise Control: Reaction time (residence time) and temperature can be precisely controlled.
-
Safety: The small reaction volume at any given time significantly reduces the risk associated with a potential incident.
-
Scalability: Scaling up is achieved by running the flow reactor for a longer duration or by using multiple reactors in parallel ("numbering-up").
A continuous-flow approach has been successfully used for the lithiation and subsequent "halogen dance" of related fluoro-iodopyridines, demonstrating its feasibility for this class of compounds.[10]
III. Process Analytical Technology (PAT) and Purification
Q6: How can I effectively monitor the progress of my reaction at a large scale without frequent sampling?
A6: Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through the measurement of critical process parameters.[11] For reactions involving this compound, in-line spectroscopic techniques can be invaluable.
-
FTIR (Fourier-Transform Infrared) Spectroscopy: An in-line FTIR probe can monitor the disappearance of starting materials and the appearance of products in real-time by tracking their characteristic vibrational frequencies. This has been shown to be a valuable tool for monitoring reactions in flow chemistry.[12]
-
UPLC-MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry): On-line UPLC-MS systems can automatically draw a sample from the reactor, perform a rapid separation, and provide detailed information on the conversion, product formation, and impurity profile.[13]
Q7: What are the main challenges I should anticipate when purifying the products of these reactions at scale?
A7: Purification at scale presents its own set of challenges, moving from simple lab-scale column chromatography to more robust and scalable methods.
| Purification Method | Challenges at Scale | Solutions and Considerations |
| Crystallization | - Finding a suitable solvent system that provides good yield and purity. - Controlling the cooling profile to achieve the desired crystal size and morphology. - Potential for oiling out instead of crystallizing. | - Conduct thorough solvent screening at the lab scale. - Use a programmable jacketed reactor for precise temperature control. - Consider anti-solvent addition to induce crystallization. |
| Chromatography | - High cost of large-scale columns and stationary phases. - Large volumes of solvent required. - Throughput can be a bottleneck. | - Optimize the separation at the lab scale to maximize loading. - Consider using techniques like ion exchange chromatography for charged molecules, which often has a high loading capacity.[14][15] - Implement solvent recycling where possible. |
IV. Safety and Handling
Q8: Where can I find detailed safety information for handling this compound?
A8: Always consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and personal protective equipment (PPE). Key hazards for this compound and related halo-pyridines include:
Q9: What are the best practices for quenching and disposing of large quantities of unreacted organolithium reagents?
A9: Quenching large quantities of organolithium reagents is a hazardous operation that must be carefully planned and executed.
Safe Quenching Protocol:
-
Dilute: Dilute the organolithium solution with an inert, high-boiling point solvent (e.g., heptane) to reduce its reactivity and concentration.
-
Cool: Cool the quenching vessel in an ice or dry ice/acetone bath.
-
Slow Addition: Slowly add the diluted organolithium solution to a quenching solution of a less reactive alcohol, such as isopropanol, with vigorous stirring.[6]
-
Complete the Quench: Once the initial exothermic reaction has subsided, a more reactive alcohol like methanol can be slowly added, followed by water to ensure all the reactive material is destroyed.[6]
-
Disposal: The resulting neutralized solution should be disposed of as hazardous waste according to your institution's guidelines.[10]
Always perform these operations in a fume hood, wear appropriate PPE, including a face shield and flame-resistant lab coat, and have a suitable fire extinguisher nearby.[8]
V. References
-
Yamaguchi, K., & Yaji, K. (2023). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development.
-
Sigma-Aldrich. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction. Available at: --INVALID-LINK--
-
Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 112(4), 2177–2250.
-
Bregent, L., et al. (2020). Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance. Chemistry – A European Journal, 26(4), 856-860.
-
CONTINUUS Pharmaceuticals. (n.d.). Practical Challenges and Solutions to Continuous Grignard Chemistry. AIChE. Available at: --INVALID-LINK--
-
The Organic Chemistry Tutor. (2024). Common Byproducts in Suzuki Coupling. YouTube. Available at: --INVALID-LINK--
-
Foth, P. J., et al. (2017). Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development. Reaction Chemistry & Engineering, 2(4), 447-454.
-
Wikipedia. (n.d.). Process analytical technology. Available at: --INVALID-LINK--
-
Gau, M. R., & Zdilla, M. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54705.
-
UC Santa Barbara. (2012). Pyrophorics - Organolithium Reagents - Standard Operating Procedure. Available at: --INVALID-LINK--
-
American Pharmaceutical Review. (2012). Using Process Analytical Technology (PAT) Tools to Support Flow Chemistry Development and Production. Available at: --INVALID-LINK--
-
Krop, U., Pöhlmann, T., & Schneider, N. (n.d.). Large scale purification – of oligonucleotides with ion exchange chromatography. KNAUER. Available at: --INVALID-LINK--
-
Bio-Link. (n.d.). A Tenfold Increase in Purification Efficiency for High Molecular Weight Macromolecules: A Remarkable Breakthrough. Available at: --INVALID-LINK--
-
Sigma-Aldrich. This compound. Available at: --INVALID-LINK--
-
Benchchem. (n.d.). How to avoid byproduct formation in Suzuki reactions of chloropyridines. Available at: --INVALID-LINK--
-
Wikipedia. (n.d.). Suzuki reaction. Available at: --INVALID-LINK--
-
American Chemical Society. (n.d.). Grignard Reaction. Available at: --INVALID-LINK--
-
Shibeshi, N. T. (n.d.). Safety aspects of the process control of Grignard reactions. ResearchGate. Available at: --INVALID-LINK--
-
ECHEMI. (n.d.). 3-Chloro-2,6-difluoropyridine SDS. Available at: --INVALID-LINK--
-
Process Development of a Suzuki Reaction Used in the Manufacture of Lanabecestat. Organic Process Research & Development.
-
Gau, M. R., & Zdilla, M. J. (2022). Safe Lithiation Reactions Using Organolithium Reagents. JoVE. Available at: --INVALID-LINK--
-
Gasmet Technologies. (n.d.). What is thermal runaway in lithium-ion batteries. Available at: --INVALID-LINK--
-
Cartagenova, D., & Bachmann, S. (2021). Heterogeneous metal-organic framework catalysts for suzuki- miyaura cross coupling in the pharma industry. CHIMIA, 75(4), 296-301.
-
Takale, B., et al. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Organics, 2(3), 293-317.
-
A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications. Semantic Scholar.
-
Ho, T. C., Duh, Y. S., & Chen, J. R. (1998). Case studies of incidents in runaway reactions and emergency relief. Process Safety Progress, 17(4), 259-265.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Pyridine Intermediates in Pharmaceutical Synthesis. Available at: --INVALID-LINK--
-
Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect. ResearchGate.
-
Taylor & Francis. (n.d.). Organolithium reagents – Knowledge and References. Available at: --INVALID-LINK--
-
Hamama, W. S. (2014). Chemistry of bicyclic pyridines containing a ring-junction nitrogen. ResearchGate.
-
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central.
-
Krop, U., et al. (n.d.). Large scale purification – of oligonucleotides with ion exchange chromatography. KNAUER.
-
Sigma-Aldrich. This compound Safety Information. Available at: --INVALID-LINK--
References
- 1. nbinno.com [nbinno.com]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 4. acs.org [acs.org]
- 5. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epfl.ch [epfl.ch]
- 7. acs.org [acs.org]
- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 9. researchgate.net [researchgate.net]
- 10. ehs.uci.edu [ehs.uci.edu]
- 11. mdpi.com [mdpi.com]
- 12. beyondbenign.org [beyondbenign.org]
- 13. researchgate.net [researchgate.net]
- 14. lcms.cz [lcms.cz]
- 15. lcms.labrulez.com [lcms.labrulez.com]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
comparing reactivity of 6-Chloro-2-fluoro-3-iodopyridine with other halopyridines
An In-Depth Guide to the Comparative Reactivity of 6-Chloro-2-fluoro-3-iodopyridine
For medicinal chemists and drug development professionals, the pyridine scaffold is a cornerstone of molecular design. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in a vast array of pharmaceuticals. The strategic functionalization of this ring system is therefore of paramount importance. Polyhalogenated pyridines, such as this compound, offer a powerful platform for sequential and site-selective modifications, enabling the rapid construction of complex molecular architectures.
This guide provides a comprehensive analysis of the reactivity of this compound, comparing its performance in key synthetic transformations with other halopyridines. We will delve into the fundamental principles governing its reactivity, supported by mechanistic insights and detailed experimental protocols, to empower researchers in their synthetic endeavors.
Fundamental Principles of Halopyridine Reactivity
The reactivity of a halogenated pyridine is primarily dictated by two key factors: the intrinsic strength of the carbon-halogen (C-X) bond and the electronic influence of the ring nitrogen atom on the halogen's position.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are fundamental tools for C-C and C-N bond formation.[1][2] The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4] The initial oxidative addition of the palladium(0) catalyst to the C-X bond is often the rate-determining step.[5]
Influence of the Halogen: The reactivity of the C-X bond is inversely correlated with its bond dissociation energy.[5] This results in a clear and predictable reactivity trend:
Iodides are the most reactive, readily undergoing oxidative addition under mild conditions, while chlorides are more challenging and often require specialized, electron-rich ligands and higher temperatures.[5] Fluorides are generally considered unreactive in palladium-catalyzed cross-coupling reactions.
Table 1: Average Carbon-Halogen Bond Dissociation Energies (BDE)
| Bond | BDE (kcal/mol) | Relative Reactivity in Cross-Coupling |
|---|---|---|
| C-F | ~110 | Very Low / Inert |
| C-Cl | ~84 | Moderate |
| C-Br | ~71 | High |
| C-I | ~57 | Very High |
Influence of Halogen Position: The pyridine nitrogen is strongly electron-withdrawing, which makes the ring electron-deficient and generally more reactive in oxidative addition compared to a corresponding halobenzene. This effect is most pronounced at the C2, C4, and C6 positions (ortho and para to the nitrogen).[7] The general order of reactivity for different positions on the pyridine ring is:
C4/C6 > C2 > C5 > C3 [7]
This positional reactivity is a critical consideration in di- and polyhalogenated systems, where competition between different sites can occur.
Caption: General catalytic cycle for Suzuki-Miyaura cross-coupling.
Nucleophilic Aromatic Substitution (SNAr)
In contrast to cross-coupling, SNAr reactions involve the direct attack of a nucleophile on the aromatic ring, displacing a leaving group.[8] This reaction is facilitated by the presence of electron-withdrawing groups that can stabilize the negatively charged intermediate (a Meisenheimer complex).[8]
The pyridine nitrogen excels in this role, making halopyridines significantly more susceptible to SNAr than halobenzenes.[9] The stabilization is most effective when the attack occurs at the C2 and C4 positions, as the negative charge in one of the resonance structures can be delocalized onto the electronegative nitrogen atom.[10] Consequently, SNAr on pyridines occurs preferentially at the C2 and C4 positions.[9]
The leaving group ability in SNAr follows a different trend than in cross-coupling, typically:
F > Cl > Br > I
This is because the rate-determining step is usually the initial attack of the nucleophile. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to attack.[11]
Dissecting the Reactivity of this compound
With these principles, we can predict the site-selective reactivity of this compound with high confidence. This molecule possesses three distinct halogens at electronically different positions, offering a clear hierarchy of reactivity.
Site Selectivity in Cross-Coupling Reactions
For reactions like Suzuki, Sonogashira, Heck, or Buchwald-Hartwig amination, the C-I bond at the C3 position is overwhelmingly the most reactive site.[5] The vast difference in bond dissociation energy between C-I (~57 kcal/mol) and C-Cl (~84 kcal/mol) allows for exceptional selectivity. Standard palladium catalysis conditions can be employed to selectively functionalize the C3 position while leaving the C-Cl and C-F bonds untouched. Subsequent functionalization of the C6-Cl bond can be achieved under more forcing conditions or by using specialized catalyst systems designed for activating aryl chlorides. The C2-F bond will remain inert to these conditions.
Caption: Selective Suzuki coupling at the C3-Iodo position.
Site Selectivity in Nucleophilic Aromatic Substitution (SNAr)
For SNAr, the electronic activation by the ring nitrogen is the dominant factor. Both the C2 and C6 positions are activated for nucleophilic attack. Comparing the two potential leaving groups, fluorine at C2 and chlorine at C6, the C-F bond is significantly more polarized and fluoride is a better leaving group in SNAr reactions.[11] Therefore, nucleophiles such as amines, alkoxides, or thiolates will preferentially attack the C2 position, displacing the fluoride ion. The C-Cl and C-I bonds will typically remain intact under these conditions.
Comparative Reactivity Summary
The predictable, orthogonal reactivity of this compound makes it a superior building block compared to simpler dihalopyridines where site selectivity can be challenging.
Table 2: Predicted Primary Site of Reaction for Various Halopyridines
| Substrate | Palladium Cross-Coupling | Nucleophilic Aromatic Substitution (SNAr) | Rationale |
|---|---|---|---|
| This compound | C3 (Iodo) | C2 (Fluoro) | Orthogonal reactivity based on C-X bond energy (coupling) and electronic activation/leaving group ability (SNAr). |
| 2,6-Dichloropyridine | C2 or C6 (Competitive) | C2 or C6 (Competitive) | Identical reactive sites lead to mixtures of mono-substituted products and di-substitution.[7] |
| 2-Bromo-6-chloropyridine | C2 (Bromo) | C2 or C6 (Competitive) | Cross-coupling is selective for the more reactive C-Br bond. SNAr remains competitive. |
| 2-Fluoro-4-chloropyridine | C4 (Chloro) | C2 or C4 (Competitive) | C-F is inert to coupling. Both C2 and C4 are highly activated for SNAr, leading to potential selectivity issues.[9][10] |
Validated Experimental Protocols
The following protocols are representative examples for achieving site-selective functionalization of this compound.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C3-Position
This protocol describes the selective coupling of an arylboronic acid at the C3-Iodo position.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture), degassed
Procedure:
-
To a dry Schlenk tube, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[5]
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Place the reaction vessel in a preheated oil bath at 80 °C.
-
Stir the reaction for 4-12 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Protocol 2: Selective Buchwald-Hartwig Amination at the C3-Position
This protocol details the C-N bond formation at the C3-Iodo position.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene, anhydrous and degassed
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to a dry Schlenk tube.
-
Add the this compound and the anhydrous toluene.
-
Finally, add the amine coupling partner.
-
Seal the vessel and heat to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-18 hours).
-
Cool the reaction to room temperature, quench carefully with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent in vacuo and purify the residue via flash chromatography.
Protocol 3: Selective Nucleophilic Aromatic Substitution at the C2-Position
This protocol demonstrates the displacement of the C2-Fluorine with a secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Secondary Amine (e.g., Morpholine, Piperidine) (2.0 equiv)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
Dimethyl Sulfoxide (DMSO), anhydrous
Procedure:
-
To a round-bottom flask, add this compound, K₂CO₃, and anhydrous DMSO.
-
Add the secondary amine to the stirring suspension.
-
Heat the reaction mixture to 90 °C.
-
Stir for 2-8 hours, monitoring for the disappearance of the starting material by LC-MS.
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify by column chromatography to yield the 2-amino-6-chloro-3-iodopyridine derivative.
Conclusion
This compound stands out as a highly versatile and synthetically valuable building block. Its reactivity is governed by a predictable and orthogonal set of electronic and bond-energy principles. The pronounced reactivity of the C-I bond enables selective functionalization via palladium-catalyzed cross-coupling, while the electronically activated C-F bond provides a distinct handle for nucleophilic aromatic substitution. This reliable site-selectivity minimizes the formation of isomeric mixtures, streamlining synthetic routes and providing medicinal chemists with a powerful tool for the efficient construction of novel, highly substituted pyridine derivatives.
References
- 1. nobelprize.org [nobelprize.org]
- 2. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Suzuki Coupling of 6-Chloro-2-fluoro-3-iodopyridine and 2,6-dichloro-4-iodopyridine for Pharmaceutical and Agrochemical Synthesis
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of complex biaryl and heteroaryl structures that form the backbone of numerous pharmaceuticals and agrochemicals.[1] The strategic functionalization of pyridine rings is of paramount importance, and polyhalogenated pyridines serve as versatile synthons, allowing for regioselective elaboration. This guide provides an in-depth technical comparison of two such building blocks: 6-Chloro-2-fluoro-3-iodopyridine and 2,6-dichloro-4-iodopyridine , in the context of the Suzuki coupling reaction. This analysis is tailored for researchers, scientists, and drug development professionals, offering insights into their respective reactivities, experimental considerations, and synthetic utility.
At a Glance: Structural and Reactivity Overview
The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is fundamentally governed by the nature of the halogen and its position on the pyridine ring. The generally accepted order of reactivity for halogens in the rate-determining oxidative addition step is I > Br > Cl > F.[1] This principle is central to understanding the selective functionalization of the two molecules under discussion.
2,6-dichloro-4-iodopyridine is a highly versatile building block due to the significant difference in reactivity between the iodo and chloro substituents. The carbon-iodine bond at the 4-position is substantially weaker and more susceptible to oxidative addition to a palladium(0) catalyst than the carbon-chloro bonds at the 2- and 6-positions.[2][3] This inherent reactivity difference allows for highly regioselective Suzuki coupling at the C-4 position under relatively mild conditions, leaving the two chloro substituents available for subsequent transformations under more forcing conditions.[2][4]
This compound , on the other hand, presents a more nuanced reactivity profile. While the C-I bond at the 3-position is the most reactive site for oxidative addition, the electronic effects of the adjacent fluoro and the para-chloro substituents play a significant role in modulating the reactivity of the pyridine ring. The strong electron-withdrawing nature of the fluorine atom at the 2-position is expected to influence the overall electron density of the ring and potentially the rate of the Suzuki coupling.
Head-to-Head Comparison: Structural and Electronic Effects
The differing substitution patterns of these two molecules lead to distinct electronic and steric environments, which in turn dictate their behavior in the Suzuki coupling.
References
The Strategic Advantage of 6-Chloro-2-fluoro-3-iodopyridine in Complex Synthesis: A Comparative Guide
In the intricate world of drug discovery and development, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the vast arsenal of heterocyclic intermediates, 6-Chloro-2-fluoro-3-iodopyridine has emerged as a superior scaffold for the synthesis of highly functionalized pyridine derivatives. Its unique arrangement of three distinct halogen atoms offers a powerful platform for selective and sequential functionalization, a critical advantage for researchers and scientists in medicinal chemistry. This guide provides an in-depth technical comparison of this compound with alternative halogenated pyridines, supported by experimental data, to illuminate its strategic benefits in modern organic synthesis.
The Principle of Orthogonal Reactivity: A Key Advantage
The primary advantage of this compound lies in the differential reactivity of its three halogen substituents in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for halogens in these transformations is I > Br > Cl >> F.[1] This predictable hierarchy allows for a regioselective and stepwise approach to the introduction of diverse functionalities, a concept often referred to as orthogonal synthesis.
The carbon-iodine (C-I) bond at the 3-position is the most labile, readily undergoing oxidative addition to a palladium(0) catalyst even under mild conditions. This enables the selective introduction of a substituent at this position while leaving the more robust carbon-chlorine (C-Cl) and carbon-fluorine (C-F) bonds intact. Subsequently, under more forcing reaction conditions or with specialized catalyst systems, the C-Cl bond at the 6-position can be targeted for a second coupling reaction. The C-F bond at the 2-position is the least reactive in cross-coupling reactions but can participate in nucleophilic aromatic substitution (SNAr) reactions, further expanding the synthetic possibilities.
This tiered reactivity profile provides a significant advantage over di-halogenated pyridines, such as 2,6-dichloropyridine, where the two identical halogens often lead to mixtures of mono- and di-substituted products or require more complex strategies to achieve selectivity.
Comparative Performance in Cross-Coupling Reactions
To illustrate the practical advantages of this compound, we will compare its performance in three of the most widely utilized cross-coupling reactions in pharmaceutical synthesis: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: Accessing Biaryl Scaffolds
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds which are prevalent in medicinal chemistry. The high reactivity of the C-I bond in this compound allows for efficient coupling with a wide range of boronic acids and their derivatives under standard conditions.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 4 | >95 (estimated) | [2] |
| 2,6-Dichloropyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 12 | ~70-85 | [3] |
| 2-Amino-6-chloropyridine | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH/H₂O | 100 | 18 | ~80-95 | [3] |
Table 1: Comparative data for the Suzuki-Miyaura coupling of various chloropyridines. The yield for this compound is an estimation based on the high reactivity of the C-I bond under these standard conditions.
As the data suggests, the less reactive C-Cl bond in 2,6-dichloropyridine requires a more active catalyst system (SPhos ligand) and longer reaction times to achieve high yields. In contrast, the C-I bond in this compound is expected to react readily with a standard Pd(PPh₃)₄ catalyst.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is an indispensable tool for the synthesis of aryl alkynes, which are important intermediates and structural motifs in many biologically active molecules. The high reactivity of the C-I bond in this compound makes it an excellent substrate for this transformation, allowing for the introduction of terminal alkynes under mild, copper-co-catalyzed conditions.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 16 | 92 | [4] |
| 2,6-Dichloropyridine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | 80 | 24 | Moderate | [3] |
The example of 6-bromo-3-fluoro-2-cyanopyridine demonstrates that even with a less reactive halogen, high yields can be achieved under room temperature conditions.[4] This implies that this compound would be an even more efficient substrate for Sonogashira couplings.
Catalytic Cycle: Sonogashira Coupling
Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of arylamines, a functional group of immense importance in pharmaceuticals. The ability to selectively aminate the 3-position of this compound, while preserving the other halogenated sites for subsequent transformations, is a key advantage of this substrate.
| Substrate | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 3-Halo-2-aminopyridines | Primary & Secondary Amines | RuPhos/BrettPhos Precatalysts | LiHMDS | THF | 65 | Good to Excellent | [5] |
| 2-Amino-6-chloropyridine | Various Amines | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH/H₂O | 100 | ~80-95 | [3] |
| 6-Bromo-2-chloroquinoline | Cyclic Amines | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | >90 (at Br) | [6] |
Table 3: Comparative data for Buchwald-Hartwig amination. The data for 3-halo-2-aminopyridines and 6-bromo-2-chloroquinoline highlight the feasibility of selective amination of halogenated heterocycles.
The successful selective amination of 6-bromo-2-chloroquinoline at the more reactive bromide position provides a strong precedent for the selective amination of this compound at the iodide position.[6] The use of modern catalyst systems, such as those employing RuPhos and BrettPhos ligands, has been shown to be highly effective for the amination of challenging heteroaryl halides.[5]
Sequential Functionalization: A Gateway to Trisubstituted Pyridines
The true synthetic power of this compound is realized in its application to the synthesis of 2,3,6-trisubstituted pyridines through sequential cross-coupling reactions. A typical synthetic strategy would involve:
-
Reaction at the 3-position (Iodine): A Suzuki or Sonogashira coupling under mild conditions to introduce the first point of diversity.
-
Reaction at the 6-position (Chlorine): A subsequent Buchwald-Hartwig amination or a second Suzuki coupling under more forcing conditions to install a second substituent.
-
Functionalization at the 2-position (Fluorine): A final nucleophilic aromatic substitution to introduce a third functional group.
This stepwise approach provides a highly controlled and versatile route to complex pyridine derivatives that would be difficult to access using other starting materials.
Synthetic Strategy: Sequential Functionalization
Caption: A representative strategy for the sequential functionalization of this compound.
Experimental Protocols
The following are generalized protocols for the key cross-coupling reactions discussed. Researchers should note that optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
-
To a dry reaction vessel, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2 equiv.), and a suitable base such as K₂CO₃ (2.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.
-
Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv.).
-
Heat the reaction mixture to 90-100 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Sonogashira Coupling
-
To a dry reaction vessel, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 equiv.), and a copper(I) co-catalyst such as CuI (0.05 equiv.).
-
Evacuate and backfill the vessel with an inert gas.
-
Add a degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine, 2.0 equiv.).
-
Add the terminal alkyne (1.1 equiv.) dropwise.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
To a dry reaction vessel, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), a suitable base such as Cs₂CO₃ or K₃PO₄ (1.5 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), and the phosphine ligand (e.g., Xantphos, 0.08 equiv.).
-
Evacuate and backfill the vessel with an inert gas.
-
Add a degassed anhydrous solvent such as toluene or dioxane.
-
Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Conclusion
This compound represents a highly strategic and versatile building block for the synthesis of complex, polysubstituted pyridines. Its key advantage lies in the orthogonal reactivity of its three halogen atoms, which enables a controlled and sequential approach to molecular elaboration. Compared to less functionalized or symmetrically substituted pyridines, it offers a more direct and efficient route to novel chemical entities. For researchers in the pharmaceutical and agrochemical industries, the adoption of this compound in their synthetic programs can accelerate the discovery and development of new lead compounds by providing rapid access to a diverse range of pyridine analogues.
References
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 6-Chloro-2-fluoro-3-iodopyridine
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is not merely a matter of quality control; it is a cornerstone of reproducible research and the safety and efficacy of the final active pharmaceutical ingredient (API). 6-Chloro-2-fluoro-3-iodopyridine is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its trifunctionalized pyridine ring offers a versatile scaffold for the introduction of further molecular complexity. However, the very reactivity that makes it a valuable synthon also presents challenges in its synthesis and purification, leading to the potential for a variety of impurities.
This guide provides an in-depth, objective comparison of the primary analytical techniques for assessing the purity of synthesized this compound. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative sources.
The Criticality of Purity: Why It Matters for this compound
Impurities in a starting material like this compound can have significant downstream consequences:
-
Altered Reactivity and Yield: Impurities can interfere with subsequent chemical transformations, leading to lower yields, unexpected side products, and difficulties in purification.
-
Formation of Toxic Byproducts: Even trace impurities can be converted into toxic or genotoxic compounds in later synthetic steps.
-
Compromised Final Product Stability: Impurities can affect the stability and shelf-life of the final API.
-
Inaccurate Structure-Activity Relationship (SAR) Studies: The presence of unknown impurities can confound the interpretation of biological data.
Given these considerations, a robust analytical strategy to ensure the purity of this compound is paramount.
Comparative Analysis of Purity Assessment Techniques
The choice of analytical method for purity determination depends on the specific requirements of the analysis, including the nature of the expected impurities, the required sensitivity, and the desired level of structural information.[1] We will compare the three most powerful and commonly employed techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Performance Metric | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.[1] | Separation of volatile compounds in the gas phase, followed by detection and identification based on mass-to-charge ratio.[1] | Exploits the magnetic properties of atomic nuclei to provide detailed structural and quantitative information.[2] |
| Applicability | Well-suited for non-volatile and thermally labile compounds. Ideal for routine purity analysis and quantification.[1][3] | Requires the analyte to be volatile and thermally stable. Derivatization may be necessary for some impurities.[1][3] | Provides unambiguous structural elucidation and can be used for quantitative analysis (qNMR) without a reference standard for each impurity.[2] |
| Typical Linearity (R²) | ≥ 0.999[1] | ≥ 0.995[1] | Not applicable in the same way, but signal intensity is directly proportional to the number of nuclei. |
| Accuracy (% Recovery) | 98.0% to 102.0%[1] | 95.0% to 105.0%[1] | High accuracy for quantification with a suitable internal standard. |
| Precision (% RSD) | ≤ 2.0%[1] | ≤ 5.0%[1] | High precision, often <1% for qNMR. |
| Sensitivity | ng to pg range with UV detection; lower with mass spectrometry. | pg to fg range, highly sensitive.[4] | Lower sensitivity compared to chromatographic methods, typically in the µg to mg range. |
| Impurity Identification | Retention time comparison with standards. Diode-array detection (DAD) provides UV spectra. LC-MS provides mass information. | Mass spectral library matching and fragmentation analysis provide high confidence in identification. | Provides detailed structural information for unknown impurities. |
In-Depth Technical Comparison and Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Routine Purity Assessment
Expertise & Experience: HPLC, particularly Reverse-Phase HPLC (RP-HPLC) with UV detection, is the workhorse for purity determination in pharmaceutical development.[5][6] Its robustness, reproducibility, and suitability for a wide range of compounds make it the first choice for routine quality control. For this compound, a C18 column is a logical starting point due to the compound's moderate polarity. The choice of a buffered mobile phase is critical to ensure consistent peak shapes and retention times for the basic pyridine moiety.
Trustworthiness: A validated HPLC method is a self-validating system. System suitability tests, performed before each run, ensure that the chromatographic system is performing as expected. Parameters like theoretical plates, tailing factor, and reproducibility of injections are monitored to guarantee the reliability of the data. The development of a stability-indicating method through forced degradation studies is crucial for ensuring that all potential degradation products are separated from the main peak.[7][8][9][10]
Workflow for HPLC Method Development and Validation
Caption: Workflow for HPLC Method Development and Validation.
Experimental Protocol: RP-HPLC for Purity of this compound
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: DAD at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in Acetonitrile to a concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation
Expertise & Experience: GC-MS is an exceptionally powerful technique for the separation and identification of volatile and semi-volatile compounds.[3][11] For this compound, GC-MS is particularly useful for detecting volatile organic impurities from solvents used in the synthesis and purification, as well as for identifying thermally stable byproducts. The mass spectrometer provides definitive structural information through fragmentation patterns, which can be compared against spectral libraries. The separation of positional isomers of halogenated pyridines can be challenging but is often achievable with high-resolution capillary columns.[12]
Trustworthiness: The self-validating nature of GC-MS lies in the richness of the data it produces. The combination of retention time and a unique mass spectrum for each component provides a high degree of confidence in the identification of impurities. Method validation for GC-MS follows similar principles to HPLC, focusing on specificity, linearity, accuracy, precision, and limits of detection and quantification.
Workflow for GC-MS Analysis
Caption: Workflow for GC-MS Analysis of Impurities.
Experimental Protocol: GC-MS for Purity of this compound
-
Instrumentation: GC-MS system with a split/splitless injector and a mass selective detector.
-
Column: HP-5MS (or equivalent) 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C, hold for 5 min.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Injection Mode: Split (50:1).
-
Injection Volume: 1 µL.
-
Sample Preparation: Dissolve the sample in Dichloromethane to a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantification
Expertise & Experience: NMR spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules.[2] For this compound, ¹H and ¹³C NMR are essential for confirming the identity of the synthesized compound and for identifying and characterizing unexpected impurities, particularly regioisomers. Quantitative NMR (qNMR) is a powerful technique for determining the absolute purity of a sample by integrating the signals of the analyte against those of a certified internal standard.[2] This method is particularly valuable as it does not require the isolation and characterization of each individual impurity.
Trustworthiness: The inherent quantitative nature of NMR, where the signal integral is directly proportional to the number of nuclei, makes it a primary analytical technique.[2] For qNMR, the use of a high-purity, certified internal standard ensures the traceability and accuracy of the measurement. The self-validating aspect comes from the wealth of structural information in the spectrum, which can confirm the identity of both the analyte and the internal standard in a single experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 4. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. ijsdr.org [ijsdr.org]
- 7. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medcraveonline.com [medcraveonline.com]
- 9. q1scientific.com [q1scientific.com]
- 10. researchgate.net [researchgate.net]
- 11. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 12. mdpi.com [mdpi.com]
A Researcher's Guide to the Selective Functionalization of 6-Chloro-2-fluoro-3-iodopyridine: A Literature-Based Comparison of Reaction Yields and Methodologies
In the landscape of modern drug discovery and materials science, the strategic functionalization of heterocyclic scaffolds is paramount. Among these, polysubstituted pyridines serve as privileged structures. The compound 6-Chloro-2-fluoro-3-iodopyridine is a particularly valuable building block, offering three distinct halogen-based reactive handles. The inherent differences in the reactivity of the C-I, C-Cl, and C-F bonds allow for a programmed, regioselective approach to molecular assembly. This guide provides a comprehensive comparison of reaction yields and protocols for the functionalization of this versatile substrate, drawing from established literature to offer field-proven insights for researchers and synthetic chemists.
The reactivity of the three halogen sites generally follows a well-established hierarchy for palladium-catalyzed cross-coupling reactions: Iodine > Chlorine. The fluorine atom, by contrast, is typically inert to these conditions but is activated for Nucleophilic Aromatic Substitution (SNAr) due to its position ortho to the ring nitrogen. This guide will dissect the experimental conditions that leverage these differences to achieve selective transformations at each position.
Caption: Reactivity map of this compound.
Functionalization at the C-3 Position: Harnessing the C-I Bond
The carbon-iodine bond is the most labile site for organometallic transformations, making it the primary target for initial functionalization. Its high reactivity allows for mild reaction conditions, preserving the other halogen sites for subsequent modifications.
Iodine-Magnesium Exchange: A Gateway to Nucleophilic Derivatives
One of the most efficient and selective methods for activating the C-3 position is through an iodine-magnesium exchange. Research from the Knochel group has extensively documented that iPrMgCl·LiCl is exceptionally effective for this transformation, proceeding rapidly at low temperatures with near-quantitative conversion.[1][2][3] This method avoids the higher temperatures and palladium catalysts typical of cross-coupling, offering a distinct advantage for sensitive substrates. The resulting Grignard reagent is a potent nucleophile, ready for quenching with a wide array of electrophiles.
Table 1: Iodine-Magnesium Exchange Reaction
| Substrate | Reagent | Conditions | Product | Yield | Reference |
|---|
| this compound | iPrMgCl·LiCl (1.1 equiv) | THF, -30 °C, 30 min | 6-Chloro-2-fluoropyridin-3-ylmagnesium chloride | >95% (in situ) |[1][2] |
Experimental Protocol: Iodine-Magnesium Exchange
This protocol is adapted from the work of Harenberg, J. H., et al. (2023) and Weidmann, N., et al. (2020).[2][3]
-
To a flame-dried, argon-purged flask, add this compound (1.0 equiv).
-
Dissolve the substrate in anhydrous tetrahydrofuran (THF, 0.5 M).
-
Cool the solution to -30 °C using an appropriate cooling bath.
-
Slowly add iPrMgCl·LiCl (1.1 equiv, typically ~1.3 M in THF) dropwise, maintaining the internal temperature below -25 °C.
-
Stir the resulting mixture at -30 °C for 30-120 minutes. Completion of the exchange can be monitored by GC-MS analysis of a quenched aliquot.
-
The resulting solution of 6-chloro-2-fluoropyridin-3-ylmagnesium chloride is used directly for the next step by quenching with the desired electrophile at the same temperature.
Palladium-Catalyzed Cross-Coupling Reactions
For constructing C-C bonds, palladium-catalyzed reactions such as Suzuki-Miyaura and Sonogashira couplings are indispensable. The high reactivity of the C-I bond ensures that these reactions proceed with excellent regioselectivity at the C-3 position under relatively mild conditions.
While direct literature on the Suzuki coupling of this compound is sparse, extensive data from analogous systems, such as 2-chloro-3,4-diiodopyridine, provides a reliable blueprint. In these systems, the C-I bond reacts exclusively in the presence of a C-Cl bond using standard palladium catalysts. The reaction of the more reactive C-4 iodine provides a baseline for the expected high efficiency at the C-3 position of our target molecule.
Table 2: Representative Suzuki-Miyaura Coupling Yields (Adapted from Analogous Systems)
| Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 2-Chloro-3,4-diiodopyridine | Pyridin-3-ylboronic acid | Pd(PPh₃)₄ (5%) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 81% |
| 2,6-Dichloropyridine | Heptyl boronic pinacol ester | Pd₂(dba)₃ (1%) / FcPPh₂ (6%) | K₃PO₄ | Dioxane/H₂O | 100 | 74% |[4] |
Experimental Protocol: Selective Suzuki-Miyaura Coupling at C-3
-
In an inert atmosphere glovebox or using Schlenk technique, combine this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a suitable base such as K₃PO₄ or Na₂CO₃ (2.0-3.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if required.
-
Add a degassed solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water).
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over Na₂SO₄, and purify by column chromatography.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
The introduction of an alkynyl moiety via Sonogashira coupling is another high-yield transformation expected at the C-3 position. Data from the coupling of 6-bromo-3-fluoro-2-cyanopyridine with terminal alkynes shows excellent yields (85-93%), suggesting that the more reactive 3-iodo analogue would perform with similar or greater efficiency.
Table 3: Representative Sonogashira Coupling Yields (Adapted from Analogous Systems)
| Aryl Halide | Alkyne | Catalyst (mol%) | Conditions | Solvent | Temp (°C) | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 6-Bromo-3-fluoro-2-cyanopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (5%), CuI (10%) | Et₃N (2 equiv) | THF | 25 | 85% |
| 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethynyl-4-ethylbenzene | PdCl₂(PPh₃)₂ (5%), CuI (10%) | Et₃N (2 equiv) | THF | 25 | 92% | |
Functionalization at the C-6 Position: Activating the C-Cl Bond
After the C-3 position has been functionalized, the C-6 chloro substituent becomes the next target for cross-coupling. C-Cl bonds are significantly less reactive than C-I bonds and typically require more forcing conditions, specifically the use of stronger electron-donating and sterically bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) to facilitate the oxidative addition step.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. To achieve selective amination at the C-6 position of a 3-substituted-6-chloro-2-fluoropyridine, a robust catalytic system is necessary. The choice of a ligand such as RuPhos or a Josiphos-type ligand is critical for achieving high turnover with the less reactive aryl chloride.
Table 4: Representative Buchwald-Hartwig Amination Conditions for Aryl Chlorides
| Aryl Halide | Amine | Catalyst / Ligand (mol%) | Base | Solvent | Temp (°C) | Reference |
|---|---|---|---|---|---|---|
| Heteroaryl Chlorides | Primary Amines | Pd(OAc)₂ / Josiphos (CyPFtBu) | NaOtBu | Toluene | 100 |
| 2-Chloropyridine | Various Amines | [Pd(cinnamyl)Cl]₂ / Mor-DalPhos | K₃PO₄ | Water or Solvent-free | 100 | |
Functionalization at the C-2 Position: The SNAr Pathway
The C-F bond at the 2-position is highly resistant to palladium-catalyzed cross-coupling but is primed for Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing effect of the pyridine nitrogen atom lowers the electron density at the C-2 position, making it susceptible to attack by nucleophiles. This reaction typically proceeds without a metal catalyst, often requiring only a base and heat.
This pathway allows for the introduction of a diverse range of heteroatom functionalities (O, N, S). The reaction proceeds via a Meisenheimer intermediate, a resonance-stabilized anion, before the fluoride ion is eliminated to restore aromaticity.
Table 5: Potential Nucleophiles for SNAr at the C-2 Position
| Nucleophile Type | Example Reagent | Expected Product |
|---|---|---|
| O-Nucleophile | Sodium Methoxide (NaOMe) | 2-Methoxy derivative |
| N-Nucleophile | Pyrrolidine | 2-Pyrrolidinyl derivative |
| S-Nucleophile | Sodium Thiophenoxide (NaSPh) | 2-(Phenylthio) derivative |
Caption: Workflow for a sequential functionalization strategy.
Conclusion
This compound stands out as a highly versatile and programmable scaffold for the synthesis of complex substituted pyridines. The distinct reactivity of its three halogen atoms enables a clear and logical path for sequential functionalization. By beginning with mild, selective reactions at the C-3 iodo position (via I/Mg exchange or standard palladium coupling), chemists can build molecular complexity before addressing the more robust C-6 chloro bond with advanced catalytic systems. Finally, the C-2 fluoro position provides a reliable site for late-stage introduction of heteroatom nucleophiles via SNAr. This strategic approach, supported by the experimental data and protocols outlined in this guide, empowers researchers to efficiently navigate the synthesis of novel chemical entities for a wide range of applications.
References
A Researcher's Guide to 6-Chloro-2-fluoro-3-iodopyridine: A Cost-Benefit Analysis for Synthetic Chemistry
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is a critical determinant of a project's timeline, cost, and ultimate success. Among the vast arsenal of heterocyclic scaffolds, functionalized pyridines are of paramount importance, forming the core of numerous therapeutic agents and agrochemicals.[1][2] This guide provides an in-depth cost-benefit analysis of 6-Chloro-2-fluoro-3-iodopyridine , a uniquely substituted pyridine building block, comparing its utility and economic viability against viable alternatives in common synthetic applications.
The Strategic Advantage of Tri-functionalization
This compound (Molecular Formula: C₅H₂ClFIN, Molecular Weight: 257.43 g/mol ) is a solid crystalline compound distinguished by its three distinct halogen substituents.[3][4] This unique arrangement offers a powerful platform for sequential and regioselective functionalization, a highly desirable trait in the synthesis of complex molecules.
The reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions follows the general trend: C-I > C-Br > C-Cl >> C-F.[5] This predictable reactivity hierarchy is the cornerstone of this reagent's utility, allowing chemists to selectively address each position on the pyridine ring.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];
} Caption: Reactivity hierarchy of halogens on the pyridine ring.
Cost Analysis: A Comparative Overview
A primary consideration for any research program is the cost of starting materials. This compound is a specialized reagent, and its price reflects its complex synthesis and purification. The following table provides an approximate cost comparison with potential alternative building blocks.
| Reagent | Typical Price (USD/gram) | Key Features |
| This compound | $434 - $586 [3][6] | Tri-functionalized for sequential reactions. Highly reactive iodine for mild coupling conditions. |
| 2-Chloro-3-bromopyridine | ~$100 - $200 | Di-functionalized. Bromine is less reactive than iodine, potentially requiring harsher conditions. |
| 2,6-Dichloropyridine | ~$5 - $15 | Symmetrical. Requires more forcing conditions for cross-coupling. Less versatile for creating diverse substitution patterns. |
| 2-Fluoro-3-iodopyridine | ~$140 (for 25g)[7] | Di-functionalized. Fluorine can be a desirable feature for metabolic stability in drug candidates. |
Note: Prices are approximate and can vary significantly between suppliers and purity grades. The prices listed are for research-grade quantities.
The higher upfront cost of this compound can be justified by its synthetic efficiency. The ability to perform selective, sequential reactions on a single scaffold can reduce the number of synthetic steps, minimize purification challenges, and ultimately shorten the timeline to the target molecule, leading to overall cost savings in terms of labor and resources.
Performance in Key Cross-Coupling Reactions
The primary utility of this compound lies in its application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds. The high reactivity of the C-I bond in this compound allows for facile oxidative addition to the palladium(0) catalyst, often under mild conditions. This is a significant advantage over chloro-pyridines, which typically require more specialized and expensive catalyst systems (e.g., those with bulky, electron-rich phosphine ligands) and higher temperatures to achieve comparable yields.[3][8]
While direct comparative studies are scarce, the established reactivity trend (I > Br > Cl) suggests that Suzuki couplings with this compound would proceed with higher yields and shorter reaction times compared to its bromo- or chloro-analogs under identical, mild conditions.
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
This is a general protocol and may require optimization for specific substrates.
-
Reaction Setup: In an oven-dried Schlenk flask, combine the halopyridine (1.0 eq.), the desired boronic acid or ester (1.2 eq.), a suitable base (e.g., K₂CO₃, 2.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of C(sp²)-C(sp) bonds, introducing alkyne moieties into the pyridine ring. Similar to the Suzuki reaction, the high reactivity of the C-I bond in this compound is highly advantageous.[9] Sonogashira couplings of aryl iodides can often be performed at room temperature, whereas the corresponding bromides and chlorides typically require elevated temperatures, leading to a higher risk of side reactions and decomposition of sensitive functional groups.[10]
The use of this compound allows for the introduction of an alkyne at the 3-position under mild conditions, preserving the chloro and fluoro substituents for subsequent transformations. This chemoselectivity is a key benefit of this reagent.
Experimental Protocol: Representative Sonogashira Coupling
This is a general protocol and may require optimization for specific substrates.
-
Reaction Setup: To a dry, two-necked round-bottom flask under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (4-10 mol%).
-
Solvent and Base: Add an anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 2-3 eq.).
-
Alkyne Addition: Slowly add the terminal alkyne (1.1-1.5 eq.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or heat to a moderate temperature (e.g., 40-65 °C) and monitor the progress by TLC.
-
Workup: Upon completion, cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Benefit Analysis: When to Choose this compound
The decision to use this compound should be based on a careful consideration of the synthetic strategy and the overall project goals.
Choose this compound when:
-
Sequential, regioselective functionalization is required: The distinct reactivity of the three halogen atoms is the primary advantage of this reagent.
-
Mild reaction conditions are necessary: The high reactivity of the C-I bond allows for cross-coupling under conditions that preserve sensitive functional groups elsewhere in the molecule.
-
Synthetic efficiency is a priority: While the initial cost is high, a more convergent synthetic route can save time and resources in the long run.
-
Access to novel chemical space is desired: The unique substitution pattern allows for the creation of novel pyridine derivatives that may not be accessible through other routes.
Consider alternatives when:
-
Only mono- or di-functionalization is needed: If the synthetic plan does not require sequential reactions, a less expensive bromo- or chloro-pyridine may be more cost-effective.
-
The coupling partners are robust: If the substrates can tolerate harsher reaction conditions, a less reactive and cheaper halopyridine may suffice.
-
Budgetary constraints are the primary concern: For initial exploratory studies or large-scale synthesis where cost per gram is the dominant factor, cheaper alternatives should be evaluated.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Caption: Decision workflow for reagent selection.
Safety and Handling
This compound is classified as an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11] All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
Palladium catalysts, particularly when finely divided, can be pyrophoric.[12] Handle palladium catalysts under an inert atmosphere and take care to quench any residual catalyst before disposal.
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex, highly functionalized pyridine derivatives. Its primary advantage lies in the predictable, hierarchical reactivity of its three halogen substituents, which enables selective and sequential cross-coupling reactions. While its upfront cost is higher than that of simpler halopyridines, this can be offset by increased synthetic efficiency, milder reaction conditions, and access to novel molecular architectures. For research programs where synthetic flexibility and efficiency are paramount, the strategic use of this compound represents a sound investment.
References
- 1. Identification of economical cross-coupling catalysts by small scale reaction screening with gas chromatography-mass spectrometry [morressier.com]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. huaruicarbon.com [huaruicarbon.com]
A Comparative Guide to Alternative Building Blocks for 6-Chloro-2-fluoro-3-iodopyridine in Cross-Coupling Reactions
For researchers and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry.[1][2] The pyridine ring, in particular, is a privileged structure found in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and modulate pharmacokinetic properties.[3] 6-Chloro-2-fluoro-3-iodopyridine (CAS 1142946-27-8) is a highly versatile building block, offering three distinct halogenated sites for sequential and regioselective cross-coupling reactions. However, factors such as cost, availability, or the need for a different reactivity profile often necessitate the exploration of viable alternatives.
This guide provides an in-depth comparison of alternative building blocks to this compound, focusing on their performance in key palladium-catalyzed cross-coupling reactions. We will delve into the causality behind experimental choices and provide validated protocols to empower you to make informed decisions in your synthetic campaigns.
The Strategic Value of Polysubstituted Pyridines
The utility of a building block like this compound lies in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium catalyst to the C-X bond. The bond dissociation energy follows the trend C-I < C-Br < C-Cl < C-F, leading to a general reactivity order of I > Br > Cl >> F.[4] This predictable reactivity allows for the selective functionalization of the C-I bond while leaving the C-Cl and C-F bonds intact for subsequent transformations.
The alternatives discussed below are chosen for their ability to offer similar, or strategically different, reactivity profiles for such sequential coupling strategies.
Comparative Analysis of Alternative Building Blocks
The selection of an alternative often hinges on the specific transformation intended. Below, we compare several alternatives based on their halogen substitution patterns and their implications for reactivity in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Direct Analogs: Modifying the Halogen Pattern
These alternatives maintain the 2,3,6-trisubstituted pyridine core but vary the halogen atoms, providing a nuanced modulation of reactivity and access to different synthetic pathways.
| Building Block | CAS Number | Key Features & Rationale for Use |
| This compound | 1142946-27-8 | Benchmark: Highest reactivity at the C3-Iodo position for initial coupling. The C2-Fluoro and C6-Chloro sites offer distinct electronic properties and handles for later-stage functionalization. |
| 2,6-Dichloro-3-iodopyridine | 148493-37-2 | Alternative to Fluoro: Replaces the C2-fluoro with a chloro group. This can be advantageous if fluorine is not desired in the final molecule or if a more reactive C2 position is needed for a subsequent nucleophilic aromatic substitution (SNAr) reaction.[5][6] |
| 6-Bromo-2-chloro-3-fluoropyridine | 1211591-93-3 | Bromine at C6: Introduces a C-Br bond, which is more reactive than C-Cl in Pd-catalyzed couplings.[7][8] This allows for a potential two-step coupling, first at the C6-bromo position, followed by a reaction at the C2-chloro site under more forcing conditions. |
| 3-Bromo-2-fluoro-6-iodopyridine | 1260665-99-3 | Iodine at C6: The C6-Iodo bond is highly activated and will be the primary site of reaction. The C3-Bromo position provides a secondary coupling site with intermediate reactivity, offering a clear regiochemical advantage for sequential additions.[9][10] |
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The true test of these building blocks lies in their performance in the lab. The following table summarizes expected reactivity and provides typical yields based on literature precedents for analogous halopyridines.
| Reaction | This compound (at C3-I) | 2,6-Dichloro-3-iodopyridine (at C3-I) | 6-Bromo-2-chloro-3-fluoropyridine (at C6-Br) | 3-Bromo-2-fluoro-6-iodopyridine (at C6-I) |
| Suzuki-Miyaura | High Yields (85-95%)[11][12] | High Yields (80-95%)[13] | Good Yields (70-90%)[11] | High Yields (85-98%)[4] |
| Sonogashira | High Yields (80-95%)[14][15] | High Yields (80-95%)[16] | Good Yields (70-85%)[17] | High Yields (85-95%)[18] |
| Buchwald-Hartwig | Good to High Yields (75-90%)[19][20] | Good to High Yields (75-90%) | Moderate to Good Yields (65-85%)[21][22] | Good to High Yields (80-95%)[23] |
Note: Yields are approximate and highly dependent on the specific coupling partners, catalyst system, and reaction conditions.
Experimental Workflows & Methodologies
To provide a practical context, we present detailed, self-validating protocols for Suzuki-Miyaura and Sonogashira couplings. The causality behind the choice of reagents and conditions is explained to align with established best practices.
Diagram: The Catalytic Cycle of Cross-Coupling
The following diagram illustrates the fundamental steps in a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. Understanding this cycle is key to troubleshooting and optimizing your reactions.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. 2,6-Dichloro-3-iodopyridine | C5H2Cl2IN | CID 2736002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1211591-93-3 | 6-BroMo-2-chloro-3-fluoropyridine [fluoromart.com]
- 8. aobchem.com [aobchem.com]
- 9. 1260665-99-3 | 3-Bromo-2-fluoro-6-iodopyridine - Moldb [moldb.com]
- 10. 1260665-99-3|3-Bromo-2-fluoro-6-iodopyridine|BLD Pharm [bldpharm.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. research.rug.nl [research.rug.nl]
- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
A Comparative Mechanistic Guide to Palladium-Catalyzed Cross-Coupling Reactions of 6-Chloro-2-fluoro-3-iodopyridine
Introduction
In the landscape of modern medicinal chemistry and materials science, the functionalization of heterocyclic scaffolds is a paramount objective.[1][2] Among these, substituted pyridines are privileged structures found in numerous pharmaceuticals. The compound 6-Chloro-2-fluoro-3-iodopyridine represents a particularly valuable and versatile building block. Its utility stems from the differential reactivity of its three halogen substituents, offering a platform for sequential and site-selective functionalization. The primary challenge and opportunity lie in controlling the regioselectivity of cross-coupling reactions, particularly at the highly reactive C-I bond versus the more robust C-Cl bond.
This guide provides an in-depth comparative analysis of the mechanistic principles governing three cornerstone palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—as applied to this compound. By elucidating the causality behind experimental choices and catalyst system performance, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to strategically design synthetic routes and troubleshoot complex couplings involving this powerful synthetic intermediate.
The Substrate: Reactivity Profile of this compound
The regiochemical outcome of any cross-coupling reaction is fundamentally dictated by the substrate's intrinsic properties. For this compound, the reactivity of the carbon-halogen (C-X) bonds is the critical determinant, following the established trend of bond strength: C-Cl > C-Br > C-I.[1][3] This hierarchy implies that the C-I bond is the weakest and therefore the most susceptible to oxidative addition by a Pd(0) catalyst, the initial and often rate-determining step in most cross-coupling cycles.[4]
-
C3-Iodo Position: The C-I bond is the primary site for oxidative addition due to its lower bond dissociation energy. This makes C3-functionalization the kinetically favored pathway under most standard cross-coupling conditions.
-
C6-Chloro Position: The C-Cl bond is significantly stronger and less reactive, making it challenging to activate.[1] This position typically remains intact during the initial coupling at the C3-iodo site, providing a handle for subsequent transformations. Advanced catalyst systems employing bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands are generally required to activate C-Cl bonds.[1][5]
-
C2-Fluoro Position: The C-F bond is the strongest and is generally inert to palladium-catalyzed cross-coupling conditions, though it significantly influences the electronic properties of the pyridine ring. The electron-withdrawing nature of the fluorine atom enhances the electrophilicity of the ring, which can be a factor in subsequent nucleophilic aromatic substitution (SNAr) reactions.[6]
The following diagram illustrates the strategic approach to functionalizing this scaffold, leveraging its inherent reactivity differences.
Caption: Logical workflow for the sequential functionalization of this compound.
Comparative Mechanistic Analysis of Key Cross-Coupling Reactions
While the initial oxidative addition at the C-I bond is common to most palladium-catalyzed reactions, the subsequent steps in the catalytic cycle are unique to each transformation and are critical for understanding reaction compatibility and optimization.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)–C(sp²) bonds by coupling an organohalide with an organoboron compound.[7] Its catalytic cycle is a well-established paradigm in cross-coupling chemistry.[8][9][10]
Catalytic Cycle: The cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[9][11]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Mechanistic Insights & Experimental Choices:
-
Oxidative Addition: This is the site-determining step. For this compound, oxidative addition occurs almost exclusively at the C-I bond with standard palladium catalysts like Pd(PPh₃)₄.[1]
-
Transmetalation: The organoboron species (R-B(OR)₂) must be activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate complex, which then transfers its organic group to the palladium center.[7] The choice of base is critical; stronger bases can promote side reactions, while weaker bases may lead to inefficient transmetalation. Aqueous solvent mixtures (e.g., dioxane/water) are often used to facilitate the dissolution of the inorganic base and the boronate species.[12]
-
Reductive Elimination: This final step forms the new C-C bond and regenerates the active Pd(0) catalyst.[11] This step is typically fast and irreversible.
Sonogashira Coupling: C-C Bond Formation
The Sonogashira coupling enables the formation of C(sp²)–C(sp) bonds between an aryl halide and a terminal alkyne.[2] It traditionally employs a dual-catalyst system of palladium and a copper(I) salt.[13]
Catalytic Cycle: The Sonogashira reaction involves two interconnected catalytic cycles.
References
- 1. benchchem.com [benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Mechanistic Studies of the Suzuki Cross-Coupling Reaction | CoLab [colab.ws]
- 9. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Chloro-2-fluoro-3-iodopyridine
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides an in-depth, procedural framework for the safe disposal of 6-chloro-2-fluoro-3-iodopyridine, a halogenated pyridine derivative. By understanding the chemical nature of this compound and adhering to established safety protocols, laboratories can mitigate risks and ensure compliance with regulatory standards.
Understanding the Hazard Profile of this compound
Inferred Hazard Classifications:
-
Acute Toxicity (Oral, Dermal, Inhalation)
-
Skin Irritation
-
Serious Eye Irritation
-
Specific Target Organ Toxicity (Respiratory System)
Halogenated pyridines are organic compounds containing one or more halogen atoms and a pyridine ring. Due to the presence of chlorine, fluorine, and iodine, thermal decomposition of this compound can release toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), hydrogen iodide (HI), hydrogen chloride (HCl), and hydrogen fluoride (HF).[1][3]
Personal Protective Equipment (PPE): The First Line of Defense
Before handling this compound in any capacity, including preparation for disposal, the following personal protective equipment is mandatory:
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield that conforms to EN 166 (EU) or NIOSH (US) standards.[4]
-
Skin Protection: Impervious gloves (nitrile or neoprene) and a flame-retardant lab coat are essential to prevent skin contact.[4]
-
Respiratory Protection: Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[5] If exposure limits are likely to be exceeded, a full-face respirator with appropriate cartridges should be used.[4]
Segregation and Storage of Waste
Proper segregation of chemical waste is critical to prevent dangerous reactions and to facilitate compliant disposal.
-
Waste Container: Use a dedicated, clearly labeled, and sealable container for this compound waste. The container must be compatible with the chemical.
-
Labeling: The waste container must be labeled "Hazardous Waste" and clearly identify the contents, including the full chemical name: "this compound."
-
Incompatibilities: Store waste containers away from strong oxidizing agents, strong acids, and strong bases.[2]
Spill Management and Emergency Procedures
Accidental spills must be handled promptly and safely.
-
Small Spills:
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth.
-
Collect the absorbed material and place it into the designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your institution's environmental health and safety (EHS) office and follow their emergency response plan.
-
Disposal Protocol for this compound
The recommended disposal method for halogenated organic compounds is through a licensed and approved hazardous waste disposal facility.
Step-by-Step Disposal Workflow:
-
Characterization: The waste must be characterized as hazardous. Given its structure as a halogenated pyridine, it falls under the category of halogenated organic compounds.[6]
-
Containerization: Ensure the waste is in a properly sealed and labeled container as described in Section 3.
-
Documentation: Complete all necessary hazardous waste disposal forms as required by your institution and local regulations.
-
Collection: Arrange for the collection of the hazardous waste by your institution's EHS department or a certified hazardous waste contractor.
Disposal Decision Workflow
References
Operational Guide: Personal Protective Equipment for Handling 6-Chloro-2-fluoro-3-iodopyridine
As a Senior Application Scientist, my primary goal is to empower your research by ensuring that innovative chemistry is conducted with the highest standards of safety. This guide moves beyond a simple checklist to provide a comprehensive operational plan for handling 6-Chloro-2-fluoro-3-iodopyridine. The causality behind each recommendation is explained to build a self-validating safety system within your laboratory protocols.
The subject molecule is a halogenated pyridine. This class of compounds requires careful handling due to potential irritant properties and toxicity. The presence of chloro, fluoro, and iodo functional groups on a pyridine ring suggests that the compound is likely a solid with low volatility but presents a risk as a fine powder or dust, which can be easily inhaled or come into contact with skin and eyes. Therefore, our safety strategy must prioritize containment and the use of appropriate barriers.
Core Principles: The Hierarchy of Safety Controls
Before specifying any Personal Protective Equipment (PPE), we must ground our approach in the established hierarchy of safety controls. PPE is the final line of defense, employed when hazards cannot be eliminated through other means.
-
Engineering Controls: These are the most critical. They involve physically isolating the hazard from the operator. For this compound, the primary engineering control is a certified chemical fume hood.[1][2][3]
-
Administrative Controls: These are work practices that reduce exposure, such as designated work areas, clear labeling, and robust training protocols.
-
Personal Protective Equipment (PPE): This is the barrier between you and the chemical. It is essential and non-negotiable but should not be relied upon as the sole means of protection.
Part 1: Engineering & Administrative Controls
Primary Engineering Control: The Chemical Fume Hood All handling of this compound, especially weighing and transfers of the solid, must be conducted within a properly functioning chemical fume hood. This is not merely a recommendation but a mandatory operational requirement. The fume hood's constant airflow will capture and exhaust any dust particles, preventing inhalation.[2][3]
Administrative Controls:
-
Designated Area: All work with this compound should be restricted to a specific, clearly marked area within the lab.
-
SDS Accessibility: A copy of the Safety Data Sheet (SDS) must be readily available in the workspace.
-
Hand Washing: Wash hands and any exposed skin thoroughly after handling, even if gloves were worn.[1][4][5]
Part 2: Required Personal Protective Equipment (PPE)
The following PPE is mandatory for all personnel handling this compound. Based on the hazard statements for analogous compounds, this chemical should be treated as causing skin, eye, and respiratory irritation.[4][5][6]
Eye and Face Protection
-
Mandatory: Chemical splash goggles conforming to ANSI Z87.1 standards are required.[7][8] Standard safety glasses are insufficient as they do not provide a seal around the eyes to protect against fine dust.
-
Recommended for Large Quantities: When handling larger quantities (>10g) or when there is a risk of splashing during solution preparation, a face shield must be worn in addition to chemical splash goggles.[7][8]
Skin and Body Protection
-
Laboratory Coat: A flame-resistant lab coat must be worn and fully buttoned. This protects your personal clothing and skin from contamination.[2][3]
-
Gloves (Hand Protection):
-
Minimum Requirement: Nitrile gloves are the standard for providing a barrier against incidental contact.[2][8][9]
-
Best Practice (Double Gloving): For all weighing and transfer operations, wearing two pairs of nitrile gloves is strongly recommended. This provides an extra layer of protection and allows for the safe removal of the outer glove if it becomes contaminated, without exposing the skin.[8]
-
Glove Removal: Never touch other surfaces (door handles, pens, keyboards) with gloved hands. Remove gloves using a technique that avoids skin contact with the outer contaminated surface and dispose of them immediately in the designated hazardous waste container.
-
-
Apparel: Full-length pants and closed-toe shoes are required at all times in the laboratory.[7][8]
Respiratory Protection
-
Primary Control: A chemical fume hood is the primary method of respiratory protection.[2][3]
-
Secondary Control: In the rare event of a fume hood failure or a significant spill cleanup outside of containment, a respirator may be necessary. Use of a respirator requires enrollment in your institution's respiratory protection program, which includes medical evaluation and annual fit testing.[7][9]
Part 3: Procedural Guidance & PPE Summary
To provide clear, actionable guidance, the table below summarizes the required PPE for specific laboratory operations involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body & Respiratory | Primary Engineering Control |
| Weighing & Transfer (Solid) | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat (buttoned) | Chemical Fume Hood |
| Reaction Setup (in solution) | Chemical Splash Goggles | Single Nitrile Gloves | Lab Coat (buttoned) | Chemical Fume Hood |
| Workup & Extraction | Chemical Splash Goggles & Face Shield | Double Nitrile Gloves | Lab Coat (buttoned) | Chemical Fume Hood |
| Minor Spill Cleanup (<5g) | Chemical Splash Goggles & Face Shield | Heavy Duty Nitrile or Butyl Gloves | Lab Coat (buttoned) | N/A (requires spill kit) |
Experimental Protocol: Weighing and Transferring the Solid Compound
-
Preparation: Before bringing the chemical into the fume hood, don all required PPE: lab coat, chemical splash goggles, and a single pair of nitrile gloves.
-
Staging: Place a weigh boat, spatula, and a sealable container for the receiving flask onto the balance inside the chemical fume hood. Ensure the fume hood sash is at the appropriate working height.
-
Don Second Pair of Gloves: Put on a second pair of nitrile gloves over the first.
-
Transfer: Carefully transfer the desired amount of this compound from the stock bottle to the weigh boat. Avoid any actions that could generate dust.
-
Containment: Transfer the weighed solid into the receiving flask. Securely cap the flask and the stock bottle.
-
Initial Cleanup: Using a tissue dampened with an appropriate solvent (e.g., ethanol), gently wipe the spatula and any minor dust from the balance surface. Dispose of the tissue in a designated solid waste container inside the hood.
-
Doffing Outer Gloves: Remove the outer, potentially contaminated pair of gloves and dispose of them in the hazardous waste container within the fume hood.
-
Final Steps: With the inner clean gloves, you can now safely handle the outside of the sealed receiving flask to move it to your reaction setup.
-
Hand Washing: Once the procedure is complete and all materials are secured, remove the final pair of gloves and immediately wash your hands thoroughly with soap and water.
Part 4: Emergency & Disposal Plans
Emergency Spill Response
In the event of an accidental release, a clear and logical response is critical. The following workflow outlines the procedure for a minor laboratory spill.
Caption: Workflow for a minor chemical spill response.
First Aid Measures
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation occurs.[1][4]
-
Eye Contact: Rinse immediately and cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][4][5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[1][4][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a POISON CENTER or doctor/physician if you feel unwell.[4]
Waste Disposal Plan
-
Chemical Waste: All quantities of this compound, whether pure or in solution, must be disposed of as hazardous chemical waste.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weigh boats, paper towels, and spill absorbents, must be collected in a clearly labeled, sealed hazardous waste container.[4][10]
-
Regulations: Do not discharge to sewer systems.[10] Disposal must be handled by a licensed chemical waste disposal company in accordance with all local, state, and federal regulations.[1][10]
By integrating these engineering controls, personal protective equipment, and operational plans, you can confidently and safely handle this compound, ensuring the integrity of your research and the well-being of your team.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 3. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. research.arizona.edu [research.arizona.edu]
- 10. echemi.com [echemi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

